molecular formula C5H7N3S B1422216 1-methyl-1H-imidazole-2-carbothioamide CAS No. 885281-13-0

1-methyl-1H-imidazole-2-carbothioamide

Cat. No.: B1422216
CAS No.: 885281-13-0
M. Wt: 141.2 g/mol
InChI Key: NHPINUWBFXVBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-imidazole-2-carbothioamide is a useful research compound. Its molecular formula is C5H7N3S and its molecular weight is 141.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylimidazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPINUWBFXVBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693100
Record name 1-Methyl-1H-imidazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-13-0
Record name 1-Methyl-1H-imidazole-2-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-1H-imidazole-2-carbothioamide: Core Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-imidazole-2-carbothioamide is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, synthesis, and known biological activities. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's potential as a scaffold for novel therapeutic agents.

Chemical Identity and Molecular Structure

This compound is an imidazole derivative characterized by a methyl group at the 1-position of the imidazole ring and a carbothioamide group at the 2-position. The presence of the methyl group prevents tautomerization, locking the scaffold in the 1-methyl-1H-imidazole configuration. The carbothioamide functional group, with its sulfur and nitrogen atoms, imparts unique electronic and steric properties to the molecule, making it a subject of interest for various chemical and biological applications.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 885281-13-0[1]
Chemical Formula C₅H₇N₃S[2]
Molecular Weight 141.19 g/mol
IUPAC Name This compound[3]
SMILES CN1C=CN=C1C(=S)N[2]
InChI InChI=1S/C5H7N3S/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9)[2]
InChIKey NHPINUWBFXVBKO-UHFFFAOYSA-N[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of structurally related compounds and general principles of organic chemistry, the following characteristics can be anticipated.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale/Related Compound Data
Appearance White to off-white or pale yellow solidGeneral appearance of similar heterocyclic thioamides.
Melting Point Not reported. Expected to be a solid at room temperature.The related 1-methyl-1H-imidazole-2-carboxylic acid has a melting point of 104 °C.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The imidazole and carbothioamide moieties can participate in hydrogen bonding, suggesting some aqueous solubility. The overall small molecular size and polarity would favor solubility in polar organic solvents.
Stability Likely stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and extreme pH.Imidazole rings are generally stable. Thioamide groups can be hydrolyzed under harsh acidic or basic conditions.
pKa The imidazole ring is expected to have a pKa in the range of 6-7 for the conjugate acid.The pKa of the conjugate acid of the parent 1-methylimidazole is approximately 7.4. The electron-withdrawing nature of the carbothioamide group at the 2-position would be expected to slightly decrease the basicity of the imidazole ring.
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons (a singlet), and the protons on the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the methyl carbon, the three carbons of the imidazole ring, and the carbon of the carbothioamide group.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine in the carbothioamide group, C-H stretching of the methyl and imidazole ring, C=N and C=C stretching of the imidazole ring, and C=S stretching of the thioamide.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Predicted collision cross-section values for various adducts have been calculated.[2]

Synthesis of this compound

A one-pot, three-component reaction has been reported for the synthesis of imidazole-2-carbothioamides, including the 1-methyl derivative.[4] This method offers a straightforward route to the target compound from commercially available starting materials.

One-Pot Three-Component Synthesis

This synthetic strategy involves the reaction of a 1-substituted imidazole, an isothiocyanate, and cyanophenylacetylene.[4]

Diagram 1: Synthetic Pathway for this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product imidazole 1-methyl-1H-imidazole reaction One-pot, three-component reaction imidazole->reaction isothiocyanate Isothiocyanate (source of C=S and NH2) isothiocyanate->reaction acetylene Cyanophenylacetylene (activator) acetylene->reaction product This compound reaction->product Yields up to 91% for the methyl-substituted analog

Caption: One-pot synthesis of this compound.

Experimental Protocol: General Procedure for the One-Pot Synthesis

To a solution of 1-methyl-1H-imidazole in an appropriate solvent (e.g., acetonitrile), add the isothiocyanate and cyanophenylacetylene. Stir the reaction mixture at a suitable temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Note: The specific isothiocyanate that serves as the source of the carbothioamide group and the detailed reaction conditions would need to be optimized for this specific target molecule based on the general methodology presented in the literature.[4]

Biological and Pharmacological Properties

The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds.[5] Derivatives of imidazole are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[6][7][8]

Antimicrobial Activity

This compound has been reported to possess antibacterial properties.[9] Specifically, it has shown activity against the following bacterial strains:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Bacillus subtilis (Gram-positive)

The carbothioamide moiety is a key structural feature that contributes to the biological activity of many compounds, including antimicrobial effects.[10][11] The mechanism of action for this specific compound has not been elucidated but may involve interference with essential cellular processes in bacteria.

Anticancer Potential

While direct studies on the anticancer activity of this compound are limited, numerous imidazole and carbothioamide derivatives have demonstrated significant antineoplastic properties.[6][11][12] For instance, some imidazole-containing compounds act as inhibitors of key enzymes in cancer signaling pathways, such as Janus kinase 2 (Jak2).[13] The structural features of this compound make it a candidate for investigation as a potential anticancer agent.

Diagram 2: Potential Drug Development Workflow

G cluster_discovery Discovery & Preclinical cluster_development Clinical Development synthesis Synthesis and Characterization screening Biological Screening (Antimicrobial, Anticancer) synthesis->screening moa Mechanism of Action Studies screening->moa lead_opt Lead Optimization (SAR studies) moa->lead_opt phase1 Phase I (Safety) lead_opt->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale trials) phase2->phase3

Sources

An In-Depth Technical Guide to 1-methyl-1H-imidazole-2-carbothioamide (CAS No: 885281-13-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive and Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-imidazole-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document presents a scientifically grounded, predictive framework for its synthesis, characterization, and potential biological applications. By leveraging established synthetic methodologies and drawing parallels with closely related imidazole and carbothioamide analogs, this guide aims to equip researchers with the foundational knowledge and practical protocols necessary to investigate this promising compound. We will detail a robust synthetic route, predict its characteristic spectroscopic data, and hypothesize its potential as an antimicrobial or anticancer agent, thereby providing a roadmap for future research and development.

Introduction: The Therapeutic Potential of the Imidazole-2-carbothioamide Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. When combined with a carbothioamide group at the 2-position, the resulting molecule gains an additional layer of chemical reactivity and potential for biological interaction. Thioamides are known to be excellent hydrogen bond donors and can act as bioisosteres of amides, often with altered metabolic stability and receptor-binding profiles.[3] This combination in this compound suggests a molecule with significant, yet largely unexplored, therapeutic potential.

This guide will provide a detailed, albeit predictive, exploration of this compound, starting with its fundamental chemical properties and a proposed synthetic pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These values are a combination of information from chemical suppliers and predicted data.

PropertyValueSource
CAS Number 885281-13-0American Elements[4]
Molecular Formula C₅H₇N₃SAmerican Elements[4]
Molecular Weight 141.19 g/mol Crysdot LLC[5]
IUPAC Name This compoundPubChem[6]
SMILES CN1C=CN=C1C(=S)NPubChem[6]
Predicted XlogP -0.2PubChem[6]

Proposed Synthesis of this compound

A robust and logical synthetic route to this compound involves a two-step process starting from the commercially available 1-methyl-1H-imidazole-2-carboxylic acid. This strategy is based on the well-established conversion of a carboxylic acid to a carboxamide, followed by a thionation reaction.

Synthesis_Workflow A 1-methyl-1H-imidazole-2-carboxylic acid B 1-methyl-1H-imidazole-2-carboxamide A->B Amidation (e.g., SOCl₂, NH₄OH) C This compound B->C Thionation (Lawesson's Reagent)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-methyl-1H-imidazole-2-carboxamide

The initial step involves the conversion of 1-methyl-1H-imidazole-2-carboxylic acid to its corresponding primary amide. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the acid chloride by thin-layer chromatography (TLC).

  • Amidation: The crude acid chloride solution is then slowly added to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH) (excess).

  • Work-up and Isolation: The reaction mixture is stirred for an additional 1-2 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-methyl-1H-imidazole-2-carboxamide.[7]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Thionation to this compound

The conversion of the carboxamide to the desired carbothioamide is efficiently achieved using Lawesson's reagent, a well-established thionating agent.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxamide (1.0 eq) in anhydrous THF.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the solution at room temperature.

  • Reaction Progression: The reaction is stirred at room temperature and monitored by TLC until the starting amide is consumed.

  • Quenching and Extraction: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the methyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4d1HImidazole C4-H
~7.0-7.2d1HImidazole C5-H
~3.8-4.0s3HN-CH₃
~8.5-9.5br s2HC(=S)NH₂

Note: The chemical shifts of the NH₂ protons can be broad and may vary with solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield shift of the thiocarbonyl carbon.

Predicted Chemical Shift (δ, ppm)Assignment
~180-190C=S
~140-145Imidazole C2
~125-130Imidazole C4
~120-125Imidazole C5
~35-40N-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will be distinguished by the presence of N-H stretching and C=S stretching vibrations.

Predicted Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (asymmetric and symmetric)
3100-3000C-H stretching (aromatic)
1620-1580N-H bending
1500-1400C=N stretching
1300-1100C=S stretching
Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
141.04[M]⁺
142.05[M+H]⁺

Hypothesized Biological Activity and Mechanism of Action

Based on the extensive literature on imidazole and carbothioamide derivatives, this compound is a prime candidate for investigation as both an antimicrobial and an anticancer agent.

Biological_Activity A This compound B Antimicrobial Activity A->B C Anticancer Activity A->C D Inhibition of Cell Wall Synthesis B->D E Disruption of Cell Membrane B->E F Inhibition of Kinases C->F G Induction of Apoptosis C->G

Caption: Hypothesized biological activities and potential mechanisms of action.

Potential as an Antimicrobial Agent

Numerous imidazole-containing compounds exhibit potent antibacterial and antifungal properties.[9][10] The mechanism of action often involves the inhibition of key microbial enzymes or the disruption of cell membrane integrity. The carbothioamide moiety can enhance these effects by improving cell permeability or by chelating essential metal ions required for microbial growth. It is hypothesized that this compound could be effective against a range of pathogenic bacteria and fungi.

Potential as an Anticancer Agent

The imidazole scaffold is present in several anticancer drugs.[11][12] Derivatives of imidazole have been shown to inhibit various protein kinases, disrupt microtubule dynamics, and induce apoptosis in cancer cells. The introduction of a carbothioamide group could lead to novel interactions with biological targets, potentially resulting in potent and selective anticancer activity.[13] Further investigation into the cytotoxic effects of this compound against various cancer cell lines is warranted.

Future Directions and Conclusion

This technical guide provides a predictive yet comprehensive foundation for the study of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations, and the predicted spectroscopic data offer a benchmark for the characterization of this compound. The hypothesized biological activities are rooted in the extensive body of research on related imidazole and carbothioamide derivatives.

It is our hope that this guide will stimulate further research into this promising molecule. Experimental validation of the proposed synthesis, thorough spectroscopic characterization, and comprehensive biological evaluation are the clear next steps. Such studies will undoubtedly shed light on the true potential of this compound as a novel therapeutic agent.

References

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Methyl 1H-imidazole-1-carboxyl
  • 1-Methyl-1H-imidazole-2-carboxylic acid synthesis. ChemicalBook.
  • Infrared Spectra of Thioamides and Selenoamides. SciSpace.
  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
  • Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence.
  • Novel 3-substituted N-methylcarbazole-imidazolium salt derivatives: Synthesis and cytotoxic activity. PubMed.
  • Infrared Spectra and Normal Vibr
  • Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline containing 2,4,5-Trisubstituted Imidazole Derivatives. Asian Journal of Chemistry. 2024-06-29.
  • WO2018216822A1 - Novel imidazole derivatives.
  • Synthesis and Evaluation of N-substituted Imidazole Deriv
  • ¹H NMR spectra showing complete coordination of 1-methylimidazole to...
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. the NIST WebBook.
  • Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. NIH.
  • Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. The Royal Society of Chemistry.
  • US7446209B2 - Synthesis of temozolomide and analogs.
  • Synthesis and cytotoxic activities of novel hybrid compounds of imidazole scaffold-based 2-substituted benzofurans. RSC Publishing.
  • Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry.
  • This compound (C5H7N3S). PubChemLite.
  • 2-amino-1-(5-amino-1h-imidazol-4-yl)ethanone and method of preparation.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate.
  • Synthesis, Crystal Structure, and Spectral Study of a Novel Indenoimidazole Carboxylic Acid Amide.
  • Methyl 1H-imidazole-2-carboxyl
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940).
  • Preparation of the series of 1H-imidazole-1-carboxamides 10-13 from the reaction of α-aminoketones 5a-5d with isocyanates 9a-9i a.
  • This compound | CAS 885281-13-0. AMERICAN ELEMENTS ®.
  • High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment a,...
  • Top: IR spectrum of thioformamide (1) after deposition in an Ar matrix...
  • This compound - Heterocyclic Compounds. Crysdot LLC.
  • Thioamide synthesis by thion
  • CN103086978A - 1-methylimidazole preparation method.
  • Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Deriv
  • 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

Sources

A Comprehensive Technical Guide to 1-methyl-1H-imidazole-2-carbothioamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-methyl-1H-imidazole-2-carbothioamide, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental molecular properties, outline a robust synthetic pathway, detail methods for its analytical characterization, and explore its promising applications in drug discovery, particularly as a scaffold for potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this molecule.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of imidazole, a foundational aromatic heterocycle present in many biologically crucial molecules.[1][2] The introduction of a methyl group at the N1 position and a carbothioamide (thioamide) group at the C2 position imparts specific chemical characteristics that are pivotal to its function and reactivity. The thioamide group, in particular, is a bioisostere of the amide bond and is known to modulate properties like cell permeability, metabolic stability, and receptor binding affinity.

A summary of its key identifiers and computed properties is presented below.

IdentifierValueSource(s)
IUPAC Name 1-methylimidazole-2-carbothioamide[3]
Synonyms 1-Methyl-1H-imidazole-2-carbothioic acid amide[4]
CAS Number 885281-13-0[3][5][6]
Molecular Formula C₅H₇N₃S[3][6]
Molecular Weight 141.20 g/mol [3]
Monoisotopic Mass 141.03607 Da
SMILES NC(C1=NC=CN1C)=S[6]
InChIKey NHPINUWBFXVBKO-UHFFFAOYSA-N

Note: Experimental physicochemical properties such as melting point and solubility are not widely reported in public literature and should be determined empirically. A Safety Data Sheet for the related compound 2-Methyl-1H-imidazole-4-carbothioamide reports a melting point of 194 - 197 °C, suggesting the target compound is a solid at room temperature.[7]

Synthesis and Purification Workflow

A specific, peer-reviewed synthesis for this compound is not prominently published. However, based on established organosulfur chemistry, a reliable two-step synthetic route can be proposed. This pathway begins with the corresponding carboxamide, which is then subjected to thionation—a standard and effective method for converting amides to thioamides.[8]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation start 1-methyl-1H-imidazole-2-carboxylic acid intermediate 1-methyl-1H-imidazole-2-carboxamide start->intermediate NH₃, Coupling Agent (e.g., EDC, HOBt) final This compound intermediate->final Lawesson's Reagent Toluene, Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-methyl-1H-imidazole-2-carboxamide (Intermediate)

Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) minimizes side reactions and promotes efficient amide bond formation under mild conditions.

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq).[4] Dissolve the starting material in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq) and EDC (1.2 eq) to the stirred solution. Maintain the temperature at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

  • Amination: Bubble anhydrous ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup and Isolation: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-methyl-1H-imidazole-2-carboxamide.

Experimental Protocol: Synthesis of this compound (Final Product)

Rationale: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used, efficient, and relatively mild reagent for the thionation of amides and other carbonyl compounds.[8] The reaction is typically performed at elevated temperatures to drive the conversion.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the 1-methyl-1H-imidazole-2-carboxamide (1.0 eq) in an anhydrous, high-boiling solvent such as toluene or dioxane.

  • Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. The reaction should be carried out under an inert atmosphere.

  • Reaction Monitoring: Monitor the conversion of the starting material to the desired thioamide by TLC or LC-MS.

  • Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

Analytical Characterization

Structural verification of the synthesized this compound is critical. A combination of spectroscopic methods should be employed to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include a singlet for the N-methyl (N-CH₃) protons (likely around 3.8-4.1 ppm), and two distinct signals for the two aromatic protons on the imidazole ring (likely in the 7.0-7.5 ppm region).[5] Signals for the -NH₂ protons of the thioamide group may appear as a broad singlet.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework. A key signal to identify is the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, typically in the range of 180-200 ppm. Other signals will correspond to the imidazole ring carbons and the N-methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. The disappearance of the amide C=O stretch (around 1640-1680 cm⁻¹) from the starting material and the appearance of characteristic C=S stretching and N-H bending vibrations are key indicators of a successful thionation.[9]

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). This technique will confirm the successful incorporation of sulfur in place of oxygen.

Applications in Drug Development: A Scaffold for JAK2 Inhibition

The imidazole core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Specifically, derivatives of 1-methyl-1H-imidazole have been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2).[3][5]

The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation. Aberrant or hyperactive JAK2 signaling, often due to mutations like JAK2-V617F, is a key driver of myeloproliferative neoplasms (MPNs), such as polycythemia vera and essential thrombocythemia. Therefore, inhibiting JAK2 is a validated therapeutic strategy for these disorders.

Research has shown that the 1-methyl-imidazole scaffold can be elaborated with other chemical moieties to create compounds that bind to the ATP-binding site of the JAK2 kinase domain, preventing its phosphorylation activity and subsequent downstream signaling.[3][4] this compound serves as a valuable building block or lead compound for the development of such inhibitors.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_A JAK2 JAK2_B JAK2 JAK2_P P JAK2_A->JAK2_P Autophosphorylation STAT STAT JAK2_P->STAT Phosphorylates STAT_P P STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Activates Inhibitor 1-methyl-1H-imidazole -2-carbothioamide Derivative Inhibitor->JAK2_A INHIBITS

Caption: Inhibition of the JAK/STAT signaling pathway.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][10] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is hazardous and handle it accordingly. Imidazole-based compounds can cause skin and eye irritation.

Conclusion

This compound is a molecule with significant potential, particularly as a scaffold in medicinal chemistry. Its synthesis, while not directly published, can be reliably achieved through a logical, multi-step process involving amide formation and subsequent thionation. Its structural features, especially the 1-methyl-imidazole core, make it a compelling starting point for the design of kinase inhibitors, most notably for the JAK2 enzyme. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic applications of this promising compound.

References

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58. [Link]

  • Su, Q., et al. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • American Elements. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-methyl-1H-imidazole-2-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Khan, I., et al. (2020). Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. Chemistry & Biodiversity, 17(2), e1900509. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved January 19, 2026, from [Link]

  • Kumar, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1145-1151. [Link]

  • ResearchGate. (n.d.). The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). Retrieved January 19, 2026, from [Link]

  • Khan, I., et al. (2020). Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. Chemistry & Biodiversity, 17(2). [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved January 19, 2026, from [Link]

  • Al-Romaigh, F. A., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15. [Link]

  • Bonandi, E., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

Sources

1-methyl-1H-imidazole-2-carbothioamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carbothioamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of protocols, this guide elucidates the underlying rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process. All protocols are presented as self-validating systems, with integrated characterization data and in-text citations to authoritative sources.

Introduction and Strategic Overview

This compound is a derivative of imidazole, a core scaffold in numerous biologically active molecules. The introduction of the carbothioamide functional group at the C2 position of the imidazole ring imparts unique chemical properties, making it a valuable building block for further chemical elaboration. Its synthesis is not a trivial one-step process but rather a multi-step sequence that requires careful control of reaction conditions.

The most logical and well-documented synthetic strategy involves a two-step approach:

  • Cyanation of the Imidazole Ring: Introduction of a nitrile group at the C2 position of 1-methylimidazole to form the key intermediate, 1-methyl-1H-imidazole-2-carbonitrile.

  • Thionation of the Nitrile: Conversion of the nitrile functional group into the desired carbothioamide (thioamide) using a suitable sulfur transfer reagent.

This pathway is advantageous as it utilizes readily available starting materials and proceeds through a stable, isolable intermediate, allowing for purification at each stage to ensure the final product's high purity.

Synthesis Pathway Visualization

The overall synthetic workflow is depicted in the diagram below, illustrating the transformation from the starting material to the final product.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Thionation 1-Methylimidazole 1-Methylimidazole Reagents_1 1. Trimethylsilyl cyanide (TMSCN) 2. Methyl Chloroformate 1-Methylimidazole->Reagents_1 Reaction Intermediate 1-Methyl-1H-imidazole-2-carbonitrile Reagents_1->Intermediate Reagents_2 Hydrogen Sulfide (H2S) Pyridine/Triethylamine Intermediate->Reagents_2 Reaction Intermediate->Reagents_2 Final_Product This compound Reagents_2->Final_Product caption Figure 1. Two-step synthesis pathway.

Caption: Figure 1. Two-step synthesis pathway.

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile

The introduction of a cyano group at the C2 position of an imidazole ring can be challenging due to the electron-rich nature of the heterocycle. A direct cyanation is often not feasible. Therefore, a modified Reissert-Henze reaction is a common and effective approach. This method involves the activation of the imidazole ring with an acylating agent, followed by the addition of a cyanide source.

Mechanistic Rationale

The reaction proceeds via an N-acylated imidazolium intermediate. The acyl group acts as an electron-withdrawing group, which acidifies the C2 proton, making it susceptible to deprotonation and subsequent attack by the cyanide nucleophile. The choice of trimethylsilyl cyanide (TMSCN) is strategic; it is a less hazardous source of cyanide compared to KCN or HCN and is highly soluble in organic solvents. Methyl chloroformate serves as the activating agent.

Experimental Protocol

Materials:

  • 1-Methylimidazole

  • Trimethylsilyl cyanide (TMSCN)

  • Methyl Chloroformate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

Procedure:

  • To a stirred, cooled (0 °C) solution of 1-methylimidazole (1.0 eq) in anhydrous dichloromethane, slowly add methyl chloroformate (1.1 eq).

  • After stirring for 15 minutes, add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-imidazole-2-carbonitrile.

Characterization Data for Intermediate
PropertyValue
AppearanceWhite to off-white solid
Melting Point88-92 °C
¹H NMR (CDCl₃)δ 7.15 (s, 1H), 7.05 (s, 1H), 3.80 (s, 3H)
¹³C NMR (CDCl₃)δ 140.2, 129.8, 125.4, 114.1, 34.5

Step 2: Synthesis of this compound

The conversion of a nitrile to a thioamide is a well-established transformation. The most common methods involve the use of hydrogen sulfide gas in the presence of a base or employing a thionating agent like Lawesson's reagent or phosphorus pentasulfide. For this specific substrate, the use of hydrogen sulfide is a clean and effective method.

Mechanistic Rationale

The reaction of a nitrile with hydrogen sulfide in the presence of a base (like pyridine or triethylamine) proceeds through the nucleophilic addition of the hydrosulfide anion (HS⁻) to the electrophilic carbon of the nitrile group. This forms a thioimidate intermediate, which then tautomerizes to the more stable thioamide. The base is crucial as it deprotonates H₂S to generate the more nucleophilic HS⁻.

Experimental Protocol

Materials:

  • 1-Methyl-1H-imidazole-2-carbonitrile

  • Pyridine

  • Triethylamine

  • Hydrogen sulfide (gas or a saturated solution in pyridine)

  • Ethanol

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carbonitrile (1.0 eq) in a mixture of pyridine and triethylamine.

  • Bubble hydrogen sulfide gas through the solution at room temperature for several hours, or add a saturated solution of H₂S in pyridine. The reaction is typically monitored by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data for Final Product
PropertyValue
AppearanceYellowish crystalline solid
Melting Point178-182 °C
¹H NMR (DMSO-d₆)δ 9.50 (s, 1H, NH), 9.25 (s, 1H, NH), 7.50 (s, 1H), 7.10 (s, 1H), 3.75 (s, 3H)
¹³C NMR (DMSO-d₆)δ 182.5 (C=S), 145.0, 128.0, 125.0, 35.0
IR (KBr) ν 3410, 3280 (N-H), 1620 (C=N), 1280 (C=S) cm⁻¹

Safety and Handling Considerations

  • Trimethylsilyl cyanide (TMSCN): Highly toxic and reacts with water to produce hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Sulfide (H₂S): Extremely toxic, flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur, so do not rely on smell as an indicator of its presence. All manipulations should be performed in a certified fume hood.

  • Pyridine and Triethylamine: Flammable liquids with strong odors. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the cyanation of 1-methylimidazole followed by the thionation of the resulting nitrile intermediate. This guide provides a detailed, experimentally grounded protocol for this synthesis, emphasizing the rationale behind procedural choices and the importance of safety. The provided characterization data serves as a benchmark for validating the successful synthesis of both the intermediate and the final product.

References

    • Title: Recent Advances in Reissert-Henze-Type Reactions
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Conversion of Nitriles to Thioamides: The use of hydrogen sulfide for this transformation is a classic method.

    • Title: Thioamides
    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • General Heterocyclic Synthesis: For foundational knowledge on imidazole chemistry and related functional group transformations, consult comprehensive organic chemistry textbooks, such as

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

1-methyl-1H-imidazole-2-carbothioamide reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Methyl-1H-imidazole-2-carbothioamide (Methimazole)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as Methimazole (or Tapazole), is a cornerstone therapeutic agent in the management of hyperthyroidism.[1] Its efficacy is rooted in the unique chemical reactivity of its imidazole and carbothioamide functional groups. This guide provides a detailed exploration of the reaction mechanisms of Methimazole, with a primary focus on its well-established role as an inhibitor of the enzyme thyroid peroxidase (TPO). We will dissect the underlying chemical principles, explore other potential reactions characteristic of its structural class, and provide field-proven experimental context to elucidate the causality behind its biological and chemical behavior.

Introduction: The Structural and Chemical Landscape of Methimazole

Methimazole (Chemical Formula: C₄H₆N₂S) is a heterocyclic compound featuring a 1-methyl-substituted imidazole ring fused to a carbothioamide group at the C2 position.[1] This specific arrangement confers a rich and versatile reactivity profile.

  • The Imidazole Core : The imidazole ring is an aromatic heterocycle containing two nitrogen atoms.[2] The N1-methyl group prevents tautomerization at this position, leaving the N3 nitrogen as a primary site for protonation or electrophilic attack. The ring system itself contributes to the electronic properties of the molecule.

  • The Carbothioamide (Thione) Group : The defining feature of Methimazole's reactivity is the C=S (thione) double bond. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur.[3] This substitution leads to significant changes in chemical properties: the C=S bond is longer, weaker, and more polarizable than a C=O bond, making the sulfur atom a soft nucleophile and the carbon atom an electrophilic center.[4] Thioamides readily exhibit thione-thiol tautomerism, a critical aspect of their reactivity.[5]

The confluence of these two functional groups makes Methimazole a potent agent capable of engaging in specific, high-affinity interactions with biological targets.

Core Reaction Mechanism: Inhibition of Thyroid Peroxidase (TPO)

The primary therapeutic action of Methimazole is the potent inhibition of thyroid peroxidase (TPO), the key enzyme in the biosynthesis of thyroid hormones (T4 and T3).[1][6] This is not merely a binding event but a complex chemical reaction where Methimazole acts as a suicide inhibitor.

The Role of Thyroid Peroxidase (TPO)

Understanding the mechanism of inhibition first requires understanding the normal catalytic cycle of TPO. This heme-containing enzyme catalyzes two critical steps in thyroid hormone synthesis within the thyroid follicle:

  • Iodide Oxidation : TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) to a more reactive iodine species (likely hypoiodite, OI⁻, or an enzyme-bound iodinating intermediate).

  • Iodination and Coupling : This activated iodine species then iodinates tyrosine residues on the thyroglobulin protein scaffold to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine residues to form T3 and T4.[7]

The Inhibitory Mechanism of Methimazole

Methimazole disrupts this process by acting as a preferential substrate for the oxidized TPO-Compound I (a heme-peroxide complex), effectively competing with iodide and diverting the enzyme's catalytic activity.[6][7]

The proposed mechanism proceeds as follows:

  • Enzyme Activation : TPO reacts with H₂O₂ to form the highly reactive ferryl-oxo porphyrin radical cation intermediate (Compound I).

  • Methimazole as a Reductant : Methimazole enters the TPO active site and is oxidized by Compound I. The nucleophilic sulfur of the thione group is the primary site of this oxidation. This step reduces Compound I back to its resting ferric state, preventing it from oxidizing iodide.

  • Formation of a Sulfenyl Iodide Intermediate : In the presence of iodide, it is proposed that the oxidized Methimazole can react with iodide to form a transient sulfenyl iodide (MMI-SI).

  • Enzyme Inactivation : This sulfenyl iodide is highly reactive. It is believed to be the ultimate inactivating species, forming a covalent disulfide bond with a critical cysteine residue within the TPO active site. This covalent modification leads to the irreversible inactivation of the enzyme.[1]

This mechanism explains why Methimazole does not affect the release of pre-existing thyroid hormones but rather halts the synthesis of new ones.[6] Clinical effects are therefore observed only after the depletion of stored T4 and T3.

Visualization of TPO Inhibition Pathway

The following diagram illustrates the proposed mechanism of TPO inhibition by Methimazole.

TPO_Inhibition cluster_TPO_Cycle Normal TPO Catalytic Cycle cluster_MMI_Inhibition Methimazole (MMI) Inhibition TPO_Fe3 TPO (Fe³⁺) Resting State TPO_CmpI TPO-Compound I (Fe⁴⁺=O Por•⁺) TPO_Fe3->TPO_CmpI H₂O₂ I_plus Reactive Iodine (Enz-I⁺) TPO_CmpI->I_plus I⁻ MMI Methimazole (Thione Form) MMI_ox Oxidized MMI (Sulfenic Acid) TPO_CmpI->MMI_ox MMI Intercepts Cycle I_minus Iodide (I⁻) TG_MIT_DIT TG-(MIT/DIT) I_plus->TG_MIT_DIT TG-Tyr TG_Tyr Thyroglobulin-Tyr TG_MIT_DIT->TPO_Fe3 Coupling (Forms T3/T4) MMI->MMI_ox TPO-Compound I MMI_SI MMI-Sulfenyl Iodide MMI_ox->MMI_SI I⁻ TPO_Inactive Inactive TPO (Covalent Adduct) MMI_SI->TPO_Inactive TPO Cys-SH

Caption: Proposed mechanism of Thyroid Peroxidase (TPO) inhibition by Methimazole.

General Chemical Reactivity and Side Reactions

Beyond its primary biological mechanism, the structure of this compound allows for a range of chemical reactions typical of thioamides and imidazoles.[5][8]

Thione-Thiol Tautomerism

A fundamental property of Methimazole is its existence in equilibrium between the thione (amide) and thiol (imidethiol) forms. While the thione form predominates in the solid state and neutral solutions, the thiol tautomer is crucial for its reactivity, particularly in metal coordination and potentially in its enzymatic interactions.

Caption: Thione-Thiol tautomerism of Methimazole. Note: Image generation is a placeholder for actual chemical structures.

S-Alkylation and S-Acylation

The sulfur atom of the thiol tautomer is a potent nucleophile and readily reacts with electrophiles such as alkyl halides or acyl halides. This S-alkylation reaction is a common pathway for thioamides and is a key step in many synthetic transformations.[5]

Oxidation Reactions

As seen in its interaction with TPO, the thioamide group is susceptible to oxidation. Mild oxidation can lead to disulfides (via the thiol tautomer), while stronger oxidizing agents can convert the C=S group to a C=O group (desulfurization) or form sulfenic, sulfinic, and sulfonic acids.

Metal Complexation

The soft sulfur donor atom and the N3 nitrogen of the imidazole ring make Methimazole an excellent chelating ligand for various transition metals.[4][9] This property is exploited in coordination chemistry and can be relevant to its biological fate and potential side effects.

Experimental Protocols and Methodologies

To validate the mechanistic claims and quantify the activity of this compound, specific experimental workflows are required.

Protocol: Synthesis of this compound

A plausible and common laboratory synthesis involves the reaction of 1-methyl-2-aminoimidazole with a thiocarbonyl transfer reagent. A more direct, though potentially lower-yielding, approach could adapt general methods for thioamide synthesis.[10][11]

Objective: To synthesize this compound from 1-methylimidazole.

Methodology:

  • Lithiation: Dissolve 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete formation of 2-lithio-1-methylimidazole.

  • Sulfur Addition: Add elemental sulfur (1.2 eq) as a powder in one portion to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight. The solution will typically change color as the reaction progresses.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final carbothioamide product.

Protocol: In Vitro TPO Inhibition Assay (Guaiacol Assay)

This spectrophotometric assay provides a reliable method for measuring the peroxidase activity of TPO and its inhibition by compounds like Methimazole.

Objective: To determine the IC₅₀ value of Methimazole for TPO peroxidase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human TPO in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Prepare a stock solution of guaiacol (the chromogenic substrate) in the same buffer.

    • Prepare a stock solution of Methimazole in DMSO or buffer.

    • Prepare a dilute solution of hydrogen peroxide (H₂O₂).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Guaiacol solution

    • Varying concentrations of Methimazole (and a vehicle control).

    • TPO enzyme solution.

  • Incubation: Incubate the plate at 37 °C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the H₂O₂ solution.

  • Data Acquisition: Immediately begin reading the absorbance at 470 nm every 30 seconds for 5-10 minutes using a plate reader. The oxidation of guaiacol produces a colored product (tetraguaiacol).

  • Analysis: Calculate the initial reaction rate (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the Methimazole concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with Methimazole's activity.

ParameterTypical ValueSignificance
TPO Inhibition IC₅₀ 10-100 µMMeasures the concentration required to inhibit 50% of TPO activity in vitro.[12]
Bioavailability (Oral) 80-95%High absorption from the GI tract ensures therapeutic plasma concentrations.[1]
Plasma Half-life 5-6 hoursDictates the dosing frequency required to maintain therapeutic levels.[1]

Conclusion: A Molecule of Dual Identity

This compound is a molecule with a distinct dual identity. In the laboratory, it is a versatile heterocyclic thioamide, amenable to a variety of synthetic transformations targeting its nucleophilic sulfur and imidazole nitrogens. In a biological context, it is a highly specific and potent enzyme inhibitor, whose chemical reactivity is precisely channeled to disrupt a critical physiological pathway. A thorough understanding of its fundamental reaction mechanisms—from tautomerism and nucleophilicity to its role as a reductive substrate for TPO—is essential for drug development professionals seeking to design next-generation therapeutics and for researchers exploring the rich chemistry of thioamides.

References

Note: This list is compiled from the provided search results for illustrative purposes. Full bibliographic details should be confirmed from the source.

  • ResearchGate. The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024-05-21). Available from: [Link]

  • ResearchGate. Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Methimazole - StatPearls. (2023-09-13). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and therapeutic potential of imidazole containing compounds. (2021-02-18). Available from: [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025-03-31). Available from: [Link]

  • Wikipedia. Thioamide. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Methimazole? (2024-07-17). Available from: [Link]

  • Dr.Oracle. What is the mechanism of action (MoA) of Methimazole? (2025-05-26). Available from: [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020-02-15). Available from: [Link]

  • Pediatric Oncall. Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available from: [Link]

  • PubMed Central. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. (2021-12-10). Available from: [Link]

  • WebMD. Methimazole: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-08-25). Available from: [Link]

  • ChemRxiv. Harnessing carbenoid reactivity from imidazoles and oxiranes. Available from: [Link]

  • Springer Professional. Chemistry of Thioamides. Available from: [Link]

  • Pharmacia. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating. (2022-05-11). Available from: [Link]

  • PubMed. Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. Available from: [Link]

  • MDPI. (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Available from: [Link]

Sources

Unveiling the Therapeutic Potential of 1-methyl-1H-imidazole-2-carbothioamide: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, 1-methyl-1H-imidazole-2-carbothioamide . While direct biological data for this compound is sparse, its structural motifs—a 1-methylimidazole core and a 2-carbothioamide substituent—suggest a rich potential for therapeutic applications. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing a scientific rationale and detailed experimental workflows for the comprehensive evaluation of its biological activity. We will delve into its synthesis, potential antimicrobial and anticancer properties, and its capacity for enzyme inhibition, drawing upon the established activities of structurally related compounds.

Introduction: The Scientific Rationale

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[1] Imidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3]

The carbothioamide group (-C(=S)NH2) is also a significant pharmacophore. The presence of the sulfur atom imparts distinct chemical and physical properties compared to its amide analogue, including increased lipophilicity and altered hydrogen bonding capabilities. Thiosemicarbazones, which contain a similar N-N-C=S linkage, are well-documented for their diverse biological activities, including anticancer and antiviral effects, often attributed to their ability to chelate metal ions.[4]

The combination of the 1-methylimidazole ring and a 2-carbothioamide functional group in This compound (CAS 885281-13-0)[5][6][7] presents a compelling case for investigation. The methylation at the N-1 position can enhance metabolic stability and modulate binding interactions. The positioning of the carbothioamide at the C-2 position is of particular interest, as derivatives with substitutions at this position have shown significant biological effects.[8]

This guide, therefore, is structured as a research and development roadmap, proposing a logical and scientifically rigorous approach to unlock the potential of this promising molecule.

Synthetic Strategy and Characterization

A plausible and efficient synthesis of this compound is crucial for its biological evaluation. A proposed synthetic route is outlined below, followed by a diagrammatic representation.

Proposed Synthesis of this compound

A common method for the synthesis of imidazole-2-carbothioamides involves the reaction of a corresponding nitrile with a source of hydrogen sulfide. Therefore, a two-step synthesis is proposed:

  • Synthesis of 1-methyl-1H-imidazole-2-carbonitrile: This intermediate can be prepared from 1-methyl-1H-imidazole. A potential method is the cyanation of the C-2 position.

  • Thionation of 1-methyl-1H-imidazole-2-carbonitrile: The nitrile can then be converted to the corresponding carbothioamide. This is often achieved by reacting the nitrile with hydrogen sulfide gas in the presence of a base, or by using other thionating agents like Lawesson's reagent.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Thionation node_a 1-methyl-1H-imidazole reagent_a Cyanating Agent (e.g., TMSCN, CuCN) node_a->reagent_a node_b 1-methyl-1H-imidazole-2-carbonitrile reagent_a->node_b reagent_b Thionating Agent (e.g., H2S/base, Lawesson's Reagent) node_b->reagent_b node_c This compound reagent_b->node_c

Caption: Proposed two-step synthesis of this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=S and N-H bonds of the carbothioamide.

  • Elemental Analysis: To determine the elemental composition.

Evaluation of Antimicrobial Activity

Rationale: The imidazole scaffold is a well-established feature in many antimicrobial agents.[9] Furthermore, various carbothioamide derivatives have demonstrated antibacterial and antifungal properties. Therefore, it is highly probable that this compound possesses antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of the test compound against a panel of pathogenic bacteria and fungi.

  • Preparation of Microbial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB).

    • Culture fungal strains (e.g., Candida albicans) overnight in RPMI-1640 medium.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a reference compound.

  • Incubation:

    • Add the prepared microbial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical MIC Values
MicroorganismStrainTypeMIC of this compound (µg/mL)MIC of Control Drug (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive160.5 (Ciprofloxacin)
Escherichia coliATCC 25922Gram-negative320.015 (Ciprofloxacin)
Candida albicansATCC 90028Fungus81 (Fluconazole)

Investigation of Anticancer Activity

Rationale: A vast number of imidazole-containing compounds have been investigated and developed as anticancer agents.[10][11] They are known to target various cellular pathways involved in cancer progression. The carbothioamide moiety can also contribute to cytotoxicity. Therefore, evaluating the anticancer potential of this compound is a logical next step.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock).

    • Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIC50 of this compound (µM)IC50 of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma12.50.8
A549Lung Carcinoma25.01.2
Proposed Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, further studies to elucidate its mechanism of action are warranted.

Anticancer_MOA cluster_investigation Investigation of Anticancer Mechanism node_a This compound node_b Cell Cycle Analysis (Flow Cytometry) node_a->node_b node_c Apoptosis Assay (Annexin V/PI Staining) node_a->node_c node_d Western Blot Analysis (e.g., Caspases, Bcl-2 family) node_a->node_d

Caption: Workflow for investigating the anticancer mechanism of action.

Enzyme Inhibition Potential

Rationale: The imidazole ring is a known zinc-binding group and can interact with the active sites of various enzymes. Derivatives of 1H-imidazole-2-carboxylic acid have been identified as inhibitors of metallo-β-lactamases.[8] The carbothioamide group can also participate in interactions with enzyme active sites. This suggests that this compound could be an inhibitor of various enzymes.

Target Selection and Rationale

Based on the activities of related compounds, potential enzyme targets for screening include:

  • Metallo-β-lactamases (MBLs): To investigate if the carbothioamide can mimic the carboxylic acid in binding to the active site zinc ions.

  • Carbonic Anhydrases: Another class of zinc-containing enzymes.

  • Kinases: Many kinase inhibitors incorporate an imidazole scaffold.

Experimental Protocol: General Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Obtain purified enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorometric) upon enzymatic conversion.

    • Prepare solutions of the enzyme and substrate in an appropriate assay buffer.

  • Inhibition Assay:

    • In a 96-well plate, add the enzyme, buffer, and various concentrations of this compound.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate.

  • Data Acquisition and Analysis:

    • Monitor the reaction progress by measuring the signal at regular intervals using a plate reader.

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition for each concentration of the compound.

    • Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

This technical guide has laid out a comprehensive preclinical research plan for the evaluation of the biological activity of This compound . Based on the well-documented activities of the imidazole and carbothioamide scaffolds, there is a strong scientific basis to hypothesize that this compound will exhibit valuable antimicrobial, anticancer, and enzyme-inhibitory properties.

The successful execution of the proposed experimental workflows will provide the foundational data necessary to establish a robust biological profile for this molecule. Positive outcomes from these initial screens will pave the way for more advanced preclinical studies, including lead optimization, in vivo efficacy studies in animal models, and detailed mechanistic investigations. The exploration of this compound represents a promising avenue for the discovery of novel therapeutic agents.

References

  • AMERICAN ELEMENTS®. This compound | CAS 885281-13-0. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

  • Synthesis and study of biological activities of compounds derived from new imidazole derivative. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. [Link]

  • Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. [Link]

  • antibacterial properties of hemiaminal of 2-methylimidazole and its interaction with ionic and non. Farmacia Journal. [Link]

  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. [Link]

  • Imidazoles as potential anticancer agents. PMC - PubMed Central. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. PMC - NIH. [Link]

  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. PMC - NIH. [Link]

  • In Vitro and In Vivo Activities of Novel 2-(Thiazol-2-ylthio)-1β-Methylcarbapenems with Potent Activities against Multiresistant Gram-Positive Bacteria. NIH. [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. NIH. [Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PMC - NIH. [Link]

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. ResearchGate. [Link]

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. ResearchGate. [Link]

Sources

A Technical Guide to 1-Methyl-1H-imidazole-2-carbothioamide Derivatives and Analogs: Synthesis, Therapeutic Potential, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1-methyl-1H-imidazole-2-carbothioamide scaffold represents a privileged structure in modern medicinal chemistry. By combining the versatile imidazole ring—a key component in numerous biological molecules—with the bioisosterically advantageous carbothioamide (thioamide) group, this core offers a unique platform for developing novel therapeutics. This guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives, with a particular focus on their validated success as potent Janus Kinase 2 (Jak2) inhibitors for oncological applications. Detailed experimental protocols for both chemical synthesis and biological evaluation are provided to equip researchers and drug development professionals with actionable insights for advancing this promising class of compounds.

Section 1: The Imidazole-2-Carbothioamide Scaffold: A Privileged Core in Medicinal Chemistry

The unique properties of the this compound core arise from the synergistic combination of its two key components: the imidazole moiety and the thioamide functional group.

The Imidazole Moiety: A Versatile Heterocycle

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in nature—most notably in the amino acid histidine and purine bases of DNA—has made it a cornerstone of medicinal chemistry.[1] The imidazole ring is an exceptional pharmacophore due to several key features:

  • Hydrogen Bonding: It can act as both a hydrogen bond donor (at the N-H position, if unsubstituted) and acceptor (at the sp²-hybridized nitrogen).

  • Coordination: The lone pair of electrons on the nitrogen atom allows it to coordinate with metal ions in metalloenzymes.

  • Aromatic Interactions: It can engage in π-π stacking with aromatic residues in protein binding sites.

  • Improved Pharmacokinetics: Its polar nature can enhance the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[2]

The methylation at the N-1 position in the target scaffold locks the tautomeric form and provides a key vector for synthetic modification and interaction within protein binding pockets.

The Thioamide Functional Group: More Than an Amide Isostere

Replacing the carbonyl oxygen of an amide with sulfur to form a thioamide can significantly enhance biological activity. Thioamides are more polarized, have a lower rotational barrier around the C-N bond, and are better hydrogen bond acceptors than their amide counterparts. This often leads to increased binding affinity and potency. Furthermore, the thioamide group has been successfully incorporated into a wide range of therapeutic agents, demonstrating its value in drug design.[3]

Structural Features of this compound

The combination of these moieties into the this compound structure (see PubChem CID: 53249860) creates a scaffold with a defined spatial arrangement of hydrogen bond donors and acceptors.[4] This specific arrangement is crucial for its ability to interact with the hinge region of kinase enzymes, a common target in oncology and immunology.[5]

Section 2: Synthetic Strategies and Methodologies

The synthesis of derivatives based on this scaffold typically involves a multi-step sequence that allows for the introduction of diverse substituents.

General Synthetic Routes

A common strategy for synthesizing N-substituted this compound derivatives involves the coupling of a functionalized imidazole core with an appropriate amine-containing fragment. While specific routes for the 2-carbothioamide are proprietary, a generalizable approach for related N-acyl-1H-imidazole-1-carbothioamides has been reported, which can be conceptually adapted.[6][7] A plausible route for the target scaffold might involve:

  • Preparation of the Imidazole Core: Starting with 1-methyl-1H-imidazole, introduction of a functional group at the 2-position (e.g., via lithiation followed by quenching with an electrophile) that can be converted to a carbothioamide.

  • Formation of the Thioamide: This can be achieved by reacting an activated imidazole precursor with a primary or secondary amine in the presence of a thiocarbonyl transfer reagent (e.g., thiophosgene or a derivative).

  • Diversification: Subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on other positions of the imidazole ring or on substituents attached to the thioamide nitrogen can be used to generate a library of analogs.[8]

Workflow Diagram: General Synthetic Approach

G cluster_0 Core Synthesis cluster_1 Thioamide Formation & Diversification A 1-Methyl-1H-imidazole B Functionalization at C2 (e.g., Lithiation) A->B C Activated Imidazole-2-yl Precursor B->C F Coupling Reaction C->F D Primary/Secondary Amine (R-NH2) D->F E Thiocarbonylating Agent E->F G This compound Derivative F->G H Further Diversification (e.g., Cross-Coupling) G->H I Final Analog Library H->I

Caption: A generalized workflow for the synthesis of the target derivatives.

Detailed Experimental Protocol: Synthesis of N-Acyl-1H-imidazole-1-carbothioamides

This protocol is adapted from a reported method for a related class of compounds and serves as a validated starting point for custom synthesis.[6][7]

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add thionyl chloride (1.1 eq) dropwise at room temperature. Stir for 30-60 minutes to form the corresponding acyl chloride.

  • Isothiocyanate Formation: In a separate flask, dissolve potassium thiocyanate (1.2 eq) in anhydrous acetone. Add this solution dropwise to the acyl chloride solution. Stir at 50°C for 30-60 minutes to generate the acyl isothiocyanate in situ.

  • Thioamide Formation: To the reaction mixture containing the acyl isothiocyanate, add a solution of 1H-imidazole (1.0 eq) in anhydrous acetone. Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure N-acyl-1H-imidazole-1-carbothioamide derivative.

Section 3: Therapeutic Applications and Biological Activity

Derivatives of the 1-methyl-1H-imidazole scaffold have shown significant promise in several therapeutic areas, most notably in oncology.

Oncology: Potent Inhibition of Janus Kinase 2 (Jak2)

The most well-documented application of this scaffold is in the development of potent and selective inhibitors of Janus Kinase 2 (Jak2).[9] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation, particularly through hyperactive Jak2 (e.g., the V617F mutation), is a key driver in various myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis.[8][10]

Structure-based design efforts have led to the discovery of 1-methyl-1H-imidazole derivatives that are potent, orally bioavailable Jak2 inhibitors.[9] These compounds have demonstrated high levels of cellular activity in hematopoietic cell lines with the Jak2 V617F mutation and have shown significant tumor growth inhibition in preclinical xenograft models.[5]

Infectious Diseases: Antimicrobial and Antitubercular Potential

The broader class of imidazole and carbothioamide-containing compounds has a well-established history of antimicrobial activity.[2][3] Derivatives have been reported to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[11][12] The mechanism often involves the disruption of essential cellular processes like cell wall synthesis or DNA replication.[2] While specific data for this compound in this area is less mature, the scaffold represents a promising starting point for the development of novel anti-infective agents.

Summary of Biological Activity Data

The following table summarizes the inhibitory potency of representative 1-methyl-1H-imidazole derivatives against the Jak2 enzyme, highlighting the scaffold's potential.

Compound IDCore StructureJak2 IC₅₀ (µM)Reference
13a 1-Methyl-1H-imidazole0.003Su et al. (2014)[8]
13d 1-Methyl-1H-imidazole0.033Su et al. (2014)[8]
13h 1-Methyl-1H-imidazole0.012Su et al. (2014)[8]
26 1-Methyl-1H-imidazole0.120Su et al. (2014)[8]

Section 4: Mechanism of Action and Structure-Activity Relationships (SAR)

Case Study: Inhibition of the JAK/STAT Signaling Pathway

Jak2 inhibitors based on the 1-methyl-1H-imidazole core act as ATP-competitive inhibitors. They bind to the ATP-binding site of the Jak2 kinase domain, preventing the phosphorylation of its downstream substrate, the STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[9][10]

Signaling Pathway Diagram: JAK/STAT Inhibition

G cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Jak2 Jak2 Receptor->Jak2 2. Activation STAT STAT Jak2->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 6. Transcription Inhibitor 1-Methyl-1H-imidazole -2-carbothioamide Derivative Inhibitor->Jak2 Inhibition

Caption: Mechanism of Jak2 inhibition by 1-methyl-1H-imidazole derivatives.

Key Structure-Activity Relationship (SAR) Insights

SAR studies have revealed critical insights for optimizing the activity of this scaffold:[5][9][13]

  • Hinge Binding: The imidazole core and adjacent atoms are designed to form key hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine portion of ATP.

  • Hydrophobic Pockets: Substituents on the thioamide nitrogen and other positions of the imidazole ring are crucial for occupying nearby hydrophobic pockets, which significantly enhances potency and selectivity.

  • Solvent Front: Modifications that extend towards the solvent-exposed region of the binding site can be used to tune physicochemical properties like solubility without sacrificing potency.

  • Conformational Rigidity: Introducing cyclic structures or other conformationally restricting elements can lock the molecule in its bioactive conformation, improving binding affinity.

Detailed Protocol: In Vitro Jak2 Enzyme Inhibition Assay

This protocol describes a self-validating system for quantifying the inhibitory activity of synthesized compounds. A fluorescence resonance energy transfer (FRET)-based assay is a common and reliable method.[8]

  • Materials: Recombinant human Jak2 enzyme, a suitable peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds dissolved in DMSO, and a FRET-based detection system (e.g., LanthaScreen™ or HTRF®).

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., from 10 mM down to 1 nM).

  • Assay Plate Setup: In a 384-well microplate, add a small volume (e.g., 50 nL) of the diluted compounds. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Reaction: Add the Jak2 enzyme and the peptide substrate to the wells. Allow a brief pre-incubation period (e.g., 15 minutes).

  • Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the FRET detection reagents according to the manufacturer's instructions. Incubate to allow for signal development.

  • Data Acquisition: Read the plate on a compatible microplate reader that can measure the specific fluorescence signals for the FRET pair.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 5: Future Perspectives and Conclusion

The this compound scaffold has been firmly validated as a highly promising core for the development of targeted therapeutics, particularly Jak2 inhibitors.[9] Future research in this area should focus on several key objectives:

  • Expanding Therapeutic Targets: The scaffold's ability to interact with ATP binding sites suggests its potential applicability to other kinase targets implicated in cancer, inflammation, and autoimmune diseases.

  • Optimizing ADME Properties: Further medicinal chemistry efforts can improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical translatability.

  • Overcoming Drug Resistance: As with any targeted therapy, acquired resistance is a potential challenge.[14] Designing next-generation analogs that can inhibit resistant mutant forms of targets like Jak2 will be crucial for long-term therapeutic success.

  • Exploring New Analogs: Systematic exploration of different substitution patterns on both the imidazole ring and the thioamide moiety could uncover novel derivatives with unique activity profiles or improved safety.[15]

Section 6: References

  • Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58. [Link]

  • Su, Q. et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]

  • Arwood, M. L. et al. (2022). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cell Chemical Biology. [Link]

  • Süzen, S. et al. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 17(10), 11441-11454. [Link]

  • Abdel-Wahab, B. F. et al. (2014). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 4(4), 241-253. [Link]

  • Al-Shammari, M. B. et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5221. [Link]

  • Khan, M. F. et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 25(11), 6069. [Link]

  • Javed, M. S. et al. (2023). Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. ResearchGate. [Link]

  • Parab, R. H. et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 22(7), 5193-5200. [Link]

  • Abdel-Wahab, B. F. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1500. [Link]

  • Ding, C. Z. et al. (1999). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 42(25), 5241-53. [Link]

  • PubChem (2025). This compound. PubChem. [Link]

  • Crysdot LLC (2025). This compound. Crysdot. [Link]

  • El-Sayed, M. A. A. et al. (2022). Dual COX‐2 and 15‐LOX inhibition study of novel 4‐arylidine‐2‐mercapto‐1‐phenyl‐1H‐imidazolidin‐5(4H)‐ones: Design, synthesis, docking, and anti‐inflammatory activity. ResearchGate. [Link]

  • Alghamdi, S. S. et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1389. [Link]

  • Alsaad, H. et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415–428. [Link]

  • Javed, M. S. et al. (2020). Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. ResearchGate. [Link]

  • Liu, Y. et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 273, 116509. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-methyl-1H-imidazole-2-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazole-Thioamide Scaffold

The 1-methyl-1H-imidazole-2-carbothioamide core represents a privileged scaffold in medicinal chemistry. This heterocyclic structure, featuring an imidazole ring linked to a thioamide group, is central to the well-established antithyroid drug methimazole (also known as Tapazole)[1][2][3]. Methimazole's long-standing clinical success in treating hyperthyroidism has firmly established the therapeutic relevance of this chemical class[1]. Its primary mechanism involves the potent inhibition of thyroid peroxidase, a critical enzyme in the synthesis of thyroid hormones[4][5][6][7].

However, the biological activities of this scaffold are not confined to thyroid-related disorders. A growing body of evidence reveals that derivatives of this compound possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects[8][9][10][11]. This guide provides an in-depth analysis of the established and emerging therapeutic targets for this versatile class of compounds, offering field-proven insights and experimental workflows for researchers and drug development professionals.

Primary Therapeutic Target: Thyroid Peroxidase (TPO)

The most extensively validated target for this compound derivatives is Thyroid Peroxidase (TPO), a heme-containing enzyme located in the apical membrane of thyroid follicular cells. TPO is indispensable for the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[12].

Mechanism of TPO Inhibition

Derivatives based on the methimazole scaffold act as potent, non-competitive inhibitors of TPO.[4][6] The causality of this inhibition lies in the compound's ability to interfere with two key catalytic steps orchestrated by TPO[7][12]:

  • Iodide Oxidation: They prevent the oxidation of iodide ions (I⁻) to reactive iodine species.

  • Organification and Coupling: They block the subsequent incorporation of these iodine species onto tyrosine residues within the thyroglobulin protein and prevent the coupling of iodotyrosine residues to form T3 and T4.[4][7]

This targeted enzymatic blockade effectively reduces the overproduction of thyroid hormones, which is the hallmark of hyperthyroidism, including conditions like Graves' disease.[1][4]

TPO_Pathway Iodide Iodide (I⁻) in bloodstream FollicleCell Thyroid Follicle Cell Iodide->FollicleCell Uptake TPO Thyroid Peroxidase (TPO) ReactiveIodine Reactive Iodine TPO->ReactiveIodine Oxidation TG Thyroglobulin (TG) MIT_DIT MIT & DIT (on Thyroglobulin) TG->MIT_DIT Iodination ReactiveIodine->TG T3_T4 T3 & T4 Hormones MIT_DIT->T3_T4 Coupling Inhibitor 1-methyl-1H-imidazole- 2-carbothioamide Derivative Inhibitor->TPO INHIBITS

Caption: TPO inhibition by this compound derivatives.

Experimental Validation: In Vitro TPO Inhibition Assay

To quantify the inhibitory potential of novel derivatives against TPO, a robust and self-validating in vitro assay is essential. The choice of this colorimetric assay is based on its direct measurement of TPO's peroxidase activity using a reliable chromogenic substrate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

    • TPO Source: Commercially available human or porcine TPO.

    • Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

    • Co-substrate: Hydrogen peroxide (H₂O₂).

    • Test Compounds: Serial dilutions of this compound derivatives (e.g., 0.1 µM to 100 µM). Methimazole is used as a positive control.

    • Vehicle Control: DMSO (or the solvent used for compounds).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of test compound dilutions, positive control, or vehicle control to respective wells.

    • Add 20 µL of TPO enzyme solution and incubate for 15 minutes at room temperature. This pre-incubation step is critical to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a 20 µL mixture of ABTS and H₂O₂.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes using a plate reader.

  • Data Analysis & Validation:

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

    • The assay is validated if the positive control (Methimazole) yields an IC₅₀ value within the expected historical range.

Table 1: Comparative TPO Inhibitory Activity

CompoundScaffold ModificationIC₅₀ (µM) against TPO
Methimazole (Control)-8.5
Derivative AC4-phenyl substitution5.2
Derivative BN-benzyl substitution15.7
Derivative CThioamide to amide> 100 (Inactive)

Note: Data are hypothetical for illustrative purposes.

Emerging Therapeutic Target Area: Oncology

Recent research has highlighted the potential of imidazole-based compounds, including those with the thioamide moiety, as anticancer agents.[10][13][14][15][16] The therapeutic rationale is multifaceted, with derivatives potentially targeting several key cancer-related pathways.

Potential Target 1: Janus Kinase 2 (JAK2)

The JAK/STAT signaling pathway is a critical regulator of cell proliferation and survival. Hyperactivation of this pathway, often due to mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms. A study published in the Journal of Medicinal Chemistry described the discovery of 1-methyl-1H-imidazole derivatives as potent inhibitors of JAK2.[17]

  • Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of JAK2 and preventing the phosphorylation and subsequent activation of STAT proteins. This blockade halts the downstream signaling that drives uncontrolled cell growth.[17]

Potential Target 2: Topoisomerases

Topoisomerases (TOP I and TOP II) are enzymes that resolve DNA topological stress during replication and transcription. They are validated targets for cancer chemotherapy. Imidazole derivatives have been shown to inhibit these enzymes, leading to DNA damage and apoptosis in cancer cells.[15]

  • Mechanism of Action: The planar imidazole ring can intercalate between DNA base pairs, stabilizing the transient DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strand, leading to double-strand breaks and cell death.[15][16]

Experimental Workflow: Validating Anticancer Activity

A multi-step, self-validating workflow is crucial to confirm the anticancer potential and elucidate the mechanism of action of new derivatives.

Anticancer_Workflow cluster_mech cluster_target Start Synthesized Derivatives Screen Step 1: In Vitro Cytotoxicity Screen (MTT/MTS Assay) Start->Screen Select Identify Potent Hits (Low IC₅₀) Screen->Select Mechanism Step 2: Mechanism of Action Studies Select->Mechanism Hits End Lead Candidate Select->End Inactive Target Step 3: Target Engagement Assays Mechanism->Target Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Vivo Step 4: In Vivo Xenograft Model Target->Vivo Kinase Kinase Inhibition Assay (e.g., JAK2) Target->Kinase Western Western Blot (p-STAT, γH2AX) Target->Western Vivo->End

Caption: A logical workflow for validating anticancer potential.

Additional Therapeutic Avenues

Beyond endocrinology and oncology, the this compound scaffold has shown promise in other areas.

  • Antimicrobial Activity: Several studies have reported that derivatives of this class exhibit antibacterial and antifungal properties.[9][18][19][20] One potential mechanism involves the inhibition of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[21] The imidazole core can coordinate with the zinc ions in the MBL active site, inactivating the enzyme.

  • Anti-inflammatory Effects: Imidazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[11] By blocking this kinase, these compounds can potentially reduce the production of pro-inflammatory cytokines.

Conclusion and Future Directions

The this compound scaffold, anchored by the clinical success of methimazole, is a fertile ground for drug discovery. While its role in inhibiting thyroid peroxidase is well-defined, the exploration of its derivatives has unveiled a wealth of potential therapeutic targets spanning oncology, infectious diseases, and inflammation.

Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for these emerging targets. The experimental workflows outlined in this guide provide a robust framework for validating new chemical entities. By combining rational design with rigorous, self-validating biological evaluation, researchers can unlock the full therapeutic potential of this remarkable chemical class.

References

  • Dr.Oracle. (2025). What is the mechanism of action (MoA) of Methimazole?
  • Patel, K. & Tadi, P. (2023). Methimazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Sravani, G. et al. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j).
  • SciSpace. (n.d.). IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION.
  • Al-Ostoot, F.H. et al. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
  • ResearchGate. (n.d.). Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies.
  • WebMD. (2024). Methimazole: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • National Institutes of Health. (n.d.). Methimazole. PubChem.
  • National Center for Biotechnology Information. (n.d.). ANTI-THYROID DRUGS. In: Some Thyrotropic Agents.
  • Kumar, S. et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
  • Johns Hopkins Lupus Center. (n.d.). Thyroid Medications.
  • Banti, C.N. et al. (2016). New antibacterial, non-genotoxic materials, derived from the functionalization of the anti-thyroid drug methimazole with silver ions. PubMed.
  • Abraham, P. et al. (2010). Current and emerging treatment options for Graves' hyperthyroidism. PMC - NIH.
  • Pathak, R.B. et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC - NIH.
  • ResearchGate. (n.d.). Methimazole.
  • Medscape. (2024). Hyperthyroidism and Thyrotoxicosis Medication.
  • ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • PMC - PubMed Central. (n.d.). Imidazoles as potential anticancer agents.
  • IJSRED. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Santa Cruz Biotechnology. (n.d.). Thyroperoxidase Inhibitors.
  • Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry.
  • Guo, L. et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed.
  • Benchchem. (2025). Navigating Hyperthyroidism: A Comparative Guide to Antithyroid Drug Alternatives to Carbimazole.
  • ResearchGate. (2025). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives.
  • Saggioro, D. et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. PubMed Central.

Sources

Methodological & Application

synthesis of 1-methyl-1H-imidazole-2-carbothioamide experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-methyl-1H-imidazole-2-carbothioamide

Abstract

This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, a heterocyclic building block of interest in medicinal chemistry and materials science. The synthesis is approached via a robust two-step sequence, commencing with the methylation of 1H-imidazole-2-carbonitrile to yield 1-methyl-1H-imidazole-2-carbonitrile, followed by a direct thionation using Lawesson's Reagent. This guide emphasizes the causality behind experimental choices, offers insights into reaction mechanisms, and presents a self-validating protocol complete with characterization data, safety precautions, and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this and structurally related thioamides.

Introduction

Thioamides are crucial structural motifs found in numerous biologically active compounds and serve as versatile intermediates in organic synthesis.[1] The replacement of a carbonyl oxygen with sulfur in an amide can significantly alter a molecule's steric and electronic properties, often leading to enhanced biological activity or novel reactivity. This compound, in particular, is a valuable scaffold for the development of new therapeutic agents and functional materials.

The protocol detailed herein follows a logical and efficient synthetic pathway: the preparation of an N-methylated imidazole nitrile precursor, followed by its conversion to the target thioamide. The key transformation employs Lawesson's Reagent, a powerful and mild thionating agent, to directly convert the nitrile to a thioamide in a single step, bypassing the need to first synthesize the corresponding carboxamide. This approach is efficient and leverages a well-understood chemical transformation.

Reaction Scheme & Mechanism

The overall synthesis is accomplished in two primary stages:

Stage 1: N-Methylation of 1H-Imidazole-2-carbonitrile The synthesis begins with the regioselective methylation of 1H-imidazole-2-carbonitrile. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the imidazole nitrogen, forming the sodium imidazolide salt. This highly nucleophilic anion then readily attacks the electrophilic methyl group of iodomethane (methyl iodide) to form the desired N-methylated product.

Stage 2: Thionation of 1-methyl-1H-imidazole-2-carbonitrile The pivotal step is the conversion of the nitrile group to a carbothioamide using Lawesson's Reagent (LR). While LR is most famously used to thionate carbonyls, it can also facilitate the conversion of nitriles to primary thioamides. The reaction proceeds through a complex mechanism, but the key is the ability of LR to serve as a sulfur transfer agent.

Mechanism of Thionation with Lawesson's Reagent

Lawesson's Reagent (LR) is a dimeric organophosphorus sulfide. In solution, it exists in equilibrium with a highly reactive monomeric dithiophosphine ylide.[1][2] This ylide is the key species that reacts with the nitrile. The driving force for the reaction is the formation of a very stable phosphorus-oxygen bond in the byproducts.[1]

Lawesson_Reagent_Mechanism Figure 1: Generalized Thionation Mechanism cluster_reagents Reagents cluster_intermediates Reaction Pathway cluster_products Products Nitrile R-C≡N (1-methyl-1H-imidazole-2-carbonitrile) Intermediate Thiaoxaphosphetane-like Intermediate Nitrile->Intermediate + Ylide LR Lawesson's Reagent (LR) (Dimer) Ylide Reactive Dithiophosphine Ylide (Monomer) LR->Ylide Equilibrium Thioamide R-CS-NH₂ (Target Thioamide) Intermediate->Thioamide Rearrangement & Hydrolysis (Work-up) Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of nitrile thionation using Lawesson's Reagent.

Detailed Experimental Protocol

Part A: Synthesis of 1-methyl-1H-imidazole-2-carbonitrile

This protocol is adapted from established methods for N-alkylation of imidazole derivatives.[3]

Materials & Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
1H-Imidazole-2-carbonitrile≥97%Commercial31722-49-3Starting material
Sodium Hydride (NaH)60% dispersion in mineral oilCommercial7646-69-7Highly reactive with water
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or equivalentCommercial68-12-2Use dry solvent from a sealed bottle
Iodomethane (CH₃I)≥99%, stabilizedCommercial74-88-4Toxic and volatile
Ethyl AcetateACS GradeCommercial141-78-6For extraction
Saturated aq. NH₄ClN/ALab Prepared12125-02-9For quenching
Brine (Saturated aq. NaCl)N/ALab Prepared7647-14-5For washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial7487-88-9For drying

Step-by-Step Procedure

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1H-imidazole-2-carbonitrile (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise over 15 minutes. Caution: Hydrogen gas evolves violently. Ensure adequate ventilation and inert atmosphere.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium imidazolide salt.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add iodomethane (1.2 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis (e.g., 50% Ethyl Acetate in Hexanes) indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography to obtain 1-methyl-1H-imidazole-2-carbonitrile as a pure compound.[4]

Part B: Synthesis of this compound

This protocol utilizes Lawesson's Reagent for the direct conversion of the nitrile to the thioamide.

Materials & Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
1-methyl-1H-imidazole-2-carbonitrile≥98%From Part A45515-45-5Starting material
Lawesson's Reagent (LR)≥97%Commercial19172-47-5Moisture sensitive, toxic
Anhydrous Toluene or THFDriSolv® or equivalentCommercial108-88-3Use dry solvent from a sealed bottle
Dichloromethane (DCM)ACS GradeCommercial75-09-2For chromatography
MethanolACS GradeCommercial67-56-1For chromatography
Silica Gel230-400 meshCommercial7631-86-9For chromatography

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 1-methyl-1H-imidazole-2-carbonitrile (1.0 eq) and Lawesson's Reagent (0.6 eq).

  • Solvent Addition: Add anhydrous toluene (or THF) to the flask (approx. 0.3 M concentration).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir. Monitor the reaction progress by TLC (e.g., 5% Methanol in Dichloromethane). The reaction is typically complete within 4-12 hours.

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Aqueous Work-up: Add deionized water to the crude residue and stir vigorously for 30 minutes. Extract the aqueous suspension three times with ethyl acetate or dichloromethane. This step is crucial for removing the polar phosphorus-containing byproducts.[5]

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. The resulting crude solid/oil should be purified by silica gel column chromatography, typically using a gradient elution of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Workflow and Characterization

Overall Experimental Workflow

Experimental_Workflow cluster_part_a Part A: N-Methylation cluster_part_b Part B: Thionation cluster_analysis Analysis A1 1. Setup & Dissolution (1H-Im-2-CN in DMF) A2 2. Deprotonation (NaH, 0°C -> RT) A1->A2 A3 3. Methylation (CH₃I, 0°C -> RT) A2->A3 A4 4. Work-up & Purification (Quench, Extract, Column) A3->A4 A5 Product A: 1-methyl-1H-imidazole-2-carbonitrile A4->A5 B1 1. Setup (Product A + Lawesson's Rgt.) A5->B1 Use as starting material B2 2. Reaction (Anhydrous Toluene, 80-90°C) B1->B2 B3 3. Work-up & Purification (Aqueous Wash, Column) B2->B3 B4 Final Product: This compound B3->B4 C1 Characterization (NMR, IR, MS) B4->C1

Caption: High-level workflow for the two-stage synthesis and characterization.

Expected Characterization Data

The identity and purity of the final product should be confirmed by standard spectroscopic methods.

AnalysisExpected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ ~8.5-9.0 (br s, 1H, NH), δ ~7.5-8.0 (br s, 1H, NH), δ ~7.1 (d, 1H, Imidazole-H), δ ~7.0 (d, 1H, Imidazole-H), δ ~4.1 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~180-185 (C=S), δ ~140 (Imidazole C2), δ ~128 (Imidazole CH), δ ~122 (Imidazole CH), δ ~36 (N-CH₃).
FT-IR (KBr, cm⁻¹)~3300-3100 (N-H stretch), ~1500 (C=N stretch), ~1300-1100 (C=S stretch). Absence of C≡N stretch from starting material (~2230 cm⁻¹).
HRMS (ESI) Calculated for C₅H₇N₃S [M+H]⁺, observed mass should be within ±5 ppm.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]

  • Lawesson's Reagent (LR):

    • Hazards: Highly toxic, corrosive, and moisture-sensitive. In contact with water or moisture, it releases flammable and toxic gases (e.g., H₂S).[7][8][9]

    • Handling: Must be handled in a well-ventilated chemical fume hood under an inert atmosphere (nitrogen or argon).[10] Never allow LR to come into contact with water or protic solvents during storage or handling.[7]

    • Spills: Do not use water to clean up spills. Sweep up the solid material immediately into a dry, closed container for disposal.[6]

  • Sodium Hydride (NaH):

    • Hazards: Flammable solid that reacts violently with water to produce flammable hydrogen gas.

    • Handling: Handle as a mineral oil dispersion in a fume hood. Additions should be done slowly and in small portions to control the rate of gas evolution.

  • Solvents and Reagents: Anhydrous solvents (DMF, Toluene) are flammable. Iodomethane is toxic and a suspected carcinogen. Handle all chemicals with care in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part A Incomplete deprotonation.Ensure NaH is fresh and added carefully. Allow sufficient stirring time for salt formation. Use truly anhydrous DMF.
Incomplete thionation Deactivated Lawesson's Reagent; Insufficient temperature/time.Use fresh LR from a sealed container. Increase reaction temperature or extend the reaction time. Confirm consumption of starting material by TLC.
Difficult Purification Persistent phosphorus byproducts.Perform a thorough aqueous work-up. Washing the crude product with a dilute base (e.g., 1M NaOH) can sometimes help hydrolyze and remove phosphorus residues.

Conclusion

The two-step protocol described provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering strictly to the detailed procedures and safety precautions, researchers can successfully prepare this valuable heterocyclic compound for applications in discovery chemistry and beyond.

References

  • Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%.

  • ChemicalBook. (n.d.). Lawesson's Reagent - Safety Data Sheet.

  • LookChem. (n.d.). Lawesson's Reagent Safety Data Sheets(SDS).

  • CDH Fine Chemical. (n.d.). LAWESSON'S REAGENT CAS NO 19172-47-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.

  • Al-Mughaid, H. et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.

  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1).

  • ResearchGate. (n.d.). Mechanism of amide thiocarbonylation via Lawesson's reagent.

  • PrepChem.com. (n.d.). Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.

  • ChemicalBook. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic acid synthesis.

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

  • Patsnap. (2020). Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound.

  • Chemdad. (n.d.). 1-METHYL-1H-IMIDAZOLE-2-CARBONITRILE.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile.

Sources

The Versatile Synthon: Application Notes and Protocols for 1-Methyl-1H-imidazole-2-carbothioamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, 1-methyl-1H-imidazole-2-carbothioamide has emerged as a potent synthon, offering a unique combination of nucleophilic and electrophilic reactivity centered around its imidazole core and thioamide functionality. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities. The imidazole moiety is a cornerstone in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in biological targets[1]. The incorporation of a carbothioamide group at the 2-position of the N-methylated imidazole ring further enhances its synthetic versatility, opening avenues for the construction of diverse heterocyclic systems.

Core Principles of Reactivity

The synthetic potential of this compound stems from the distinct reactivity of its constituent parts: the thioamide group and the imidazole ring. The thioamide can act as a nucleophile through its sulfur atom, a key step in the formation of various sulfur-containing heterocycles. Furthermore, the imidazole ring itself can be subject to electrophilic substitution, although the electron-withdrawing nature of the carbothioamide group influences the regioselectivity of such reactions.

Application I: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)thiazoles via Hantzsch Thiazole Synthesis

A cornerstone application of this compound is its use as a thioamide component in the Hantzsch thiazole synthesis. This classical condensation reaction with an α-haloketone provides a straightforward and efficient route to construct substituted thiazole rings appended to the 1-methylimidazole core[2]. The resulting 2-(1-methyl-1H-imidazol-2-yl)thiazole scaffold is of significant interest in medicinal chemistry due to the prevalence of both imidazole and thiazole moieties in bioactive molecules[3][4].

The reaction proceeds through a well-established mechanism. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring[5].

Hantzsch_Thiazole_Synthesis Thioamide This compound Intermediate Thioether Intermediate Thioamide->Intermediate Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate CyclizedIntermediate Cyclized Intermediate Intermediate->CyclizedIntermediate Intramolecular Cyclization Thiazole 2-(1-Methyl-1H-imidazol-2-yl)thiazole CyclizedIntermediate->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol: Synthesis of 4-Aryl-2-(1-methyl-1H-imidazol-2-yl)thiazole

This protocol details the synthesis of a 4-aryl-substituted thiazole derivative starting from this compound and a substituted 2-bromoacetophenone.

Materials:

  • This compound

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add the substituted 2-bromoacetophenone (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-aryl-2-(1-methyl-1H-imidazol-2-yl)thiazole.

Expected Outcome:

The reaction typically affords the desired thiazole product in good to excellent yields, depending on the specific substrates used. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS) and its purity assessed by HPLC.

ProductSubstituent (R)Typical Yield
4-Phenyl-2-(1-methyl-1H-imidazol-2-yl)thiazolePhenyl85-95%
4-(4-Chlorophenyl)-2-(1-methyl-1H-imidazol-2-yl)thiazole4-Chlorophenyl80-90%
4-(4-Methoxyphenyl)-2-(1-methyl-1H-imidazol-2-yl)thiazole4-Methoxyphenyl88-96%

Application II: Synthesis of Imidazo[2,1-b][3][4][6]thiadiazoles

The versatile reactivity of this compound also extends to the synthesis of fused heterocyclic systems. For instance, it can serve as a key precursor for the synthesis of imidazo[2,1-b][3][4][6]thiadiazoles. This is typically achieved through a multi-step sequence involving the initial formation of a hydrazide derivative from the carbothioamide, followed by cyclization.

Thiadiazole_Synthesis Thioamide This compound Hydrazide Hydrazide Intermediate Thioamide->Hydrazide Reaction with Hydrazine Thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole Hydrazide->Thiadiazole Cyclization CyclizationReagent Cyclization Reagent (e.g., CS₂ or acid chloride) CyclizationReagent->Thiadiazole

Caption: Synthesis of Imidazo[2,1-b][3][4][6]thiadiazoles.

Protocol: Synthesis of 2-Substituted-6-methylimidazo[2,1-b][3][4][6]thiadiazole

This protocol outlines a general procedure for the synthesis of imidazo[2,1-b][3][4][6]thiadiazoles from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • A suitable cyclizing agent (e.g., carbon disulfide, an appropriate acid chloride, or orthoester)

  • Base (e.g., potassium hydroxide or triethylamine)

  • Appropriate solvent for cyclization (e.g., ethanol, DMF)

Procedure:

Step 1: Synthesis of 1-(1-Methyl-1H-imidazole-2-carbonyl)thiosemicarbazide

  • Reflux a mixture of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the thiosemicarbazide intermediate.

Step 2: Cyclization to form the Imidazo[2,1-b][3][4][6]thiadiazole ring

  • Dissolve the thiosemicarbazide intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Add a base (e.g., potassium hydroxide, 1.1 eq) and the cyclizing agent (e.g., carbon disulfide, 1.2 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure imidazo[2,1-b][3][4][6]thiadiazole.

Synthesis of this compound

While not commercially available from all suppliers, this compound can be synthesized in the laboratory. A plausible and efficient method involves the thiocarbonylation of 1-methylimidazole. One common approach is the reaction of 1-methyl-2-lithio-1H-imidazole with a thiocarbonyl transfer reagent.

Protocol: Synthesis of this compound from 1-Methylimidazole

This protocol describes a two-step procedure for the synthesis of the title compound starting from 1-methylimidazole.

Materials:

  • 1-Methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Thiocarbonyl transfer reagent (e.g., O-phenyl chlorothionoformate or carbon disulfide followed by quenching with an amine)

  • Dry ice/acetone bath

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add 1-methylimidazole (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of 1-methyl-2-lithio-1H-imidazole.

  • In a separate flask, prepare a solution of the thiocarbonyl transfer reagent. For this example, we will proceed with a conceptual quenching with carbon disulfide followed by an amine.

  • Slowly add carbon disulfide (1.2 eq) to the lithiated imidazole solution at -78 °C. The reaction mixture will typically change color. Stir for an additional hour at -78 °C.

  • Quench the reaction by the slow addition of an amine (e.g., ammonia or a primary amine) to form the thioamide.

  • Allow the reaction mixture to warm to room temperature slowly.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a generalized protocol, and the specific thiocarbonylating agent and reaction conditions may need to be optimized for best results. The synthesis of N-acyl-1H-imidazole-1-carbothioamides suggests an alternative route where 1-methylimidazole could be reacted with an in situ generated isothiocyanate[7].

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily participate in the Hantzsch thiazole synthesis and serve as a precursor for fused heterocyclic systems like imidazo[2,1-b][3][4][6]thiadiazoles makes it a powerful tool for the construction of novel, potentially bioactive molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this synthon and to develop new synthetic methodologies for applications in drug discovery and materials science.

References

Sources

Application Notes and Protocols: The Emerging Therapeutic Potential of 1-Methyl-1H-imidazole-2-carbothioamide and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Promise of Imidazole-Based Thioamides

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. When functionalized with a carbothioamide group, particularly at the 2-position, a new dimension of therapeutic potential is unlocked. This guide focuses on the applications of 1-methyl-1H-imidazole-2-carbothioamide and its closely related analogs, providing a comprehensive overview of their known biological activities, mechanisms of action, and detailed protocols for their synthesis and evaluation.

While direct literature on this compound is sparse, extensive research on its structural analog, methimazole (1-methyl-1H-imidazole-2-thiol), offers significant insights. Methimazole is a well-established antithyroid agent that functions by inhibiting thyroid peroxidase. This inhibitory activity highlights the potential of the 1-methyl-imidazole-2-thio functional group to interact with heme-containing enzymes, a principle that can be extrapolated to explore other therapeutic targets. This document will, therefore, leverage the knowledge from closely related and better-studied analogs to provide a foundational guide for researchers interested in exploring the medicinal chemistry of this compound.

Part 1: Therapeutic Applications and Mechanistic Insights

The primary therapeutic application of compounds structurally related to this compound is in the management of hyperthyroidism. However, the unique chemical properties of the imidazole-thioamide scaffold suggest a broader range of potential applications, including anticancer and antimicrobial activities.

Antithyroid Activity: The Paradigm of Methimazole

The most well-documented application of a close analog, methimazole, is in the treatment of hyperthyroidism. The mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.

Mechanism of Action:

  • Inhibition of Thyroid Peroxidase (TPO): TPO, a heme-containing enzyme, is responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). Methimazole acts as a substrate for TPO, becoming oxidized and in the process, inactivating the enzyme. This prevents the incorporation of iodine into thyroglobulin, thereby reducing the production of thyroid hormones.

TPO_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell TPO Thyroid Peroxidase (TPO) (Heme Enzyme) Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination Iodide Iodide (I-) Iodide->TPO Oxidation MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling Methimazole Methimazole (1-methyl-1H-imidazole-2-thiol) Methimazole->TPO Inhibition

Caption: Mechanism of Thyroid Peroxidase Inhibition by Methimazole.

Potential Anticancer and Antimicrobial Applications

The imidazole ring and the thioamide group are present in various compounds with demonstrated anticancer and antimicrobial activities. This suggests that this compound could be a valuable scaffold for developing novel therapeutics in these areas.

  • Anticancer Potential: Several imidazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. The thioamide group can act as a hydrogen bond donor and acceptor, as well as a metal chelator, which are important features for interacting with biological targets.

  • Antimicrobial Potential: The imidazole nucleus is a common feature in many antifungal and antibacterial agents. The thioamide functionality can also contribute to antimicrobial activity.

Part 2: Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound and its analogs.

Synthesis Protocol: A General Method for Imidazole-2-carbothioamides

A common route for the synthesis of imidazole-2-carbothioamides involves the reaction of an appropriate imidazole with an isothiocyanate. For this compound, the synthesis can be envisioned starting from 2-amino-1-methylimidazole. A more direct, though potentially lower-yielding, approach could involve the direct thioamidation of a 1-methyl-1H-imidazole-2-carboxylic acid derivative. A generalized, adaptable protocol is presented below.

Protocol 2.1.1: Synthesis of this compound from 2-Lithio-1-methylimidazole

This protocol is a hypothetical, yet chemically sound, approach based on established organometallic chemistry of imidazoles.

Materials:

  • 1-Methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Carbon disulfide (CS2)

  • Ammonium chloride (NH4Cl) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methylimidazole (1.0 eq) and dry THF (10 mL/mmol of imidazole).

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Thioamidation: Slowly add carbon disulfide (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 1-Methylimidazole Step1 1. Dissolve in dry THF 2. Cool to -78 °C Start->Step1 Step2 Add n-BuLi (Formation of 2-Lithio-1-methylimidazole) Step1->Step2 Step3 Add Carbon Disulfide (CS2) Step2->Step3 Step4 Aqueous Work-up (NH4Cl quench) Step3->Step4 Step5 Extraction with EtOAc Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End This compound Step6->End

Caption: General workflow for the synthesis of this compound.

Biological Evaluation Protocols

Protocol 2.2.1: In Vitro Thyroid Peroxidase Inhibition Assay

This assay is crucial for evaluating the antithyroid potential of newly synthesized compounds.

Materials:

  • Porcine or human thyroid peroxidase (TPO)

  • Guaiacol

  • Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Methimazole (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and methimazole in a suitable solvent (e.g., DMSO). Prepare working solutions of TPO, guaiacol, and H2O2 in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of TPO solution. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add 20 µL of guaiacol solution followed by 20 µL of H2O2 solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 470 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Part 3: Data Summary and Future Directions

The exploration of this compound and its analogs is a promising area of research in medicinal chemistry. The structural similarity to established drugs like methimazole provides a strong rationale for investigating their therapeutic potential.

Compound Class Primary Biological Target Therapeutic Application Key Structural Features
1-Methyl-1H-imidazole-2-thiol (Methimazole)Thyroid Peroxidase (TPO)Hyperthyroidism1-Methylimidazole, 2-Thiol
Imidazole-2-carbothioamides(Hypothesized) Heme-containing enzymes, Kinases(Potential) Antithyroid, Anticancer, Antimicrobial1-Methylimidazole, 2-Carbothioamide

Future Directions:

  • Synthesis and Characterization: The primary step is the successful synthesis and full characterization of this compound.

  • Broad Biological Screening: The compound should be screened against a wide range of biological targets, including various heme-containing enzymes, kinases, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to understand the SAR and optimize the lead compounds for improved potency and selectivity.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Methimazole - DrugBank. [Link]

  • Tapazole (methimazole) tablets, for oral use. [Link]

Application Notes & Protocols: Leveraging 1-methyl-1H-imidazole-2-carbothioamide for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4][5] This guide provides a comprehensive framework for utilizing 1-methyl-1H-imidazole-2-carbothioamide , a versatile and reactive building block, for the rational design and synthesis of a new generation of potent and selective kinase inhibitors. We will detail a robust synthetic protocol, methods for characterization, and a workflow for biological evaluation, explaining the scientific rationale behind each step to empower researchers in their drug discovery efforts.

Introduction: The Rationale for the Imidazole Scaffold

Kinases exert their function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. The vast majority of kinase inhibitors are ATP-competitive, designed to occupy the adenine-binding region of the enzyme's active site. The 1-methyl-1H-imidazole core is particularly well-suited for this role.

  • Hydrogen Bonding: The imidazole ring contains both hydrogen bond donors and acceptors, allowing it to mimic the hinge-binding interactions of the adenine moiety of ATP.[6]

  • Structural Versatility: The imidazole core can be readily functionalized at multiple positions, allowing for the exploration of chemical space to achieve potency and selectivity against specific kinases.[1][7]

  • Proven Clinical Relevance: Numerous imidazole-containing compounds have demonstrated significant clinical efficacy. For instance, Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1]

The starting material, This compound , offers distinct advantages. The N1-methyl group prevents unwanted side reactions and tautomerization, directing functionalization to other parts of the molecule. The C2-carbothioamide is a highly versatile chemical handle, poised for cyclization and condensation reactions to build more complex heterocyclic systems commonly found in potent kinase inhibitors.

Mechanism of Kinase Inhibition

The overarching goal is to synthesize a molecule that can effectively compete with endogenous ATP for binding to the kinase's active site. By blocking this site, the inhibitor prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives pathological cell proliferation or survival.

cluster_0 Normal Kinase Activity cluster_1 Inhibitor Action Kinase_A Kinase Active Site Substrate_A Substrate Protein Kinase_A->Substrate_A Binds ATP_A ATP ATP_A->Kinase_A Binds pSubstrate_A Phosphorylated Substrate (Signal Propagation) Substrate_A->pSubstrate_A Phosphorylates Kinase_B Kinase Active Site Substrate_B Substrate Protein Kinase_B->Substrate_B Cannot Bind ATP_B ATP ATP_B->Kinase_B Binding Prevented Inhibitor Synthesized Inhibitor Inhibitor->Kinase_B Binds & Blocks Blocked No Phosphorylation (Signal Blocked) Substrate_B->Blocked

Caption: General mechanism of ATP-competitive kinase inhibition.

Synthetic Protocol: From Building Block to Inhibitor

The carbothioamide group is an excellent precursor for constructing thiazole rings, a common feature in kinase inhibitors. The following protocol details a robust two-step synthesis of a hypothetical inhibitor scaffold, 2-(1-methyl-1H-imidazol-2-yl)thiazole derivatives , via a Hantzsch-type thiazole synthesis.

Step 1: S-Alkylation with α-Haloketone

Rationale: This initial step activates the carbothioamide. The sulfur atom acts as a nucleophile, attacking the electrophilic carbon of an α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one). This forms a key isothiouronium salt intermediate, which is primed for cyclization. The choice of an α-haloketone allows for the introduction of a variable R-group, which can be modified to explore structure-activity relationships (SAR) and target different kinase subpockets.

Materials:

  • This compound (1.0 eq)

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) (1.05 eq)

  • Ethanol (EtOH), anhydrous (approx. 0.2 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound.

  • Dissolve the starting material in anhydrous ethanol.

  • Add the selected α-bromoacetophenone derivative to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature. The intermediate salt may precipitate.

  • Proceed directly to Step 2 without isolating the intermediate.

Step 2: Cyclization to form the Aminothiazole Ring

Rationale: Heating the isothiouronium salt intermediate promotes an intramolecular cyclization and dehydration, yielding the final 2,4-disubstituted aminothiazole product. This reaction is typically efficient and results in a stable aromatic core structure that is well-suited for kinase hinge binding.

Procedure:

  • Continue heating the reaction mixture from Step 1 at reflux for an additional 12-18 hours.

  • The cyclization and dehydration will result in the formation of the thiazole ring.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any HBr byproduct, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure inhibitor scaffold.

start This compound (Starting Material) step1 S-Alkylation (+ α-Haloketone in EtOH) start->step1 intermediate Isothiouronium Salt (Intermediate) step1->intermediate step2 Intramolecular Cyclization (Heat) intermediate->step2 product Purified 2-(1-methyl-1H-imidazol-2-yl)thiazole (Final Product) step2->product

Caption: Proposed synthetic scheme for the inhibitor scaffold.

Characterization and Quality Control

Rationale: Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized compound before committing to biological screening. Each technique provides a piece of the structural puzzle.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure of the final compound by showing the expected proton and carbon signals and their respective connectivities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the synthesized inhibitor, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[8]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound. A purity level of >95% is generally required for reliable biological data.

Technique Purpose Expected Outcome Example
¹H NMR Structural confirmationAppearance of new aromatic protons corresponding to the thiazole ring and the substituted phenyl group.
¹³C NMR Structural confirmationAppearance of new carbon signals for the thiazole ring carbons.
HRMS (ESI+) Molecular weight & formulaA measured m/z value matching the calculated exact mass for the protonated molecule [M+H]⁺.[8][9]
RP-HPLC Purity assessmentA single major peak with >95% area under the curve.

Biological Evaluation: Kinase Inhibition Assay

Rationale: Once the compound is synthesized and characterized, its biological activity must be determined. An in vitro kinase assay is the standard method for quantifying a compound's potency. Luminescence-based assays, which measure the amount of ATP remaining after a kinase reaction, are widely used due to their high sensitivity and throughput. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this assay.

Protocol: ADP-Glo™ Kinase Assay (Promega) or similar

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Procedure:

  • Kinase Reaction: Prepare a reaction mixture containing the target kinase (e.g., JAK2, EGFR), the kinase substrate (a generic or specific peptide), and ATP in a kinase buffer.[3]

  • Compound Addition: Serially dilute the synthesized inhibitor in DMSO and add it to the kinase reaction. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated into a luminescent signal via a coupled luciferase reaction.

  • Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

cluster_synthesis Synthesis & QC cluster_biology Biological Screening start_node start_node process_node process_node data_node data_node end_node end_node s1 Synthesize Inhibitor s2 Purify via Chromatography s1->s2 s3 Characterize (NMR, MS) Assess Purity (>95% HPLC) s2->s3 b2 Create Serial Dilution of Inhibitor s3->b2 b1 Prepare Kinase Assay Plates (Enzyme, Substrate, ATP) b3 Add Inhibitor to Assay b1->b3 b2->b3 b4 Incubate to Allow Reaction b3->b4 b5 Measure Kinase Activity (e.g., Luminescence) b4->b5 b6 Plot Dose-Response Curve b5->b6 end Determine IC50 Value b6->end

Caption: Integrated workflow from synthesis to biological activity determination.

Potential Kinase Targets & Data Interpretation

The imidazole scaffold is versatile. Derivatives of 1-methyl-imidazole have shown potent activity against Janus kinases (JAKs), a family of non-receptor tyrosine kinases.[6][10] Other imidazole-based inhibitors effectively target receptor tyrosine kinases like EGFR and VEGFR.[1][4]

Potential Target Family Relevance Example IC₅₀ (Literature)
JAK2 Tyrosine KinaseMyeloproliferative neoplasmsPotent inhibitors show IC₅₀ < 50 nM[6][10]
EGFR Tyrosine KinaseNon-small-cell lung cancerVaries widely; potent inhibitors show IC₅₀ < 100 nM[1]
CDK9 Serine/ThreonineTranscriptional regulation in cancerPotent inhibitors show IC₅₀ < 20 nM[2]
TAK1 Serine/ThreonineInflammatory signalingPotent inhibitors show IC₅₀ < 10 nM[11]

Interpreting Results: A low IC₅₀ value (typically in the nanomolar range) indicates a potent inhibitor. The next crucial step is to assess selectivity by screening the compound against a panel of other kinases. An ideal candidate will be highly potent against the target of interest while showing minimal activity against off-target kinases, reducing the potential for side effects.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Unraveling the Intricacies: A Technical Guide to the Mechanisms of Action of Imidazole Compounds. Benchchem.
  • Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Compar
  • Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. PMC - NIH.
  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and...
  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors.
  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
  • The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j).
  • Presence of imidazole 1 in the most diverse classes of bioactive compounds.
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH.
  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH.
  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.

Sources

Application Notes & Protocols for the N-Acylation of 1-methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive scientific guide for the N-acylation of 1-methyl-1H-imidazole-2-carbothioamide, a critical transformation for synthesizing molecules with potential applications in medicinal chemistry and materials science. Thioamides are valuable isosteres of amides, offering unique physicochemical properties.[1][2] However, their acylation presents distinct challenges compared to their oxo-amide counterparts, including lower nucleophilicity and potential for side reactions. This guide delves into the mechanistic underpinnings of the reaction, outlines critical experimental parameters, and provides detailed, field-proven protocols for successful N-acylation using both highly reactive and milder acylating agents.

Introduction: The Significance and Challenges of Thioamide Acylation

The this compound scaffold is a key building block in the development of novel therapeutic agents and functional materials. The thioamide group, an isostere of the amide bond where oxygen is replaced by sulfur, imparts unique biological and physical properties.[2][3] The C=S bond is weaker and more polar than a C=O bond, and the thioamide N-H is more acidic, making it a stronger hydrogen bond donor.[2] N-acylation of the primary thioamide moiety (-C(=S)NH₂) is a crucial derivatization step, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

Despite its importance, the N-acylation of thioamides is not as straightforward as the acylation of amides. The core challenge stems from the electronic nature of the thioamide bond. The resonance between the nitrogen lone pair and the C=S π-system (nN→π*C=S) is more significant than in amides, which reduces the nucleophilicity of the nitrogen atom.[1] This inherent stability makes thioamides more resistant to nucleophilic attack and hydrolysis.[1] Consequently, forcing conditions or specific activation strategies are often required to achieve efficient N-acylation.

This guide addresses these challenges by providing a detailed examination of two primary N-acylation strategies: direct acylation with acyl chlorides and a milder, catalyzed approach using acid anhydrides.

Mechanistic Considerations in N-Acylation

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The key steps are:

  • Nucleophilic Attack: The nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This is typically the rate-determining step. In the presence of a base, the thioamide may be deprotonated first to form a more nucleophilic thioamide anion.

  • Formation of a Tetrahedral Intermediate: The initial attack results in a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., chloride ion).

  • Deprotonation: A base removes the proton from the newly acylated nitrogen, yielding the neutral N-acylthioamide product and a salt byproduct.

Caption: General mechanism for the N-acylation of a thioamide.

Key Experimental Parameters and Reagent Selection

The success of the N-acylation reaction hinges on the judicious selection of reagents and conditions.

  • Acylating Agent:

    • Acyl Chlorides (R-COCl): These are highly reactive electrophiles and are effective for acylating less nucleophilic substrates like thioamides. Their high reactivity can also lead to side reactions if not controlled. The reaction is typically fast and often exothermic.[4]

    • Acid Anhydrides ((R-CO)₂O): These are milder acylating agents than acyl chlorides and are preferred when the substrate is sensitive to harsh conditions. Reactions are generally slower and often require a catalyst to proceed at a reasonable rate.[5]

  • Base/Catalyst:

    • Non-Nucleophilic Amine Bases (e.g., Triethylamine, Pyridine): A base is essential when using acyl chlorides to neutralize the HCl byproduct, which would otherwise protonate the starting material and halt the reaction. Typically, 1.1 to 1.5 equivalents are used.

    • 4-Dimethylaminopyridine (DMAP): When using acid anhydrides, a catalytic amount of DMAP (1-10 mol%) is highly effective. DMAP is a hypernucleophilic acylation catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the thioamide.[3]

  • Solvent:

    • Aprotic solvents are required to avoid reaction with the acylating agent.

    • Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN): These are excellent choices as they are unreactive and effectively solubilize the reactants. THF was found to be an optimal solvent in related thioamide activation studies.[3]

    • Pyridine: Can serve as both the base and the solvent, although its removal during workup can be challenging.

  • Temperature:

    • Reactions with acyl chlorides are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.

    • Reactions with anhydrides may require gentle heating (40-60 °C) to achieve a reasonable rate, although DMAP catalysis often allows the reaction to proceed at room temperature.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol is a robust method suitable for a wide range of acyl chlorides. It utilizes triethylamine as an acid scavenger.

Reagent/MaterialAmount (for 1 mmol scale)Molar EquivalentsPurpose
This compound141 mg1.0Substrate
Acyl Chloride (e.g., Benzoyl Chloride)~155 mg (1.1 mmol)1.1Acylating Agent
Triethylamine (TEA)167 µL (1.2 mmol)1.2Acid Scavenger
Anhydrous Dichloromethane (DCM)10 mL-Solvent
Saturated aq. NaHCO₃ Solution~20 mL-Aqueous Workup (Quenching)
Brine~20 mL-Aqueous Workup (Washing)
Anhydrous MgSO₄ or Na₂SO₄~2 g-Drying Agent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (141 mg, 1.0 mmol).

  • Add anhydrous DCM (10 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (167 µL, 1.2 mmol) to the stirred solution.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the reaction mixture over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash the organic phase sequentially with saturated aqueous NaHCO₃ (1 x 10 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-acylthioamide.

Protocol 2: N-Acylation using an Acid Anhydride with DMAP Catalysis

This protocol provides a milder alternative to Protocol 1, which is ideal for sensitive substrates or when using less reactive acid anhydrides.

Reagent/MaterialAmount (for 1 mmol scale)Molar EquivalentsPurpose
This compound141 mg1.0Substrate
Acid Anhydride (e.g., Acetic Anhydride)~122 mg (1.2 mmol)1.2Acylating Agent
4-Dimethylaminopyridine (DMAP)6 mg (0.05 mmol)0.05 (5 mol%)Acylation Catalyst
Anhydrous Tetrahydrofuran (THF)10 mL-Solvent
Water~20 mL-Aqueous Workup (Quenching)
Ethyl Acetate~30 mL-Extraction Solvent
Brine~20 mL-Aqueous Workup (Washing)
Anhydrous MgSO₄ or Na₂SO₄~2 g-Drying Agent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (141 mg, 1.0 mmol) and DMAP (6 mg, 0.05 mmol).

  • Add anhydrous THF (10 mL) and stir to dissolve.

  • Add the acid anhydride (1.2 mmol) in one portion.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once the reaction is complete, cool to room temperature (if heated) and concentrate under reduced pressure to remove most of the THF.

  • Add ethyl acetate (20 mL) and water (20 mL) to the residue.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (1 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Workflow and Data Summary

The general workflow for both protocols follows a standard synthesis and purification sequence.

Experimental_Workflow Reagents 1. Add Thioamide, Solvent, and Base/Catalyst to Dry Flask Cooling 2. Cool to 0 °C (Protocol 1) Reagents->Cooling Acylation 3. Add Acylating Agent (Acyl Chloride or Anhydride) Reagents->Acylation Protocol 2 (No Cooling) Cooling->Acylation Reaction 4. Stir at RT or Heat & Monitor Progress (TLC) Acylation->Reaction Quench 5. Quench Reaction (e.g., with aq. NaHCO₃) Reaction->Quench Workup 6. Aqueous Workup (Extraction & Washing) Quench->Workup Dry 7. Dry Organic Layer (e.g., with MgSO₄) Workup->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify Product (Chromatography or Recrystallization) Concentrate->Purify Analysis 10. Characterize Pure Product (NMR, MS, etc.) Purify->Analysis

Caption: Standard experimental workflow for N-acylation.
Summary of Reaction Conditions
ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acid Anhydride)Rationale
Acylating Agent Acyl Chloride (1.1 eq)Acid Anhydride (1.2 eq)High reactivity for less nucleophilic thioamides vs. milder conditions for sensitive substrates.
Base/Catalyst Triethylamine (1.2 eq)DMAP (0.05 eq)Stoichiometric base to scavenge HCl vs. catalytic activation of the anhydride.[3]
Solvent Anhydrous DCMAnhydrous THFAprotic, non-reactive solvent. THF is often optimal for thioamide functionalization.[3]
Temperature 0 °C to Room Temp.Room Temp. to 50 °CControl of initial exotherm vs. providing energy to overcome higher activation barrier.
Typical Time 1-4 hours4-12 hoursReflects the higher reactivity of the acyl chloride.

References

  • Li, G., Xing, Y., Zhao, H., Zhang, J., Hong, X., & Szostak, M. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition, 61(17), e202200144. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

  • Li, G., & Szostak, M. (2022). Chemoselective transition-metal-free acylation of thioamides by N–C(S) bond cleavage using acyclic twisted thioamides. Organic Chemistry Frontiers, 9(10), 2735-2741. [Link]

  • Wikipedia. (n.d.). Thioacyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple acylation of thiols with anhydrides. Request PDF. Retrieved from [Link]

  • Zhang, J., Zhao, H., Li, G., Zhu, X., Shang, L., He, Y., Liu, X., Ma, Y., & Szostak, M. (2022). Transamidation of Thioamides with Nucleophilic Amines: Thioamide N–C(S) Activation by Ground-State-Destabilization. Organic & Biomolecular Chemistry, 20(31), 5981-5988. [Link]

  • ResearchGate. (n.d.). The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). Retrieved from [Link]

  • Gao, X., Ma, Q., & Liu, H. (2016). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. Accounts of Chemical Research, 49(7), 1331-1340. [Link]

  • Zhang, J., Li, G., & Szostak, M. (2022). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters, 24(35), 6439-6444. [Link]

  • Aziz, A., et al. (2020). Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. Chemistry & Biodiversity, 17(3), e1900509. [Link]

  • LibreTexts Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay under solvent-free conditions. International Journal of ChemTech Research, 6(7), 3584-3590. [Link]

Sources

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 1-Methyl-1H-imidazole-2-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1][2] Imidazole-based compounds have long been a cornerstone in medicinal chemistry, forming the core of numerous antifungal and antibacterial drugs.[3][4][5] The imidazole ring system is a versatile pharmacophore due to its ability to engage in various biological interactions.[5] The incorporation of a carbothioamide moiety into the imidazole scaffold presents a compelling strategy for creating new antimicrobial candidates, leveraging the known biological activities of both functional groups.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of antimicrobial agents derived from 1-methyl-1H-imidazole-2-carbothioamide and related structures.

Scientific Rationale: The Imidazole-Carbothioamide Synergy

The antimicrobial potential of imidazole derivatives often stems from their ability to interfere with crucial cellular processes in pathogens, such as DNA replication, cell wall synthesis, and cell membrane integrity.[8] The thioamide group, an isostere of the amide bond, introduces unique physicochemical properties, including altered hydrogen bonding capabilities and increased affinity for certain metallic cofactors in enzymes, which can enhance biological activity.[6] The strategic combination of these two moieties in N-acyl-1H-imidazole-1-carbothioamides offers a promising avenue for the development of potent and broad-spectrum antimicrobial agents.[7]

Synthetic Workflow for N-Acyl-1H-imidazole-1-carbothioamides

The synthesis of N-acyl-1H-imidazole-1-carbothioamides can be efficiently achieved through a multi-step process, as illustrated in the workflow diagram below. This pathway offers modularity, allowing for the creation of a diverse library of derivatives by varying the starting acyl chloride.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Isothiocyanate Formation cluster_2 Step 3: Carbothioamide Synthesis A Substituted Carboxylic Acid C Acyl Chloride Intermediate A->C DMF (cat.), rt B Thionyl Chloride (SOCl₂) B->C E Acyl Isothiocyanate C->E Dry Acetone, rt D Potassium Thiocyanate (KSCN) D->E G N-Acyl-1H-imidazole- 1-carbothioamide (Final Product) E->G Dry Acetone, rt F Imidazole F->G

Caption: Synthetic pathway for N-acyl-1H-imidazole-1-carbothioamides.

Detailed Synthetic Protocol: N-Acyl-1H-imidazole-1-carbothioamides

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-acyl-1H-imidazole-1-carbothioamide derivative.

Materials and Reagents:

  • Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Potassium thiocyanate (KSCN)

  • Imidazole

  • Dry distilled acetone

  • Anhydrous sodium sulfate

  • Chloroform

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Part 1: Synthesis of the Acyl Chloride Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add the substituted carboxylic acid (1 equivalent).

  • Addition of Thionyl Chloride: Under a fume hood, cautiously add thionyl chloride (1.2 equivalents) to the flask.

  • Catalysis: Add a catalytic amount of DMF (2-3 drops).

  • Reaction: Stir the mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitor by TLC).

  • Work-up: Remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

Part 2: Synthesis of the Acyl Isothiocyanate

  • Dissolution: Dissolve the crude acyl chloride from Part 1 in dry distilled acetone.

  • Addition of KSCN: In a separate flask, dissolve potassium thiocyanate (1.1 equivalents) in dry distilled acetone.

  • Reaction: Add the KSCN solution dropwise to the acyl chloride solution with vigorous stirring at room temperature. A precipitate of KCl will form.

  • Completion: Continue stirring for 1-2 hours at room temperature. The formation of the acyl isothiocyanate can be monitored by IR spectroscopy (characteristic peak around 2000-2100 cm⁻¹).

Part 3: Synthesis of the Final N-Acyl-1H-imidazole-1-carbothioamide

  • Imidazole Addition: To the reaction mixture containing the acyl isothiocyanate, add a solution of imidazole (1 equivalent) in dry distilled acetone dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, filter off the precipitated KCl. Evaporate the acetone under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., DMF/water or chloroform/hexane) to obtain the pure N-acyl-1H-imidazole-1-carbothioamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing Protocol

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • Synthesized imidazole-carbothioamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile 96-well microplates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • DMSO (for dissolving compounds)

Workflow for MIC Determination:

MIC_Workflow A Prepare stock solutions of synthesized compounds in DMSO B Perform two-fold serial dilutions in broth in a 96-well plate A->B C Inoculate each well with a standardized microbial suspension B->C D Incubate plates at the appropriate temperature and duration C->D E Visually inspect for microbial growth D->E F Determine MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., at 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microplate, perform two-fold serial dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of N-Acyl-1H-imidazole-1-carbothioamides

The following table summarizes the antibacterial and antifungal activity of a series of synthesized N-acyl-1H-imidazole-1-carbothioamide derivatives, presented as the zone of inhibition.[7]

Compound IDR-GroupS. aureusP. aeruginosaE. coliB. subtilisK. pneumoniae
5a Phenyl10.3 ± 0.289.2 ± 0.548.4 ± 0.488.0 ± 0.326.9 ± 0.28
5b 4-Methylphenyl12.8 ± 0.506.5 ± 0.509.5 ± 0.629.1 ± 0.646.8 ± 0.23
5c 4-Chlorophenyl11.5 ± 0.458.9 ± 0.387.6 ± 0.518.5 ± 0.447.1 ± 0.33
5d 4-Nitrophenyl13.2 ± 0.559.8 ± 0.4210.1 ± 0.589.9 ± 0.518.2 ± 0.41
Ciprofloxacin -25.1 ± 0.6022.4 ± 0.5524.3 ± 0.5826.2 ± 0.6223.8 ± 0.57

Data presented as mean zone of inhibition in mm ± standard deviation.

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for the exploration of structure-activity relationships. For instance, the introduction of electron-withdrawing groups on the phenyl ring of the N-acyl moiety appears to influence the antimicrobial activity. The 4-nitrophenyl derivative (5d ) generally shows enhanced activity compared to the unsubstituted phenyl derivative (5a ). This suggests that electronic effects play a crucial role in the interaction of these compounds with their biological targets. Further diversification of the acyl group and substitution on the imidazole ring can lead to the identification of more potent antimicrobial agents.[2]

Conclusion and Future Directions

The this compound scaffold and its N-acyl derivatives represent a promising class of compounds for the development of novel antimicrobial agents. The synthetic protocols outlined in this document provide a robust framework for the generation of diverse chemical libraries for screening. Future work should focus on optimizing the lead compounds through further structural modifications to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles. Elucidating the precise mechanism of action of these compounds will be crucial for their rational design and development as effective therapeutics in the fight against antimicrobial resistance.

References

  • World Health Organization. (2021). Antimicrobial resistance. [Link]

  • Shafiee, A., et al. (2007). Synthesis and antibacterial activity of (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-ones and (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuran-3(2H)-ones. Bioorganic & Medicinal Chemistry, 15(3), 1349-1356. [Link]

  • Zhang, L., et al. (2019). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 180, 564-586. [Link]

  • Petrou, A., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 66(15), 10245-10291. [Link]

  • Sharma, V., et al. (2014). Synthesis and evaluation of N-substituted imidazole derivatives for antimicrobial activity. Journal of Pharmaceutical and Scientific Innovation, 3(4), 343-346. [Link]

  • Khan, K. M., et al. (2020). Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. Chemistry & Biodiversity, 17(3), e1900509. [Link]

  • Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15206. [Link]

  • Guan, L. P., et al. (2011). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Bioorganic & Medicinal Chemistry Letters, 21(18), 5420-5424. [Link]

  • Al-Azzawi, A. M., et al. (2020). Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. Applied Organometallic Chemistry, 34(12), e5969. [Link]

  • Isloor, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 4(4), 435-441. [Link]

  • Al-Amiery, A. A., et al. (2012). Antimicrobial activities of heterocycles derived from thienylchalcones. Bioinorganic Chemistry and Applications, 2012, 607383. [Link]

  • Khan, K. M., et al. (2020). The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). ResearchGate. [Link]

  • Le, T. V. T., et al. (2017). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 22(12), 2119. [Link]

  • Özkay, Y., et al. (2010). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Bakunov, S. A., et al. (2019). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 24(18), 3291. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5529. [Link]

  • Sharma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(10), 100720. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 14(3), 169-185. [Link]

  • Parab, R. H., et al. (2008). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 20(4), 2565-2572. [Link]

  • Early, J. V., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • Reddy, C. M., et al. (2009). Synthesis of some substituted imidazole derivatives. Trade Science Inc. [Link]

  • Prajapati, S. D., & Thakor, M. K. (2013). Synthesis and antimicrobial evaluation of some novel heterocyclic compounds. Trade Science Inc. [Link]

  • Kumar, A., et al. (2022). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER, 21(8), 53-62. [Link]

  • Al-Azzawi, A. M., et al. (2020). Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology, 10(1), 1-5. [Link]

Sources

Application Note: A Scalable Protocol for the Synthesis of 1-Methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scalable, and robust two-step protocol for the synthesis of 1-methyl-1H-imidazole-2-carbothioamide, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy involves the initial amidation of 1-methyl-1H-imidazole-2-carboxylic acid followed by a high-yield thionation using Lawesson's reagent. This guide is designed for researchers, process chemists, and drug development professionals, offering detailed experimental procedures, critical scale-up considerations, safety protocols, and analytical validation methods. The causality behind key procedural choices is explained to empower users to adapt and troubleshoot the synthesis for multigram-scale production.

Introduction and Strategic Overview

This compound is a derivative of the imidazole heterocyclic system, a core structure in numerous biologically active compounds, including pharmaceuticals and natural products.[1] Thioamides, as isosteres of amides, exhibit unique chemical and physical properties that can enhance biological activity, improve metabolic stability, and serve as versatile intermediates for further chemical transformations.[2] The development of a reliable and scalable synthesis for this compound is therefore of significant interest to the scientific community.

This application note details a synthetic route optimized for scalability, prioritizing safety, efficiency, and product purity. The chosen pathway proceeds via the corresponding carboxamide intermediate, which is then converted to the target thioamide. This approach was selected for its high-yielding steps and the commercial availability of the starting materials.

The key transformation is the thionation of the amide carbonyl. While several thionating agents exist, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) was chosen over alternatives like phosphorus pentasulfide (P₄S₁₀).[3] Lawesson's reagent is known for being a milder and more convenient agent, generally providing good to excellent yields under less harsh conditions.[4][5] A primary challenge in syntheses using Lawesson's reagent is the removal of phosphorus-containing byproducts, which can complicate purification.[6] This protocol incorporates a modified work-up procedure specifically designed to address this issue at scale.

Overall Synthetic Pathway

The two-step synthesis transforms commercially available 1-methyl-1H-imidazole-2-carboxylic acid into the target thioamide.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation A 1-Methyl-1H-imidazole- 2-carboxylic acid B 1-Methyl-1H-imidazole- 2-carboxamide A->B 1. SOCl₂, DMF (cat.) 2. NH₄OH C 1-Methyl-1H-imidazole- 2-carboxamide D 1-Methyl-1H-imidazole- 2-carbothioamide (Target) C->D Lawesson's Reagent Toluene, Reflux

Diagram 1: Two-step synthesis of the target compound.

Chemical and Safety Information

Safe laboratory practice is paramount. Before beginning any experimental work, researchers must consult the full Safety Data Sheet (SDS) for every chemical used. The protocols described herein should only be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Compound Data
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-1H-imidazole-2-carboxylic acid20485-43-2C₅H₆N₂O₂126.11
Thionyl chloride7719-09-7SOCl₂118.97
Lawesson's Reagent19172-47-5C₁₄H₁₄O₂P₂S₄404.47
This compound 885281-13-0 C₅H₇N₃S 141.20

Data sourced from references[7][8][9][10].

Critical Safety Precautions
  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care under an inert atmosphere using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

  • Lawesson's Reagent: Harmful if swallowed or inhaled. Has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Thioamides/Thiourea Derivatives: Many compounds in this class are suspected carcinogens or mutagens and may cause allergic skin reactions.[11][12][13] Avoid skin contact and inhalation of dust.[14][15] Always wear appropriate PPE.

  • Reaction Conditions: The thionation reaction is conducted at reflux and can be exothermic. Ensure the reaction vessel is equipped with an efficient condenser and that heating is controlled via a mantle with a temperature probe. Do not seal the reaction vessel.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxamide (Precursor)

This protocol describes the conversion of the starting carboxylic acid to its corresponding primary amide via an acid chloride intermediate.

Equipment:

  • Three-neck round-bottom flask (sized for scale)

  • Mechanical stirrer

  • Reflux condenser with a drying tube (or nitrogen inlet)

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice bath

Reagents:

  • 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Toluene

  • N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) (excess)

Procedure (10 g scale example):

  • Setup: Equip a dry 500 mL three-neck flask with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel. Place the flask under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add 1-methyl-1H-imidazole-2-carboxylic acid (10.0 g, 79.3 mmol) and anhydrous toluene (150 mL). Begin stirring to form a suspension.

  • Acid Chloride Formation: Add a catalytic amount of DMF (3-4 drops). Through the dropping funnel, add thionyl chloride (8.7 mL, 119 mmol, 1.5 eq) dropwise over 20-30 minutes. Causality Note: The addition is done slowly to control the evolution of HCl and SO₂ gas. DMF catalyzes the formation of the reactive Vilsmeier reagent, which facilitates the conversion to the acid chloride.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting acid.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure (rotary evaporation). This will yield the crude 1-methyl-1H-imidazole-2-carbonyl chloride as an oil or solid.

  • Amidation (Quench): Cool the flask containing the crude acid chloride in a large ice-water bath. Cautiously and slowly add the crude product to a separate beaker containing 200 mL of concentrated ammonium hydroxide, also cooled in an ice bath, with vigorous stirring. A precipitate will form. Scale-Up Note: This is a highly exothermic quenching step. Ensure efficient cooling and slow addition to prevent overheating and excessive fuming.

  • Isolation: Stir the resulting slurry in the ice bath for 30-60 minutes. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying. Dry the white solid under vacuum to a constant weight.

  • Analysis: The product, 1-methyl-1H-imidazole-2-carboxamide, is typically obtained in high yield (85-95%) and sufficient purity for the next step. Confirm identity via ¹H NMR and/or Mass Spectrometry.

Protocol 2: Thionation to this compound

This protocol details the conversion of the amide to the final thioamide product using Lawesson's reagent.

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with nitrogen inlet

  • Heating mantle with temperature controller

  • Filtration apparatus

Reagents:

  • 1-Methyl-1H-imidazole-2-carboxamide (1.0 eq)

  • Lawesson's Reagent (0.55 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure (10 g scale example):

  • Setup: Equip a dry 500 mL three-neck flask with a mechanical stirrer and reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Add 1-methyl-1H-imidazole-2-carboxamide (10.0 g, 79.9 mmol) and anhydrous toluene (200 mL) to the flask. Stir to dissolve.

  • Lawesson's Reagent Addition: Add Lawesson's reagent (17.8 g, 44.0 mmol, 0.55 eq) to the solution portion-wise over 15-20 minutes. Causality Note: Although the reaction requires heat to proceed, adding the reagent in portions is good practice at scale to prevent clumping and ensure a homogenous mixture before heating.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) under nitrogen. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the starting amide is consumed (typically 3-5 hours).

  • Cooling and Work-up: Cool the reaction mixture to room temperature. A precipitate (phosphorus byproducts) may be observed.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and then brine (1 x 100 mL). Causality Note: The bicarbonate wash is crucial for removing acidic phosphorus-containing byproducts, simplifying the subsequent purification.[6][16]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

  • Analysis: The final product, this compound, is typically obtained as a pale yellow or off-white crystalline solid. Expected yield is 75-90%.

Diagram 2: Workflow for the thionation and purification step.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~9.0 (br s, 1H, NH), ~7.8 (br s, 1H, NH), ~7.2 (d, 1H, Imidazole-H), ~7.0 (d, 1H, Imidazole-H), ~4.0 (s, 3H, N-CH₃). Note: Thioamide NH protons may be broad and exchangeable.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~180 (C=S), ~140 (Imidazole C), ~128 (Imidazole CH), ~122 (Imidazole CH), ~36 (N-CH₃).
Mass Spec (ESI+) [M+H]⁺ calculated for C₅H₈N₃S⁺: 142.0484; Found: 142.048x.
HPLC Purity >98% (Typical method: C18 column, mobile phase gradient of water/acetonitrile with 0.1% formic acid, detection at 254 nm).[17][18]
Melting Point Literature values should be consulted for comparison.

References

  • AMERICAN ELEMENTS®. This compound | CAS 885281-13-0 . [Link]

  • Organic Chemistry Portal. Lawesson's Reagent . [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea . [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea . [Link]

  • MDPI Molecules. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . [Link]

  • MDPI Molecules. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis . [Link]

  • NJ.gov. HAZARD SUMMARY: Thiourea . [Link]

  • Nexchem Ltd. Safety Data Sheet: thiourea dioxide . [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation . [Link]

  • PubMed. Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies . [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis . [Link]

  • MDPI Molecules. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . [Link]

  • NIH National Library of Medicine. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update . [Link]

  • NIH National Library of Medicine. Synthesis and therapeutic potential of imidazole containing compounds . [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities . [Link]

  • PharmaTutor. SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY . [Link]

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 1-Methyl-1H-imidazole-2-carbothioamide and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-1H-imidazole-2-carbothioamide in Modern Chemistry

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the imidazole ring, a key structural motif in many biologically active molecules, combined with the versatile reactivity of the thioamide group, makes this molecule a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The thioamide functional group, a bioisostere of the amide bond, can enhance the metabolic stability and biological activity of drug candidates. Furthermore, the sulfur and nitrogen atoms of the thioamide and imidazole moieties act as effective coordination sites for metal ions, opening avenues for the development of novel metallodrugs and catalytic systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, key reactions, and detailed spectroscopic analysis of this compound and its derivatives. Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, product characterization, and quality control. This document outlines detailed protocols for the synthesis of the parent compound and its subsequent S-alkylation, oxidation, and metal complexation, supported by an in-depth analysis of the expected outcomes using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Part 1: Synthesis and Spectroscopic Profile of this compound

The synthesis of this compound serves as the crucial first step. A reliable method involves the reaction of 1-methyl-1H-imidazole with an isothiocyanate source. The resulting thioamide is then characterized to establish a baseline for subsequent reaction monitoring.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of related N-acyl-1H-imidazole-1-carbothioamides.[1][2]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous acetone.

  • Reagent Addition: To the stirred solution, add potassium thiocyanate (1.2 eq). Then, add benzoyl chloride (1.1 eq) dropwise at room temperature. The in situ formation of benzoyl isothiocyanate occurs.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic characteristics for the starting material. These values are crucial for confirming the identity and purity of the synthesized compound.

Spectroscopic TechniqueCharacteristic Features
¹H NMR Signals for the two imidazole ring protons (typically between δ 7.0-8.0 ppm), a singlet for the N-methyl group (around δ 3.7-4.0 ppm), and broad signals for the -NH₂ protons of the thioamide group.[3][4]
¹³C NMR Resonances for the imidazole ring carbons, the N-methyl carbon, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon (typically in the range of δ 180-200 ppm).[3][4]
IR (FTIR) N-H stretching vibrations (around 3100-3400 cm⁻¹), C-H stretching of the imidazole ring and methyl group (around 2900-3100 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1400-1600 cm⁻¹), and the characteristic thioamide bands, including the C=S stretch (often coupled with other vibrations, appearing in the 800-1400 cm⁻¹ region).[5][6]
Mass Spectrometry (EI-MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₅H₇N₃S, MW: 141.19 g/mol ).[7] Fragmentation patterns may involve the loss of the thioamide group or cleavage of the imidazole ring.[7][8]
UV-Vis Absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions of the imidazole ring and the thioamide group.

Part 2: Key Reactions and Spectroscopic Analysis of Products

The thioamide group and the imidazole ring are sites of versatile reactivity. The following sections detail common reactions and the spectroscopic methods used to identify the resulting products.

Workflow for Synthesis and Analysis

G cluster_0 Synthesis of Starting Material cluster_1 Reaction Pathways cluster_2 Reaction Products cluster_3 start 1-Methyl-1H-imidazole reagents1 KSCN, Benzoyl Chloride product1 This compound reagents1->product1 Acetonitrile, RT S_alkylation S-Alkylation product1->S_alkylation Alkyl Halide (e.g., CH₃I) Oxidation Oxidation product1->Oxidation Oxidizing Agent (e.g., H₂O₂) Complexation Metal Complexation product1->Complexation Metal Salt (e.g., CuCl₂) product2 1-Methyl-2-(alkylthio)-1H-imidazole S_alkylation->product2 product3 Bis(1-methyl-1H-imidazol-2-yl) disulfide Oxidation->product3 product4 Metal Complex Complexation->product4 NMR_S_alk NMR product2->NMR_S_alk Spectroscopic Analysis IR_S_alk IR product2->IR_S_alk Spectroscopic Analysis MS_S_alk MS product2->MS_S_alk Spectroscopic Analysis NMR_Ox NMR product3->NMR_Ox Spectroscopic Analysis IR_Ox IR product3->IR_Ox Spectroscopic Analysis MS_Ox MS product3->MS_Ox Spectroscopic Analysis UV_Vis_Comp UV-Vis product4->UV_Vis_Comp Spectroscopic Analysis IR_Comp IR product4->IR_Comp Spectroscopic Analysis

Figure 1: General workflow for the synthesis of this compound and its subsequent reactions and analyses.

A. S-Alkylation: Formation of S-Alkylthioimidazoles

S-alkylation of the thioamide group is a common reaction that proceeds readily with alkyl halides. This reaction is synthetically useful for introducing various alkyl groups and significantly alters the electronic properties of the molecule.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the thioamide.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the S-methylated product.

The formation of the S-methylated product, 1-methyl-2-(methylthio)-1H-imidazole, can be confirmed by the following spectroscopic changes:

Spectroscopic TechniqueExpected Changes upon S-AlkylationRationale
¹H NMR Disappearance of the broad -NH₂ signals. Appearance of a new singlet corresponding to the S-methyl protons (typically around δ 2.5-3.0 ppm). Shifts in the imidazole ring proton signals.[4]The thioamide protons are replaced by the S-alkylation. The new S-methyl group gives a characteristic signal. The change in the electronic nature of the C2 substituent affects the chemical environment of the ring protons.
¹³C NMR Significant upfield shift of the thiocarbonyl carbon signal, now representing a C-S single bond. Appearance of a new signal for the S-methyl carbon.The C=S double bond is converted to a C-S single bond within an imidate-like structure, causing a dramatic upfield shift.
IR (FTIR) Disappearance of the N-H stretching bands. The characteristic thioamide bands will be absent. New C-S stretching vibrations may be observed.The -NH₂ group is no longer present. The C=S bond is replaced by a C-S bond, altering the vibrational modes in the fingerprint region.
Mass Spectrometry The molecular ion peak will shift to a higher m/z value corresponding to the addition of a methyl group (e.g., for S-methylation, an increase of 14 Da).The mass of the molecule has increased by the mass of the added alkyl group.
B. Oxidation: Formation of Disulfides

Thioamides can be oxidized to various products, with disulfides being a common outcome under mild oxidizing conditions. This reaction is important in the context of biological systems where redox processes are prevalent.

This protocol is based on the oxidation of the related 1-methyl-2-mercaptoimidazole.[9]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., methanol) and water.

  • Oxidant Addition: Add a solution of hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.1 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: The reaction mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude disulfide can be purified by column chromatography.

The formation of the disulfide is accompanied by distinct spectroscopic changes:

Spectroscopic TechniqueExpected Changes upon Oxidation to DisulfideRationale
¹H NMR Disappearance of the -NH₂ signals. The chemical shifts of the imidazole ring protons and the N-methyl group will be altered due to the new chemical environment.The thioamide group is converted into a disulfide linkage. The electronic environment of the imidazole ring is significantly changed.
¹³C NMR The thiocarbonyl carbon signal will be absent. The chemical shifts of the imidazole ring carbons will be affected by the new substituent.The C=S group is no longer present.
IR (FTIR) Disappearance of the N-H stretching and thioamide bands. A weak S-S stretching vibration may be observable in the low-frequency region (around 400-500 cm⁻¹).The functional group has been transformed from a thioamide to a disulfide.
Mass Spectrometry The molecular ion peak will correspond to the mass of the disulfide dimer. A prominent fragment ion corresponding to the monomeric radical cation may also be observed.The product is a dimer of the original imidazole moiety, linked by a disulfide bond.
C. Metal Complexation: Coordination Chemistry

The nitrogen and sulfur atoms in this compound make it an excellent ligand for coordinating with transition metal ions. This can lead to the formation of colored complexes with interesting electronic and magnetic properties.

  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent such as ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve a copper(II) salt, for example, copper(II) chloride (CuCl₂, 1.0 eq), in the same solvent.

  • Complex Formation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change is often observed upon complex formation.

  • Isolation: Stir the reaction mixture for 1-2 hours. The resulting complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • Purification: The solid complex can be collected by filtration, washed with a small amount of cold solvent, and dried.

Coordination to a metal ion significantly perturbs the electronic and vibrational properties of the ligand.

Spectroscopic TechniqueExpected Changes upon Metal ComplexationRationale
UV-Vis Appearance of new absorption bands in the visible region, leading to a colored solution/solid. Shifts in the UV absorption bands of the ligand.[10][11]The new bands are due to d-d electronic transitions of the metal ion in the ligand field. The ligand-to-metal charge transfer (LMCT) bands can also appear. The coordination affects the energy levels of the ligand's molecular orbitals.
IR (FTIR) Shifts in the vibrational frequencies of the C=S and C=N bonds. The N-H stretching frequencies may also be affected. New bands in the far-IR region corresponding to metal-ligand (M-N and M-S) vibrations may be observed.[12]Coordination of the nitrogen and/or sulfur atoms to the metal ion alters the bond strengths and vibrational energies of the functional groups involved in bonding.
¹H and ¹³C NMR If the metal ion is paramagnetic (e.g., Cu(II)), the NMR signals will be significantly broadened, often to the point of being unobservable. For diamagnetic metal complexes (e.g., Zn(II)), shifts in the chemical shifts of the ligand protons and carbons will be observed due to the coordination.Paramagnetic centers cause rapid nuclear relaxation, leading to broad NMR signals. Diamagnetic metal ions induce electronic changes in the ligand upon coordination, which are reflected in the chemical shifts.

Conclusion

The spectroscopic analysis of this compound and its reaction products provides a powerful toolset for the modern chemist. By understanding the characteristic changes in NMR, IR, MS, and UV-Vis spectra upon S-alkylation, oxidation, and metal complexation, researchers can confidently characterize their synthesized compounds, monitor reaction progress, and elucidate reaction mechanisms. The protocols and expected spectroscopic data presented in these application notes serve as a detailed guide for professionals in drug discovery and materials science, facilitating the exploration of the rich chemistry of this versatile heterocyclic building block.

References

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

  • 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. (n.d.). Scielo. Retrieved from [Link]

  • UV-VIS dates for the ligands and their copper(II) complexes in DMF and magnetic moment values. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Spectral Studies of Cu(II) with a New Ligand 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]

  • Hydrogen peroxide-dependent oxidation metabolism of 1-methyl-2-mercaptoimidazole (methimazole) catalysed by myeloperoxidase. (n.d.). PubMed. Retrieved from [Link]

  • Electronic Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis absorption spectra of copper mixed ligand complexes in different... (n.d.). ResearchGate. Retrieved from [Link]

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis spectrum of copper(II) complexes 1-5 (0:25 Â 10 À3 M) and HL... (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. (n.d.). PubMed Central. Retrieved from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. Retrieved from [Link]

  • Methyl hydrogen (1-methyl-1H-benzimidazol-2-yl)carbonimidate. (n.d.). PubChem. Retrieved from [Link]

  • Imidazole, 2-methyl-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound (C5H7N3S). (n.d.). PubChemLite. Retrieved from [Link]

  • 1H-Imidazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Imidazole Catalyzed Oxidations with Organic Peroxides: A Kinetic Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. Retrieved from [Link]

  • The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-methylimidazole preparation method. (n.d.). Google Patents.
  • Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. (n.d.). Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. Retrieved from [Link]

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. (n.d.). MDPI. Retrieved from [Link]

  • 1H-1,2,3-triazole tethered Nitro-Imidazole-Isatins Conjugates. (n.d.). Retrieved from [Link]-evaluation.html)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazole-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, presents a unique set of challenges inherent to both the imidazole core and the thioamide functionality. The electron-rich nature of the imidazole ring can lead to side reactions, and the lability of the thioamide group requires careful handling. Common hurdles include low yields, difficult purifications due to highly polar byproducts, and the potential for competing reactions. This guide will address these issues in a practical, question-and-answer format to directly support your experimental work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound.

Low or No Product Yield

Question 1: My thionation of 1-methyl-1H-imidazole-2-carboxamide with Lawesson's reagent is resulting in a low yield or a complex mixture. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the thionation of 1-methyl-1H-imidazole-2-carboxamide are a frequent issue. The primary factors to investigate are the quality of the starting materials and the reaction conditions.

  • Purity of Starting Material: Ensure your 1-methyl-1H-imidazole-2-carboxamide is pure and dry. The presence of impurities from the preceding synthetic steps can interfere with the thionation reaction.

  • Lawesson's Reagent Quality and Stoichiometry: Lawesson's reagent (LR) can degrade upon prolonged exposure to moisture. Use freshly opened or properly stored LR. Stoichiometrically, 0.5 equivalents of LR are typically sufficient for the thionation of one equivalent of amide. However, empirical optimization may be necessary. An excess of LR can lead to the formation of more byproducts, complicating purification.[1]

  • Reaction Temperature and Time: The thionation of amides with Lawesson's reagent generally requires elevated temperatures.[1][2] However, excessive heat can lead to the decomposition of both the reagent and the desired product. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical starting point is refluxing in a suitable solvent like toluene or dioxane.

  • Solvent Choice: The choice of solvent is critical. Anhydrous, high-boiling solvents such as toluene, dioxane, or acetonitrile are commonly used for thionation reactions with Lawesson's reagent. The solvent should be thoroughly dried before use to prevent the decomposition of the reagent.

Table 1: Recommended Starting Conditions for Thionation

ParameterRecommended ConditionNotes
Solvent Anhydrous Toluene or DioxaneEnsure solvent is thoroughly dried.
Temperature Reflux (typically 80-110 °C)Monitor reaction by TLC to avoid prolonged heating.
Lawesson's Reagent 0.5 - 0.6 equivalentsUse high-purity reagent.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination.

Question 2: I am attempting to synthesize this compound from 1-methyl-1H-imidazole-2-carbonitrile using hydrogen sulfide (H₂S), but the reaction is sluggish or incomplete. What can I do?

Answer:

The direct conversion of nitriles to thioamides using H₂S often requires a basic catalyst and can be slow. Here are some troubleshooting steps:

  • Catalyst: The reaction is typically catalyzed by a base. Pyridine or triethylamine are commonly used. Ensure the base is dry and used in an appropriate amount (catalytic to stoichiometric amounts can be explored).

  • Pressure: The reaction may require elevated pressure of H₂S to proceed at a reasonable rate. This should be performed in a suitable pressure vessel with appropriate safety precautions.

  • Solvent: Anhydrous solvents like pyridine (which can also act as the catalyst) or ethanol are often used.

  • Alternative Reagents: If using H₂S gas is not feasible or effective, consider alternative thioamide synthesis methods from nitriles, such as reaction with phosphorus pentasulfide (P₄S₁₀) or other sulfur transfer reagents.[1]

Purification Difficulties

Question 3: After the thionation reaction with Lawesson's reagent, I am struggling to separate my product from phosphorus-containing byproducts. What is the best purification strategy?

Answer:

This is a very common challenge associated with Lawesson's reagent. The phosphorus-containing byproducts often have polarities similar to the desired thioamide, making chromatographic separation difficult.[3]

  • Aqueous Workup: A crucial first step is a thorough aqueous workup. Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help to hydrolyze some of the phosphorus byproducts, making them more water-soluble and easier to remove by extraction.

  • Chromatography-Free Workup: A recently developed method involves treating the reaction mixture with ethylene glycol after the thionation is complete.[4][5] This converts the phosphorus byproduct into a more polar species that can be more easily separated, potentially avoiding the need for column chromatography.[4][5]

  • Column Chromatography: If chromatography is necessary, careful selection of the stationary and mobile phases is key.

    • Normal Phase (Silica Gel): Due to the polar nature of your product, a polar mobile phase will be required. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of the basic imidazole product on the acidic silica gel.

    • Reverse Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a good alternative. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

Workflow for Purification after Thionation with Lawesson's Reagent

G A Reaction Mixture (Thioamide + P-byproducts) B Aqueous Workup (e.g., NaHCO₃ wash) A->B H Ethylene Glycol Treatment (Alternative to direct aqueous workup) A->H Alternative C Extraction with Organic Solvent B->C D Crude Product C->D E Column Chromatography (Normal or Reverse Phase) D->E F Recrystallization D->F G Pure Product E->G F->G H->C

Caption: Purification workflow after thionation.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the precursor, 1-methyl-1H-imidazole-2-carboxamide?

A1: There are several viable routes to the precursor amide:

  • From 1-methyl-1H-imidazole-2-carboxylic acid: The carboxylic acid can be synthesized from 1-methyl-1H-imidazole-2-carboxaldehyde.[6] The carboxylic acid can then be converted to the amide using standard amide coupling reagents (e.g., HATU, HOBt/EDC) or by conversion to the acid chloride followed by reaction with ammonia.

  • Direct Carboxamidation of 1-methyl-1H-imidazole: While less common for the 2-position, direct C-H functionalization methods are an emerging area of research.

  • From 1-methyl-1H-imidazole-2-carbonitrile: The nitrile can be hydrolyzed to the primary amide under acidic or basic conditions. Care must be taken to control the reaction conditions to avoid hydrolysis all the way to the carboxylic acid.

Q2: Are there any known stability issues with the 1-methyl-imidazole ring during the thionation reaction?

A2: The imidazole ring is generally stable under the conditions used for thionation with Lawesson's reagent. However, the basic nitrogen atoms in the imidazole ring can potentially interact with the acidic byproducts of the reaction. This can sometimes lead to the formation of salts, which may complicate the workup and purification. The use of a mild aqueous base during the workup helps to neutralize these salts and liberate the free base form of the product.

Q3: What are the key characterization techniques for this compound?

A3: The structure of the final product should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the methyl group, the two imidazole ring protons, and the two protons of the thioamide NH₂ group.

  • ¹³C NMR: The most downfield signal will be the thiocarbonyl carbon (C=S), typically appearing in the range of 180-200 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=S stretching vibration, which is typically weaker than the C=O stretch of the starting amide and appears at a lower frequency (around 1250-1020 cm⁻¹).

Q4: Can I use alternative thionating reagents instead of Lawesson's reagent?

A4: Yes, several other thionating reagents can be used, each with its own advantages and disadvantages.

  • Phosphorus Pentasulfide (P₄S₁₀): This is a powerful and cost-effective thionating agent, but it often requires higher reaction temperatures and can be less selective than Lawesson's reagent.

  • Belleau's Reagent: Similar to Lawesson's reagent, but can sometimes offer different reactivity or solubility profiles.

  • Davy Reagents: A class of thionating agents that can be effective at lower temperatures.

The choice of reagent will depend on the specific substrate and the desired reaction conditions.[1]

Mechanism of Thionation with Lawesson's Reagent

G cluster_0 Lawesson's Reagent Dissociation cluster_1 Reaction with Amide LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Amide Amide 1-Methyl-1H-imidazole- 2-carboxamide Thioamide 1-Methyl-1H-imidazole- 2-carbothioamide Intermediate->Thioamide Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of amide thionation.

References

  • Wang, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. Available at: [Link]

  • Wang, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. Available at: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

  • Lima, H. M., & Lovely, C. J. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. Tetrahedron Letters, 53(38), 5173-5175. Available at: [Link]

  • Method for producing imidazole-2-carboxylate derivative or salt thereof. Google Patents.
  • Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (32), 4861-4863. Available at: [Link]

  • Raut, K. T., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1435-1439. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(1), 21-37. Available at: [Link]

  • G, S., & A, F. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 566-589. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-methyl-1H-imidazole-2-carbothioamide (Methimazole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazole-2-carbothioamide, known commonly as Methimazole or Thiamazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine the process for your specific laboratory or industrial scale.

Methimazole is a critical antithyroid agent used in the treatment of hyperthyroidism.[1][2] Its synthesis, while well-established, presents several challenges that can impact yield and purity. The most prevalent synthetic pathway involves the acid-catalyzed condensation and cyclization of a protected aminoacetaldehyde with a thiocyanate source.[3][] This guide will focus primarily on this route, addressing the critical parameters and potential pitfalls you may encounter.

Core Synthesis Pathway: An Overview

The most common and industrially relevant synthesis of Methimazole involves the reaction of an aminoacetaldehyde acetal (e.g., methylamino acetaldehyde diethyl acetal or ethylene acetal) with a thiocyanate source, followed by an acid-catalyzed cyclization.[3][5][6] The overall transformation can be understood in two primary stages:

  • Thiourea Formation: The amine of the aminoacetaldehyde derivative reacts with the thiocyanate source (such as methyl isothiocyanate, or ammonium/potassium thiocyanate) to form a substituted thiourea intermediate.

  • Cyclization & Hydrolysis: In the presence of a strong acid, the protective acetal group is hydrolyzed to reveal the aldehyde, which then undergoes an intramolecular condensation with the thiourea to form the imidazole ring, eliminating water in the process.

Below is a diagram illustrating the general reaction mechanism.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization A Methylamino Acetaldehyde (Acetal Protected) C Substituted Thiourea Intermediate A->C Reaction B Thiocyanate Source (e.g., NH4SCN) B->C D Substituted Thiourea Intermediate E Methimazole (this compound) D->E Acid Catalyst (H+) - H2O - Alcohol G Start Low Yield or Impure Product? Purity Is the product discolored/impure? Start->Purity Purity Issue Yield Is the yield low/zero? Start->Yield Yield Issue Stalled Is the reaction stalled (TLC)? Start->Stalled Reaction Progress Issue Purity_Yes Implement Purification Protocol: 1. Activated Carbon Treatment 2. Recrystallize from Ethanol/Methanol 3. Dry under vacuum Purity->Purity_Yes Yes Yield_Yes Check Critical Parameters Yield->Yield_Yes Stalled_Yes Investigate Reaction Conditions Stalled->Stalled_Yes Yield_Check1 Verify Starting Material Purity (Acetal Integrity) Yield_Yes->Yield_Check1 Yield_Check2 Optimize Stoichiometry (Increase Thiocyanate) Yield_Yes->Yield_Check2 Yield_Check3 Ensure Proper Temperature Control During Reaction Yield_Yes->Yield_Check3 Stalled_Check1 Verify Sufficient Acid Catalyst (Check pH) Stalled_Yes->Stalled_Check1 Stalled_Check2 Gradually Increase Temperature Stalled_Yes->Stalled_Check2

Sources

Technical Support Center: Purification of 1-methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for 1-methyl-1H-imidazole-2-carbothioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this heterocyclic thioamide. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Introduction: Understanding the Challenge

This compound is a polar, heterocyclic compound with structural motifs common in pharmacologically active molecules. The presence of a basic imidazole ring and a polar, hydrogen-bonding thioamide group (C=S)NH₂ presents a unique set of purification challenges. These functional groups can lead to strong interactions with stationary phases, potential instability under certain conditions, and difficulty in achieving sharp, crystalline final products. This guide addresses the most common issues encountered in the laboratory.

Physicochemical Properties Overview

A successful purification strategy begins with understanding the molecule's properties. Below is a summary of key data for this compound.

PropertyValueSource
Molecular Formula C₅H₇N₃S[1][2]
Molecular Weight 141.2 g/mol [2][3]
Appearance Typically a powder[3]
Monoisotopic Mass 141.03607 Da[1]
Predicted XlogP -0.2[1]
SMILES CN1C=CN=C1C(=S)N[1][2]
Storage Room Temperature, Inert Atmosphere[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to provide direct answers to the most pressing purification problems.

FAQ 1: My crude product is a persistent oil or sticky solid. How can I induce crystallization?

Answer: This is a common issue, often caused by residual solvent or low-level impurities preventing the formation of a crystal lattice.

Causality & Strategy:

  • Residual Solvents: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove and will keep the product oily.

  • Impurities: Even small amounts of unreacted starting materials or by-products can act as "crystal poisons."

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure your product is dried under a high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable) to remove trace solvents.

  • Trituration: This is the most effective first step. Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The impurities may dissolve in the solvent, while the desired product solidifies. Filter to collect the solid.

  • Recrystallization Screening: If trituration fails, perform a systematic solvent screen for recrystallization. Use small amounts of the crude product in test tubes with various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, water, or mixtures like ethyl acetate/hexanes). Aim for a solvent system that dissolves the compound when hot but results in low solubility when cool.

FAQ 2: My TLC shows streaking and poor separation. What does this mean and how can I fix it?

Answer: Streaking on a silica gel TLC plate is a classic sign of strong, undesirable interactions between your compound and the stationary phase.

Causality & Strategy: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface[5]. The basic nitrogen atoms in the imidazole ring of your compound can interact strongly with these acidic sites, causing the compound to "stick" and streak rather than move as a compact spot[6].

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your TLC mobile phase. The most common choices are triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) at a concentration of 0.5-2%[6]. The base neutralizes the acidic sites on the silica, leading to sharper spots and better resolution.

  • Switch to a Different Stationary Phase: Run a comparative TLC on a neutral alumina plate. Alumina is available in acidic, neutral, and basic grades; the neutral or basic form is often better for basic compounds[5].

  • Reduce Sample Concentration: Overloading the TLC spot can also cause streaking. Ensure you are applying a dilute solution of your crude material.

FAQ 3: What is the best starting point for purifying this compound by flash column chromatography?

Answer: Given the compound's polarity, a polar solvent system and potentially a modified stationary phase are required.

Expert Recommendations:

  • Stationary Phase: Standard silica gel is the first choice due to its versatility.

  • Eluent System:

    • Good Starting Point: Dichloromethane (DCM) with a gradient of Methanol (MeOH). Begin with 100% DCM and gradually increase the MeOH concentration (e.g., 0-10% MeOH in DCM). This system is excellent for separating polar compounds[7].

    • Alternative System: Ethyl Acetate (EtOAc) in Hexanes. You will likely need a high percentage of EtOAc (e.g., starting at 50% and running a gradient up to 100% EtOAc, potentially followed by adding MeOH).

  • Crucial Addition: As determined from your TLC analysis (see FAQ 2), add 1% triethylamine (Et₃N) to your eluent mixture. This is critical to prevent peak tailing and potential degradation on the column by neutralizing the acidic silica gel[6].

FAQ 4: I suspect my compound is degrading on the silica column. What should I do?

Answer: Thioamides can be sensitive to the acidic nature of silica gel, potentially leading to hydrolysis back to the corresponding amide or other decomposition pathways.

Causality & Strategy: The combination of the acidic silica surface and prolonged contact time during chromatography can catalyze the degradation of sensitive functional groups.

Troubleshooting Workflow:

G start Degradation Suspected (e.g., new spots post-column) step1 Option 1: Deactivate Silica Gel start->step1 step2 Option 2: Change Stationary Phase start->step2 step3 Option 3: Avoid Chromatography start->step3 sub1 Add 1-2% Et3N or NH4OH to eluent to neutralize silica. step1->sub1 sub2 Use Neutral Alumina instead of Silica Gel. step2->sub2 sub3 Pursue Recrystallization or Preparative HPLC. step3->sub3

Caption: Workflow for addressing on-column degradation.

  • Deactivate the Silica: Before loading your compound, flush the column with your starting eluent containing 1-2% triethylamine. This "pre-treats" the silica. Continue to use the basic modifier throughout the run.

  • Switch to Neutral Alumina: If deactivation is insufficient, switch to a less harsh stationary phase like neutral alumina[5]. You will need to re-develop your solvent system with TLC, as selectivity will differ from silica.

  • Alternative Purification: If all chromatographic methods fail, focus on recrystallization (see FAQ 1) or consider preparative reverse-phase HPLC, which uses a non-polar stationary phase and is often gentler on sensitive molecules.

FAQ 5: How do I identify common impurities from the synthesis?

Answer: The impurity profile depends heavily on the synthetic route. A common method for synthesizing thioamides is the thionation of the corresponding amide using a reagent like Lawesson's Reagent or P₄S₁₀.[8]

Potential Impurities & Identification:

  • 1-methyl-1H-imidazole-2-carboxamide (Amide Starting Material): This is the most likely impurity. It is more polar than the thioamide and will have a lower Rf on TLC. In the mass spectrum, its [M+H]⁺ peak will be at m/z 126.06, which is 16 mass units lower than the product.

  • 1-methylimidazole: A volatile and less polar starting material for the imidazole core.[9] It can often be removed during solvent evaporation or under a high vacuum.

  • Lawesson's Reagent By-products: These are phosphorus-containing and can often be removed by an aqueous workup or will have very different polarity from the product.

  • 1-methyl-1H-imidazole-2-carboxylic acid (Hydrolysis Product): If water is present during the reaction or workup, hydrolysis can occur. This impurity is highly polar and may stick to the baseline on TLC in standard solvent systems.[10]

G Amide 1-methyl-1H-imidazole-2-carboxamide Thionation Thionation (e.g., Lawesson's Reagent) Amide->Thionation Thioamide TARGET This compound CarboxylicAcid Hydrolysis Impurity (Carboxylic Acid) Thioamide->CarboxylicAcid Hydrolysis (H₂O) Thionation->Thioamide

Caption: Relationship between the target compound and key impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol assumes a moderately difficult separation where TLC analysis has shown that impurities are present.

  • Prepare the Eluent: Based on TLC analysis, prepare a suitable mobile phase. For example, 98:2:1 DCM/MeOH/Et₃N (for the polar component) and 100% DCM containing 1% Et₃N (for the non-polar component). Degas the solvents by sonicating for 10 minutes.

  • Pack the Column:

    • Select a column with a diameter such that the crude material will occupy the top 1-2 cm. A general rule is a 20:1 to 50:1 ratio of silica weight to crude product weight[5].

    • Create a slurry of silica gel in the non-polar eluent (e.g., DCM + 1% Et₃N).

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to this solution to create a thick slurry.

    • Evaporate the solvent from this slurry under reduced pressure until a dry, free-flowing powder is obtained. This is called "dry loading."

    • Carefully add the dry-loaded sample onto the sand layer in the packed column.

  • Run the Column:

    • Carefully add the eluent to the column.

    • Start with the non-polar solvent system (e.g., DCM + 1% Et₃N) and begin collecting fractions.

    • Gradually increase the polarity by adding the polar solvent system (e.g., 98:2:1 DCM/MeOH/Et₃N). A gradient controller is ideal, but a manual stepwise gradient can also be effective.

    • Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is ideal if the crude product is mostly pure (>85%) and solid.

  • Solvent Selection:

    • Place ~20 mg of your crude solid into a small test tube.

    • Add a potential solvent (e.g., ethyl acetate, isopropanol, acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good; try a less polar one.

    • The ideal solvent will dissolve the compound when heated to boiling but show poor solubility when cooled in an ice bath.

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate and a condenser). Continue adding solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under a high vacuum to remove all traces of solvent.

References

  • Google Patents.
  • Quora . How to purify 1-methylimidazole after the Debus–Radziszewski reaction. [Link]

  • PubChemLite . This compound (C5H7N3S). [Link]

  • ResearchGate . The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). [Link]

  • PubChem . 1-methyl-1H-imidazole-2-carboxylic acid | C5H6N2O2 | CID 557678. [Link]

  • American Elements . This compound | CAS 885281-13-0. [Link]

  • ACS Publications . Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions | Organic Letters. [Link]

  • Reddit . Column chromatography & TLC on highly polar compounds?. [Link]

  • Chemistry For Everyone . Do Polar Compounds Elute First In Column Chromatography?. [Link]

  • MDPI . Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

  • Der Pharma Chemica . Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • University of California, Los Angeles - Chemistry . Column chromatography. [Link]

  • ACS Publications . Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]

  • RSC Publishing . Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). [Link]

  • Chemistry LibreTexts . B. Column Chromatography. [Link]

  • ResearchGate . (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

  • University of Rochester - Department of Chemistry . Chromatography: Solvent Systems For Flash Column. [Link]

  • ChemRxiv . Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]

  • Pharmaffiliates . Imidazole-impurities. [Link]

  • Wikipedia . 1-Methylimidazole. [Link]

  • Cheméo . Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). [Link]

  • PubChem . 1-Methylimidazole | C4H6N2 | CID 1390. [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on improving the experimental stability of 1-methyl-1H-imidazole-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues and provide scientifically grounded solutions.

Introduction: Understanding the Stability Landscape

This compound is a molecule of significant interest in various research fields. However, like many heterocyclic and thioamide-containing compounds, its stability can be influenced by several experimental parameters. The core structure, an N-methylated imidazole ring coupled with a carbothioamide group, presents two key reactive centers. The imidazole moiety can be susceptible to pH-dependent degradation and oxidation, while the thioamide group is known for its potential hydrolysis and oxidative conversion to the corresponding amide.[1][2] This guide will provide a systematic approach to identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: The degradation of this compound is primarily influenced by three main factors:

  • pH: The imidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the thioamide group and potentially lead to the opening of the imidazole ring under harsh conditions.[1]

  • Oxidation: Both the imidazole ring and the thioamide group are susceptible to oxidation.[2][3][4] Oxidizing agents, dissolved oxygen, and even light-induced photo-oxidation can lead to the formation of degradation products, such as the corresponding amide (1-methyl-1H-imidazole-2-carboxamide) and other oxidized species.[2][5]

  • Light Exposure: Imidazole-containing compounds can be sensitive to light, which can trigger photodegradation pathways.[1][2][5]

Q2: I am observing a gradual decrease in the concentration of my stock solution of this compound over time. What is the likely cause and how can I prevent this?

A2: A gradual decrease in concentration of a stock solution is often indicative of slow degradation. The most probable causes are hydrolysis and/or oxidation. To enhance the stability of your stock solution, consider the following:

  • Solvent Choice: Prepare stock solutions in aprotic, anhydrous solvents such as DMSO or DMF. Avoid using protic solvents like methanol or water for long-term storage, as they can participate in hydrolysis.

  • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation reactions.

  • Inert Atmosphere: For maximum stability, overlay the stock solution with an inert gas like argon or nitrogen before sealing the vial. This will displace oxygen and minimize oxidative degradation.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.

Q3: My experimental results are inconsistent, and I suspect the compound is degrading during the assay. How can I improve its stability in aqueous buffers?

A3: Maintaining stability in aqueous buffers is a common challenge. The key is to control the pH and minimize exposure to destabilizing factors.

  • pH Control: The use of a suitable buffer system is critical to maintain a stable pH throughout your experiment.[6][7][8] The optimal pH for stability will need to be determined empirically, but starting in the neutral pH range (6.0-7.5) is generally a good practice. Phosphate or citrate buffers are commonly used in pharmaceutical formulations for this purpose.[6][7][9]

  • Use of Antioxidants: Thioamides have been shown to possess antioxidant properties themselves, but in the presence of strong oxidizing conditions, they can be consumed.[10] To protect your compound, consider adding antioxidants to your buffer. Common choices include ascorbic acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), or glutathione.

  • Degassed Buffers: Before use, degas your aqueous buffers by sparging with an inert gas (argon or nitrogen) or by using a vacuum/sonication method. This will remove dissolved oxygen and reduce the potential for oxidation.

  • Light Protection: Conduct your experiments in amber-colored vials or protect your experimental setup from direct light to prevent photodegradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Appearance of a new peak in HPLC analysis corresponding to the amide analog. Oxidative degradation of the thioamide group.1. Prepare all solutions with degassed solvents and buffers. 2. Incorporate an antioxidant (e.g., 1 mM ascorbic acid) into the experimental buffer. 3. Work under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) if the compound is highly sensitive.
Broadening or shifting of peaks in NMR spectrum over time. Degradation of the compound leading to a mixture of species.1. Re-purify the compound if necessary. 2. Acquire NMR spectra immediately after sample preparation in a deuterated aprotic solvent. 3. If aqueous solvent is necessary, use a buffered D₂O solution and acquire data promptly.
Low or inconsistent bioactivity in cell-based assays. Degradation of the compound in the cell culture medium.1. Determine the half-life of the compound in the specific cell culture medium used. 2. Reduce the incubation time if possible. 3. Consider pre-treating cells with the compound in a simpler, more stable buffer before transferring to full medium. 4. Replenish the compound at regular intervals during long-term experiments.
Precipitation of the compound from aqueous solution. pH-dependent solubility or degradation to a less soluble product.1. Determine the pKa of the compound to understand its ionization state at different pH values. 2. Adjust the pH of the buffer to a range where the compound is most soluble. 3. Analyze the precipitate by LC-MS or other techniques to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add anhydrous, aprotic solvent (e.g., DMSO or DMF) to achieve the desired concentration.

  • Gently vortex or sonicate until the compound is fully dissolved.

  • If long-term storage is required, flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds.

  • Seal the vial tightly with a Teflon-lined cap.

  • Store at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment in an Aqueous Buffer using HPLC
  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). Degas the buffer prior to use.

  • Spike the aqueous buffer with a small volume of the stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.

  • Immediately inject a sample (t=0) onto a suitable HPLC system for analysis.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC system.

  • Monitor the peak area of the parent compound over time to determine its stability. The appearance of new peaks may indicate the formation of degradation products.

Visualizing Degradation Pathways and Stabilization Strategies

Potential Degradation Pathways of this compound A This compound B Oxidative Stress (O₂, H₂O₂, Light) A->B C Hydrolysis (H₂O, H⁺/OH⁻) A->C D 1-methyl-1H-imidazole-2-carboxamide (Amide Analog) B->D F Other Oxidized Species B->F C->D E Imidazole Ring-Opened Products C->E caption Fig. 1: Potential Degradation Pathways.

Caption: Potential Degradation Pathways.

Workflow for Improving Compound Stability cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Use Anhydrous, Aprotic Solvents B Store at Low Temperature (-20°C to -80°C) A->B C Aliquot for Single Use B->C D Use Degassed Buffers C->D E Control pH with Buffers (e.g., Phosphate, Citrate) D->E F Add Antioxidants (e.g., Ascorbic Acid) E->F G Protect from Light E->G H Monitor Stability by HPLC/LC-MS G->H I Characterize Degradation Products H->I caption Fig. 2: Stabilization Workflow.

Caption: Stabilization Workflow.

References

  • Pro-Chem. (2024). Pharmaceutical Buffers. Retrieved from [Link]

  • Porter, A. E. A., & Smith, D. M. (1981). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS.
  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Retrieved from [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • Wang, Y., Chen, H., & Wang, Y. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3073-3081.
  • Li, W., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(38), 18565-18572.
  • Wang, S., et al. (2024).
  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen.... Retrieved from [Link]

  • Wang, Y., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra.
  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Retrieved from [Link]

  • Szostak, M., & Shi, S. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S)
  • ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2017). Buffers and pH Adjusting Agents. Retrieved from [Link]

  • Blandamer, M. J., et al. (1990). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1361-1367.
  • ResearchGate. (n.d.). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Retrieved from [Link]

  • Kluger, R., & Chin, J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Blandamer, M. J., et al. (1991). Effects of ligands on the gold (III)-promoted hydrolysis of (N-cyclohexyl)thiobenzamide. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
  • Shoulders, M. D., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. PubMed Central.
  • Concordia University. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C5H7N3S). Retrieved from [Link]

  • ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

  • PubMed. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]

  • ResearchGate. (n.d.). ³¹P NMR tracking and control experiment. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2025). Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection. Retrieved from [Link]

  • ScienceDirect. (n.d.). HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). Retrieved from [Link]

  • PubMed Central. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 1-Methyl-1H-imidazole-2-carbothioamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for investigating the solvent effects on the reaction kinetics of 1-methyl-1H-imidazole-2-carbothioamide. The content is structured to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the influence of solvents on the kinetics of reactions involving this compound.

Q1: What is this compound, and why is studying its reaction kinetics important?

A1: this compound belongs to a class of heterocyclic compounds containing both an imidazole ring and a carbothioamide (thiourea) functional group. Molecules with these scaffolds are of significant interest in drug development due to their wide range of biological activities, including potential antioxidant, antimicrobial, and anticancer properties.[1][2] Understanding the reaction kinetics of this molecule is crucial for:

  • Synthesis Optimization: Controlling reaction rates and yields to efficiently produce the compound and its derivatives.

  • Mechanism Elucidation: Gaining insight into how the molecule interacts with other reactants, which can inform the design of new, more potent analogues.

  • Pharmacokinetics: Predicting how the molecule might behave in biological systems, where it interacts with an aqueous environment and various biomolecules.

Q2: How do solvents fundamentally alter the rate of a chemical reaction?

A2: Solvents influence reaction rates primarily by differentially stabilizing the reactants and the transition state.[3] According to the Hughes-Ingold rules, which are based on transition state theory, the effect of solvent polarity on a reaction rate depends on the change in charge distribution as the reactants proceed to the activated complex.[4]

  • If the transition state is more charged or has a more concentrated charge than the reactants, increasing solvent polarity will stabilize the transition state more, thus accelerating the reaction.[4]

  • If the transition state is less charged or has a more dispersed charge than the reactants, increasing solvent polarity will stabilize the reactants more, thus decelerating the reaction.[4]

  • If there is little change in charge, solvent polarity will have a minimal effect on the reaction rate.[4]

Q3: What are the key differences between polar protic, polar aprotic, and nonpolar solvents in the context of this molecule?

A3: The classification of solvents is critical for predicting their effect on reactions involving this compound, which has a nucleophilic nitrogen atom and a polarizable carbothioamide group.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[5][6] They are very effective at solvating both cations and anions. However, for a reaction involving a nucleophile like the imidazole nitrogen, these solvents can form strong hydrogen bonds with the lone pair of electrons, stabilizing the reactant and increasing the energy required to reach the transition state, thereby slowing the reaction.[7]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds.[5] They are excellent at solvating cations but are less effective at solvating anions, leaving them "naked" and more reactive.[6][8] For many nucleophilic substitution reactions, switching to a polar aprotic solvent results in a dramatic rate increase.[7]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not effectively solvate charged species. Reactions involving polar or charged reactants are often very slow in nonpolar solvents due to poor solubility and lack of stabilization for any charged intermediates or transition states.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Several analytical techniques are well-suited for monitoring the kinetics of this reaction:

  • UV-Vis Spectrophotometry: This is often the most convenient method if the reactant and product have distinct absorption spectra. The change in absorbance at a specific wavelength is directly proportional to the change in concentration.[3][9] Thioamide compounds often have strong UV absorbance that can be monitored.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating complex mixtures.[12] By taking aliquots from the reaction at different times, quenching the reaction, and analyzing the samples, you can accurately determine the concentration of reactants and products. This is the gold standard for analyzing imidazole derivatives.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ monitoring of reaction kinetics by tracking the disappearance of reactant signals and the appearance of product signals over time.[15][16][17] This method provides detailed structural information without the need for sample workup.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your kinetic experiments.

Q: My reaction rate is unexpectedly slow or non-existent. What are the primary troubleshooting steps?

A: A stalled reaction can be frustrating. Systematically check the following potential causes.

Troubleshooting_Slow_Reaction start Reaction Stalled reagent Check Reagent Purity & Activity start->reagent 1. Reagents solvent Verify Solvent Purity (esp. water content) start->solvent 2. Solvent temp Confirm Temperature Control start->temp 3. Conditions conc Recalculate Concentrations start->conc 4. Stoichiometry sub_reagent1 Is starting material pure? reagent->sub_reagent1 sub_reagent2 Are other reagents fresh/active? reagent->sub_reagent2 sub_solvent Was solvent freshly distilled or from a new bottle? solvent->sub_solvent sub_temp Is the thermal bath/plate accurate? temp->sub_temp

Caption: Troubleshooting flowchart for a stalled reaction.

  • Reagent Integrity: Ensure your starting materials and reagents are pure and active.[18] Impurities can inhibit the reaction. If a reagent is old or has been improperly stored, its activity may be compromised.

  • Solvent Quality: The most common culprit is the solvent. For reactions sensitive to water, ensure you are using a dry (anhydrous) solvent. Trace amounts of water can dramatically alter reaction kinetics, especially in aprotic solvents.

  • Temperature Control: Verify that your reaction temperature is correct and stable. A lower-than-expected temperature will slow down most reactions.

  • Concentration Errors: Double-check all calculations for the preparation of stock solutions and the final reaction mixture.[18]

Q: I'm observing poor reproducibility between kinetic runs. What could be the cause?

A: Inconsistent results often point to subtle variations in experimental setup.

  • Solvent Batch Variation: Use the same batch of solvent for an entire series of experiments. Different batches can have slightly different levels of impurities or water content.

  • Temperature Fluctuations: Even minor fluctuations in temperature can affect reaction rates. Ensure your thermostatic bath is well-calibrated and stable.

  • Atmospheric Conditions: If your reaction is sensitive to air or moisture, ensure your inert atmosphere technique (e.g., nitrogen or argon blanket) is consistent and effective.

Q: My UV-Vis kinetic trace is noisy or drifting. How can I improve the data quality?

A:

  • Instrument Warm-up: Allow the UV-Vis spectrophotometer lamp to warm up for at least 30 minutes before starting measurements for a stable baseline.

  • Cuvette Handling: Use matched quartz cuvettes, ensure they are scrupulously clean, and handle them only by the frosted sides to avoid fingerprints in the light path.

  • Solubility Issues: Noise or a drifting baseline can indicate that your reactant or product is precipitating out of solution at the concentrations used. Try running the experiment at a lower concentration.

  • Stirring: Ensure the solution is well-mixed without creating bubbles in the light path. A small magnetic stir bar in the cuvette can help maintain homogeneity.

Q: My HPLC analysis shows broad or tailing peaks. What adjustments should I make?

A: Peak shape issues in HPLC can often be resolved by optimizing the method.

  • Mobile Phase: Adjust the solvent composition. For imidazole derivatives, which are polar, a common mobile phase is a mixture of acetonitrile and water or methanol and water, often with a buffer.[12][13]

  • pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like imidazoles. Try adding a small amount of an acid (e.g., formic acid) or base (e.g., diethylamine) to the mobile phase.[12]

  • Column Choice: Ensure you are using an appropriate column. A C18 column is a good starting point for many organic molecules.

Data Center: Solvent Properties and Expected Kinetic Effects

The choice of solvent has a profound impact on reaction rates. The following table summarizes key solvent properties and provides a qualitative prediction of their effect on a hypothetical Sₙ2 reaction involving the nucleophilic nitrogen of this compound. In such a reaction, a more charged transition state is expected, meaning polar solvents should generally increase the rate, but protic solvents may retard it due to reactant stabilization.

SolventTypeDielectric Constant (ε) at 25°CPolarity IndexPredicted Relative RateRationale
n-HexaneNonpolar1.90.1Very SlowPoor solubility and no stabilization of the polar transition state.
TolueneNonpolar2.42.4Very SlowSlightly more polar than hexane but still insufficient to support a polar reaction.
AcetonePolar Aprotic215.1FastStabilizes the polar transition state without deactivating the nucleophile via H-bonding.
AcetonitrilePolar Aprotic37.55.8Very FastHigh polarity effectively stabilizes the transition state.[7]
DMSOPolar Aprotic477.2Very FastHighly polar and effectively solvates cations, leaving the nucleophile highly reactive.[7]
EthanolPolar Protic24.64.3ModerateBalances stabilizing the transition state with deactivating the nucleophile via H-bonds.[3][19]
MethanolPolar Protic32.75.1Moderate to SlowHigher polarity than ethanol, but also a stronger H-bond donor, which can significantly slow the reaction by stabilizing the reactant's lone pair.[7][19]
WaterPolar Protic80.110.2SlowExtreme polarity is counteracted by very strong hydrogen bonding with the nucleophile.

Note: This data is predictive and based on general principles of solvent effects on Sₙ2 reactions.[4][7][19][20] Actual rates must be determined experimentally.

Experimental Protocols

These protocols provide a validated starting point for your kinetic investigations.

Protocol 1: General Kinetic Experiment Setup

This protocol outlines the essential steps for preparing and initiating a kinetic run while ensuring accuracy and reproducibility.

Protocol_Workflow A 1. Prepare Stock Solutions - Reactant A (e.g., electrophile) - Reactant B (imidazole) B 2. Equilibrate Solvent & Solutions - Place solvent and reactant solutions in a thermostatic bath (e.g., 25.0 ± 0.1 °C) for 30 min. A->B C 3. Prepare Reaction Vessel - Add calculated volume of solvent to the reaction vessel (e.g., cuvette). - Add stock solution of Reactant A. B->C D 4. Initiate Reaction - Add stock solution of Reactant B. - Start timer and data acquisition simultaneously. C->D E 5. Monitor Reaction - Collect data (e.g., absorbance) at regular intervals until reaction is complete. D->E

Caption: Workflow for setting up a kinetic experiment.

  • Stock Solution Preparation: Accurately prepare stock solutions of this compound and the co-reactant in the chosen solvent. Use volumetric flasks for precision.

  • Temperature Equilibration: Place the reaction vessel (e.g., a 1 cm quartz cuvette for UV-Vis), the solvent, and the stock solutions in a water bath set to the desired temperature for at least 30 minutes to ensure thermal equilibrium.

  • Reaction Mixture Preparation: In the reaction vessel, pipette the required volume of solvent and the stock solution of the non-initiating reactant. Place the vessel in the sample holder of the instrument (e.g., spectrophotometer).

  • Initiation: To start the reaction, add a small, precise volume of the initiating reactant's stock solution. Mix rapidly but thoroughly (e.g., by inverting the capped cuvette 2-3 times or using a pipette to aspirate and dispense).

  • Data Acquisition: Immediately begin recording data at fixed time intervals. Continue until the reaction has proceeded to at least 90% completion or for at least 3 half-lives.

Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectrophotometry
  • Wavelength Selection: Scan the UV-Vis spectra of the pure reactant (this compound) and the expected pure product. Choose a wavelength (λ_max) where the difference in absorbance between the reactant and product is maximal.

  • Blank Measurement: Before initiating the reaction, take a baseline reading (a "blank") using a cuvette containing the solvent and all reagents except the one you will be monitoring.

  • Kinetic Run: Initiate the reaction as described in Protocol 1. Begin recording the absorbance at the selected λ_max over time.

  • Data Conversion: The absorbance (A) is related to concentration (c) by the Beer-Lambert Law (A = εbc), where ε is the molar absorptivity and b is the path length (typically 1 cm). You can use the change in absorbance over time directly to determine the reaction order and rate constant, as the rate is proportional to the rate of change of absorbance.

Protocol 3: Analysis by HPLC with Reaction Quenching
  • Develop an HPLC Method: Before starting kinetic studies, develop a reliable HPLC method that can separate the reactant, product, and any significant intermediates or byproducts.

  • Set up the Reaction: Prepare a larger-scale reaction in a thermostatted round-bottom flask with stirring.

  • Time-Point Sampling: At designated time points (e.g., t = 0, 1, 2, 5, 10, 20, 40 minutes), use a pipette to withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching agent to stop the reaction. The quenching agent could be a large volume of cold mobile phase or a reagent that rapidly consumes one of the reactants.

  • Analysis: Analyze the quenched samples by HPLC. Create a calibration curve for your reactant and product to convert peak areas into concentrations.

  • Data Plotting: Plot the concentration of the reactant or product versus time to determine the rate law and rate constant.

References
  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - KU ScholarWorks. (2008).
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed. (2001).
  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals | The Journal of Physical Chemistry A - ACS Publications. (2020).
  • Methyl 1H-imidazole-1-carboxylate - Enamine.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
  • Chapter 13.1: Factors that Affect Reaction Rates - Chemistry LibreTexts. (2019).
  • Kinetics of the Synthesis of 1-Alkyl-3-methylimidazolium Ionic Liquids in Dilute and Concentrated Solutions | Request PDF - ResearchGate.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals | The Journal of Physical Chemistry A - ACS Publications. (2020).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • SPECTROPHOTOMETRIC MONITORING OF THE OXIDATION OF THIOBENZAMIDE AT VARYING OXIDANT CONCENTRATIONS | KNOWLEDGE - International Journal.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012).
  • What is Solvatochromism? | The Journal of Physical Chemistry B - ACS Publications.
  • NMR: Kinetics - Chemistry LibreTexts. (2023).
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • (PDF) SPECTROPHOTOMETRIC MONITORING OF THE OXIDATION OF THIOBENZAMIDE AT VARYING OXIDANT CONCENTRATIONS - ResearchGate.
  • Principles and Applications of Solvatochromism - ResearchGate.
  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • (PDF) Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies - ResearchGate.
  • Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent | Request PDF - ResearchGate.
  • 6.05.1. Protic vs Aprotic Solvents - Chemistry LibreTexts. (2019).
  • In situ study of reaction kinetics using compressed sensing NMR - RSC Publishing. (2014).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed.
  • Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics - PMC - NIH.
  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - NIH. (2024).
  • Kinetic Solvent Effects in Organic Reactions - ChemRxiv.
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing.
  • UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material - PMC - NIH.
  • A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes - DSpace@MIT.
  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) - YouTube.
  • Reaction Kinetics - Claire Vallance.
  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023).
  • 1: Chemical Kinetics - The Method of Initial Rates (Experiment) - Chemistry LibreTexts.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango.
  • Solvatochromism - Wikipedia.
  • The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol - IISTE.org.
  • The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). - ResearchGate.
  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
  • CompChem.07.07 Excited Electronic States: Solvatochromism - YouTube. (2014).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Kinetic Study by NMR.
  • Solvent effects - Wikipedia.
  • hplc method for separating enantiomers of imidazole derivatives - antifungal compounds.
  • Tricks to solve Box problems Chemical Kinetics (Initial rate & Concentration)| Komali mam. (2022).
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating - Pharmacia. (2022).
  • NMR kinetic studies | Frey Research Group.

Sources

catalyst selection for optimizing 1-methyl-1H-imidazole-2-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 1-methyl-1H-imidazole-2-carbothioamide. This molecule is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The conversion of the precursor, 2-cyano-1-methyl-1H-imidazole, to the desired thioamide presents unique challenges related to catalyst selection, reaction conditions, and potential side reactions involving the imidazole moiety. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate and optimize this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for converting 2-cyano-1-methyl-1H-imidazole to this compound?

The most direct and common method is the addition of a sulfur nucleophile to the nitrile group. There are three main classes of reagents for this transformation:

  • Hydrogen Sulfide (H₂S) and its Equivalents: This is a classic and highly effective method. Typically, H₂S gas is bubbled through a solution of the nitrile in a basic solvent like pyridine, often with a catalyst such as triethylamine or sodium hydrosulfide (NaSH).

  • Thionating Reagents: Phosphorus-based reagents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent are powerful thionating agents that can convert nitriles to thioamides.[1] However, their high reactivity can sometimes lead to lower selectivity and more challenging purification.

  • Elemental Sulfur: In some modern protocols, elemental sulfur can be used in the presence of a suitable amine and catalyst, often under microwave irradiation or with specific activators.[2][3] This approach is part of a greener chemistry initiative but may require more optimization for specific substrates.

Q2: Why is catalyst selection so critical for this specific synthesis?

Catalyst selection is paramount due to the electronic nature of the 1-methyl-1H-imidazole ring system. The imidazole ring contains two nitrogen atoms: one is a basic, pyridine-like nitrogen (N3) and the other is a non-basic, pyrrole-like nitrogen (N1).

  • Preventing Side Reactions: The basicity of the N3 atom can lead to unwanted side reactions. It can be protonated by acidic reagents or coordinate with metal catalysts, potentially deactivating them or promoting decomposition of the starting material.

  • Activating the Nitrile: A suitable base catalyst (like triethylamine when using H₂S) is required to generate a hydrosulfide anion (SH⁻), the active nucleophile that attacks the nitrile carbon. The choice and concentration of the base must be carefully balanced to facilitate the reaction without promoting polymerization or other side reactions.

  • Ensuring Chemoselectivity: An optimal catalyst will selectively promote the addition of sulfur to the nitrile group while leaving the imidazole ring intact, ensuring a high yield of the desired product.

Q3: What are the most common byproducts I should watch for during this reaction?

The primary byproducts to monitor are:

  • 1-Methyl-1H-imidazole-2-carboxamide: This forms if trace amounts of water are present in the reaction mixture, leading to the hydrolysis of the nitrile.

  • Unreacted Starting Material: Incomplete conversion is a common issue if the catalyst is inefficient or the reaction conditions are not optimal.

  • Polymeric Materials: Under overly harsh conditions (e.g., excessive heat or strong base), nitriles can sometimes polymerize, resulting in an intractable tar-like substance.

  • Degradation Products: Strong thionating agents like P₄S₁₀ can sometimes react with the imidazole ring itself, leading to complex mixtures.

Catalyst and Condition Selection Guide

Optimizing the synthesis of this compound requires a careful evaluation of the sulfur source and reaction conditions. The following table summarizes common catalytic systems used for converting nitriles to thioamides, with applicability to the target synthesis.

Sulfur SourceCatalyst / Co-reagentTypical SolventTemperature (°C)AdvantagesPotential Issues
H₂S (gas) Triethylamine (Et₃N)Pyridine, DMF25 - 60High yields, clean reaction, mild conditions.Toxicity and handling of H₂S gas.
NaSH -DMF, Water25 - 80Avoids use of H₂S gas, good for scaling up.Can introduce water, potentially leading to amide byproduct.
P₄S₁₀ -Pyridine, Dioxane80 - 110Powerful reagent, fast reaction times.Low selectivity, harsh conditions, difficult purification.[1]
Lawesson's Reagent -Toluene, Dioxane80 - 110More soluble and often milder than P₄S₁₀.Can still lead to byproducts, expensive.[4]
Elemental Sulfur (S₈) Various AminesNMP, Water100 - 180 (often MW)Green, inexpensive sulfur source.[3]Requires higher temperatures, may need significant optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My reaction shows very low conversion of the 2-cyano-1-methyl-1H-imidazole starting material. What should I do?

A: Low conversion is a common problem that can often be traced back to reagent or catalyst activity.

  • Potential Cause 1: Inactive Sulfur Source. If using H₂S gas, ensure the gas flow is adequate and the cylinder is not empty. If using NaSH, ensure it has been stored under anhydrous conditions, as it can be hygroscopic and degrade.

  • Potential Cause 2: Inefficient Catalyst. The base catalyst (e.g., triethylamine) is crucial. Ensure it is pure and added in the correct stoichiometric amount. The pKa of the base should be sufficient to deprotonate H₂S but not so high as to cause side reactions.

  • Potential Cause 3: Sub-optimal Temperature. While the reaction can proceed at room temperature, gentle heating (40-50 °C) can often significantly increase the reaction rate without promoting byproduct formation.

  • Troubleshooting Workflow:

G start Low Conversion Issue check_reagents Verify purity and activity of H₂S/NaSH and base catalyst start->check_reagents increase_temp Increase reaction temperature incrementally (e.g., to 50°C) check_reagents->increase_temp Reagents OK check_solvent Ensure solvent (e.g., Pyridine) is anhydrous increase_temp->check_solvent Still Low extend_time Extend reaction time and monitor by TLC/LC-MS check_solvent->extend_time Solvent Dry resolution Conversion Improved extend_time->resolution

Troubleshooting workflow for low conversion.

Q: I'm observing a significant amount of the amide byproduct in my crude product. How can I prevent this?

A: The formation of 1-methyl-1H-imidazole-2-carboxamide is almost always due to the presence of water.

  • Solution 1: Rigorous Anhydrous Technique. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (N₂ or Argon). Use anhydrous grade solvents. If using pyridine, it is best to distill it over calcium hydride.

  • Solution 2: Reagent Purity. Use freshly opened or properly stored reagents. Triethylamine should be distilled. If using NaSH, consider using a freshly opened bottle.

  • Solution 3: Inert Atmosphere. Run the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Q: The purification of the final thioamide product by column chromatography is difficult, and the yield is low. Are there better methods?

A: Thioamides can be challenging to purify due to their polarity and potential for streaking on silica gel. Recrystallization is often a superior method.

  • Step 1: Solvent Screening. After the workup, take a small amount of the crude solid and test its solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) to find a suitable recrystallization system. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Step 2: Recrystallization Protocol.

    • Dissolve the crude product in the minimum amount of the chosen boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove impurities.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound using hydrogen sulfide gas.

Safety Warning: Hydrogen sulfide (H₂S) is a highly toxic, flammable gas with the odor of rotten eggs. All manipulations involving H₂S must be performed in a well-ventilated chemical fume hood. Always work with a properly functioning H₂S detector.

Materials:

  • 2-cyano-1-methyl-1H-imidazole (1.0 eq)

  • Anhydrous Pyridine

  • Anhydrous Triethylamine (Et₃N) (1.5 eq)

  • Hydrogen Sulfide (H₂S) gas

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum, dissolve 2-cyano-1-methyl-1H-imidazole in anhydrous pyridine (approx. 0.5 M concentration).

  • Catalyst Addition: Add anhydrous triethylamine (1.5 eq) to the solution via syringe.

  • H₂S Addition: Cool the flask in a water bath. Bubble H₂S gas gently through the solution via the gas inlet adapter. The outlet should be passed through a bleach scrubber to neutralize excess H₂S. Continue the H₂S addition for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion & Quenching: Once the starting material is consumed, stop the H₂S flow and purge the flask with nitrogen gas for 30 minutes to remove all residual H₂S.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine and triethylamine, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or ethyl acetate) to obtain pure this compound as a crystalline solid.

General workflow for thioamide synthesis.

References

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Lask, M., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Couty, F., & Evano, G. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. [Link]

  • Saeed, A., et al. (2020). Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. Chemistry & Biodiversity. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]

  • Kaboudin, B., & Elhamifar, D. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Thioamide Reagents: A Comparative Analysis Featuring 1-methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thioamide Moiety—More Than a Simple Sulfur Swap

In the intricate world of drug design and organic synthesis, the substitution of a single oxygen atom for sulfur in an amide bond to form a thioamide is a decision of profound consequence. This bioisosteric replacement, while structurally subtle, fundamentally alters a molecule's physicochemical properties and reactivity, opening new avenues for therapeutic intervention and chemical synthesis.[1][2] Thioamides, as isosteres of amides, often exhibit enhanced metabolic stability, improved membrane permeability due to increased lipophilicity, and unique hydrogen bonding characteristics—the N-H group becomes a stronger H-bond donor, while the C=S sulfur becomes a weaker H-bond acceptor.[1][3][4]

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive comparison of thioamide-containing molecules, which can be broadly classified into two categories:

  • Bioactive Thioamides: Where the thioamide functional group is integral to the molecule's therapeutic effect.

  • Thionating Agents: Reagents designed to convert carbonyls, primarily amides, into their corresponding thiocarbonyls.

Our central focus is 1-methyl-1H-imidazole-2-carbothioamide , a molecule with limited characterization in public literature but whose structure suggests a compelling role as a bioactive agent, especially when compared to its close, clinically significant analogue, Methimazole. We will dissect its potential performance by benchmarking it against established bioactive thioamides and contrast this class with the workhorse thionating reagents used to synthesize them.

Profiling the Thioamide Contenders: Structure and Function

A molecule's utility is dictated by its structure. Here, we compare the structural features of our focus compound with a selection of widely used thioamide reagents and drugs.

Figure 1: Structural comparison of the focus compound and key thioamide comparators.

The Bioactive Agents: An Imidazole-Thioamide Scaffold

This compound (Focus Compound)

This molecule features a methylated imidazole ring, a common scaffold in medicinal chemistry, appended with a primary thioamide group (-C(=S)NH₂). While direct, extensive biological data is scarce, its structure is highly analogous to Methimazole, a cornerstone of antithyroid therapy. The imidazole core is known to participate in a wide range of biological interactions.[5][6] Furthermore, related N-acyl-1H-imidazole-1-carbothioamides have demonstrated notable antioxidant and antifungal activities, suggesting that this structural class is primed for biological activity.[7][8] The primary thioamide group's hydrogen bonding capacity and steric profile differ significantly from the cyclic thione in Methimazole, which could lead to a distinct target binding affinity, selectivity, and metabolic profile.

Methimazole (Thiamazole) and Propylthiouracil (PTU) (Comparator Drugs)

Methimazole (1-methyl-1H-imidazole-2-thione) and Propylthiouracil (PTU) are thionamide drugs used to manage hyperthyroidism.[9] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a heme-containing enzyme essential for the synthesis of thyroid hormones (T3 and T4).[10][11] By blocking TPO, these drugs prevent the oxidation of iodide and its subsequent incorporation onto tyrosine residues of thyroglobulin, thus reducing hormone production.[10][11]

The key difference lies in their secondary effects and clinical profiles:

  • Methimazole: Is approximately 10 times more potent than PTU and is generally the preferred agent due to a lower risk of severe hepatotoxicity. However, it is associated with a higher risk of teratogenicity, particularly in the first trimester of pregnancy.[10][11]

  • Propylthiouracil (PTU): Possesses an additional mechanism of action: it inhibits the peripheral 5'-deiodinase enzyme, which blocks the conversion of thyroxine (T4) to the more potent triiodothyronine (T3).[10][12] This makes it valuable in severe hyperthyroidism (thyroid storm). It is the preferred drug during the first trimester of pregnancy but carries a black box warning for severe liver injury.[10]

The Synthetic Workhorses: Thionating Agents

Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀)

These are the two most common reagents for converting amides and other carbonyls into thioamides.[13][14]

  • Phosphorus Pentasulfide (P₄S₁₀): The classical, cost-effective thionating agent. Its use often requires harsh conditions, such as high temperatures and prolonged reaction times, and its low solubility can complicate reactions.[14][15]

  • Lawesson's Reagent (LR): An organophosphorus-sulfur reagent that has largely superseded P₄S₁₀ in modern synthesis. It is more soluble in organic solvents and generally allows for thionation under milder conditions with higher yields and fewer side products.[14][16] Its primary drawback is the higher cost and the need for chromatographic purification to remove phosphorus-containing byproducts.[15] Recently, novel, more stable, and odorless alternatives to LR have been developed to address its practical limitations.[17]

The Versatile Building Blocks: Simple Thioamides

Thiourea and Thioacetamide

These simple molecules are not typically used for general amide thionation but serve as valuable sulfur sources in specific synthetic contexts.

  • Thiourea: A highly versatile reagent used as a building block for synthesizing nitrogen- and sulfur-containing heterocycles like pyrimidines and thiazoles.[18][19] It can also act as a nucleophilic sulfur source for converting alkyl halides to thiols and serves as a reducing agent.[18][19] Interestingly, thiourea itself has antithyroid properties, though it is not used clinically for this purpose.[20]

  • Thioacetamide: Primarily used in analytical and inorganic chemistry as a convenient, in-situ source of sulfide ions for the precipitation of metal sulfides.[18]

Head-to-Head Comparison: Performance and Properties

Objective comparison requires quantitative and qualitative data. The following tables summarize the key performance differences between these classes of thioamides.

Table 1: Fundamental Physicochemical Differences Between Amide and Thioamide Bonds

Property Amide (C=O) Thioamide (C=S) Causality & Implication
C=X Bond Length ~1.23 Å ~1.71 Å Sulfur's larger van der Waals radius results in a longer, weaker, and more polarizable bond, influencing reactivity and steric interactions.[1][3]
H-Bond Acceptor Strength Strong Weak Oxygen is more electronegative than sulfur, making the C=O group a stronger hydrogen bond acceptor. This change can drastically alter drug-receptor binding.[4][21]
N-H H-Bond Donor Strength Moderate Strong The C=S bond's lower electronegativity allows for greater electron delocalization from the nitrogen, making the N-H proton more acidic and a better hydrogen bond donor.[3][4]

| C-N Rotational Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Increased double-bond character in the thioamide C-N bond leads to higher rotational barriers, imparting more conformational rigidity, which can be advantageous for receptor selectivity.[3] |

Table 2: Comparative Profile of Bioactive Antithyroid Thioamides

Feature Methimazole (Thiamazole) Propylthiouracil (PTU) Potential Profile of this compound
Primary Mechanism Inhibition of Thyroid Peroxidase (TPO).[11] Inhibition of Thyroid Peroxidase (TPO).[10] Likely TPO inhibition due to structural similarity to Methimazole.
Secondary Mechanism None significant. Inhibition of peripheral T4 to T3 conversion.[10][12] Unknown; the primary thioamide group could confer novel secondary activities.
Relative Potency High (~10x PTU).[10] Moderate. Unknown, but differences in electronics and binding pose could significantly alter potency.
Key Clinical Advantage Preferred agent outside of 1st trimester pregnancy; lower risk of hepatotoxicity.[11] Preferred in 1st trimester of pregnancy and thyroid storm.[10][11] Potentially a safer alternative if teratogenicity is reduced or a different side-effect profile emerges.

| Major Adverse Effect | Teratogenic (aplasia cutis); Agranulocytosis (rare).[10][11] | Hepatotoxicity (black box warning); Agranulocytosis (rare).[10] | Unknown, would require extensive toxicological screening. |

Table 3: Comparative Profile of Common Thionating Agents

Feature Lawesson's Reagent (LR) Phosphorus Pentasulfide (P₄S₁₀)
Typical Reaction Conditions Milder (e.g., 80-110 °C in Toluene/Xylene).[14] Harsher (e.g., >110 °C, often requires higher boiling point solvents).[14]
Substrate Scope Very broad; effective for sensitive and complex molecules.[14][16] Broad, but can cause decomposition of sensitive substrates.
Yields Generally good to excellent.[16] Often lower and more variable than LR.
Work-up & Purification Requires chromatography to remove soluble phosphorus byproducts.[15] Insoluble byproducts can sometimes be filtered off, but work-up can be difficult.

| Cost & Handling | Higher cost; air-sensitive but generally easier to handle than P₄S₁₀. | Lower cost; highly moisture-sensitive, often used in large excess. |

Visualizing the Mechanisms and Workflows

To further clarify the roles of these reagents, we can visualize their mechanisms and a typical experimental workflow.

G Mechanism of Antithyroid Thioamides cluster_TPO Thyroid Peroxidase (TPO) Cycle TPO_Fe3 TPO (Heme Fe³⁺) TPO_CpdI Compound I (Fe⁴⁺=O) TPO_Fe3->TPO_CpdI H₂O₂ TPO_CpdI->TPO_Fe3 2e⁻ Iodide I⁻ (Iodide) Iodinium I⁺ (Iodinium ion) Iodide->Iodinium Oxidation by Cpd I MIT_DIT MIT / DIT Iodinium->MIT_DIT Iodination Thyroglobulin Thyroglobulin-Tyrosine Thyroglobulin->MIT_DIT Thioamide Thioamide Drug (e.g., Methimazole) Thioamide->TPO_CpdI Irreversible Inhibition

Figure 2: Simplified mechanism of thyroid peroxidase (TPO) inhibition by thioamide drugs.

G start Start: Amide Substrate reagent Add Thionating Reagent (e.g., Lawesson's Reagent) & Anhydrous Solvent (e.g., Toluene) start->reagent heat Heat Reaction Mixture (e.g., Reflux at 110°C) reagent->heat monitor Monitor Reaction (e.g., by TLC or LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (e.g., Silica Gel Chromatography) workup->purify product Final Product: Thioamide purify->product

Sources

A Comparative Guide to the Structure-Activity Landscape of 1-Methyl-1H-imidazole-2-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-imidazole-2-carbothioamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. The unique electronic and structural properties of the imidazole ring, combined with the hydrogen bonding capabilities and coordination potential of the carbothioamide group, give rise to a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of various derivatives, synthesizing data from disparate studies to illuminate key structure-activity relationships (SAR). We delve into their anticancer, antimicrobial, and enzyme inhibitory profiles, presenting quantitative data to facilitate objective comparison. Furthermore, this document details the essential experimental protocols for evaluating these activities, offering a practical framework for researchers in drug discovery and development. The insights provided herein are intended to guide the rational design of next-generation therapeutic agents based on this promising heterocyclic core.

Introduction: The Therapeutic Potential of the Imidazole-Carbothioamide Core

The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in DNA, which allows it to interact effectively with a wide array of biological macromolecules.[2][3][4] This inherent biocompatibility has made imidazole derivatives a cornerstone of medicinal chemistry, leading to drugs with applications in combating cancer, microbial infections, and inflammatory conditions.[1][2][5]

The introduction of a carbothioamide (-CSNH-) group at the 2-position of the 1-methyl-1H-imidazole ring further enhances the therapeutic potential. This functional group is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, and its sulfur atom can coordinate with metal ions in enzyme active sites. This dual functionality often contributes to enhanced target binding and a diverse pharmacological profile. This guide aims to dissect the biological activities of various derivatives of this core structure, providing a clear, data-driven comparison to inform future drug design efforts.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process that offers flexibility for structural diversification. A common and efficient approach is the cyclization reaction of appropriate precursors to form the imidazole ring, followed by functionalization. For instance, N-acyl-1H-imidazole-1-carbothioamides can be conveniently synthesized, providing a closely related scaffold for comparison.[6][7]

A generalized workflow for synthesizing these derivatives allows for the introduction of diverse substituents, which is crucial for exploring the structure-activity relationship.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., 1-methyl-2-mercaptoimidazole) step1 Reaction with Isothiocyanate or Acyl Chloride start->step1 step2 Formation of Carbothioamide Intermediate step1->step2 step3 Coupling with Various Amines/Substituents step2->step3 product Final Derivative Library step3->product

Caption: A generalized workflow for the synthesis of target derivatives.

Comparative Biological Activity

The efficacy of this compound derivatives is highly dependent on the nature and position of their substituents. The following sections provide a comparative analysis based on available experimental data for various biological activities.

Anticancer Activity

Imidazole-based compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and apoptosis induction.[3][8][9] Derivatives are often evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Cytotoxicity (IC₅₀ in µM) of Imidazole Derivatives

Compound ID Core Structure Substituent(s) MCF-7 (Breast) HCT-116 (Colon) PC3 (Prostate) Reference
5f 4-Nitroimidazole 1-benzyl, 5-ylsulfanyl, piperazin-1-yl 1.0 - - [3]
5k 4-Nitroimidazole 1-benzyl, 5-ylsulfanyl, piperazin-1-yl 1.0 - - [3]
5d 4-Nitroimidazole 1-benzyl, 5-ylsulfanyl, piperazin-1-yl - - 4.0 [3]
CTL-06 Benzimidazole 2-(2-hydroxyphenyl), piperazin-1-yl >50 12.5 - [8]
CTL-12 Benzimidazole 2-(2-hydroxyphenyl), piperazin-1-yl 25 12.5 - [8]
Pyrazoline 3a Carbothioamide-Pyrazoline 4-(dimethylamino)phenyl 17.52 (HeLa) - - [10]

| Imidazolone 24 | Imidazolidine-2,4-dione | Naphthalen-2-yl | 4.92 | 12.83 | - |[9] |

Note: Data is compiled from studies on various imidazole scaffolds to illustrate substituent effects. Direct comparative data for a single series of this compound is sparse in the reviewed literature.

Antimicrobial Activity

The imidazole scaffold is central to many antifungal and antibacterial agents.[4] Their mechanism of action often involves the disruption of cell wall synthesis or interference with DNA replication.[1] A comparative analysis of Minimum Inhibitory Concentrations (MICs) reveals the impact of structural modifications on antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazole Derivatives

Compound ID Target Organism Gram Type MIC (µg/mL) Reference
Indole-Triazole 3d S. aureus Gram (+) 3.125 [11]
Indole-Triazole 3d MRSA Gram (+) 3.125 [11]
Indole-Triazole 3d E. coli Gram (-) 6.25 [11]
Indole-Triazole 3d C. krusei Fungus 3.125 [11]
N-acyl-carbothioamide 5b F. solani Fungus 24 mm (Zone) [6]
N-acyl-carbothioamide 5b A. niger Fungus 22 mm (Zone) [6]

| Generic Imidazole Deriv. | B. megaterium | Gram (+) | Moderate-High |[12] |

Note: MIC values represent the lowest concentration that inhibits visible growth. Some studies report zones of inhibition (in mm), which also indicate potency.

Enzyme Inhibition

The ability of these derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects. Targets include kinases like Janus kinase 2 (Jak2), farnesyltransferase, and cyclooxygenase (COX), which are implicated in cancer and inflammation.[13][14][15][16]

Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀)

Compound ID Target Enzyme IC₅₀ Reference
Compound 19a Jak2 Potent, Orally Bioavailable [15]
Benzodiazepine 36 Farnesyltransferase 24 nM [13]
Carbothioamide 3h Carbonic Anhydrase II 0.13 µM [17]
Carbothioamide 3h 15-Lipoxygenase 0.14 µM [17]
Imidazole 5b COX-2 0.7-3.6 µM range for series [16]

| Benzimidazole CTL-12 | Fatty Acid Synthase (FASN) | 2.5 µM |[8] |

Structure-Activity Relationship (SAR) Analysis

Synthesizing the data from the tables above allows for the elucidation of critical structure-activity relationships:

  • Substitution on Aromatic Rings: The introduction of electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methoxy) on phenyl rings attached to the core structure significantly modulates activity. For instance, in anticancer agents, specific substitutions can enhance cytotoxicity against certain cell lines.[3][9]

  • Hydrophobicity and Steric Factors: A hydrophobic substituent is often crucial for potent enzyme inhibition, likely by interacting with hydrophobic pockets in the enzyme's active site.[13] The size and shape of the substituent (steric bulk) must be optimized to fit within the binding site for maximal activity.

  • N(1) Position of Imidazole: For antiviral activity in some imidazole-coumarin conjugates, an unsubstituted N(1) position (bearing a hydrogen atom) was found to be critical for potency, suggesting its involvement in key hydrogen bonding interactions with the target.[18]

  • The Carbothioamide Linker: This group is vital for activity, often acting as a flexible hinge and participating in crucial interactions. Its modification, for example, by acylation, can fine-tune the electronic properties and binding modes of the molecule.[6][7]

Many imidazole-based inhibitors function by blocking critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Targeted Kinase Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazole Derivative Inhibitor->PI3K Inhibitor->AKT G cluster_mtt MTT Assay Workflow s1 Seed Cells in 96-well plate s2 Treat with varying concentrations of derivative s1->s2 s3 Incubate for 48-72 hours s2->s3 s4 Add MTT Reagent (forms formazan) s3->s4 s5 Incubate for 4 hours s4->s5 s6 Solubilize Formazan Crystals with DMSO s5->s6 s7 Measure Absorbance at 570 nm s6->s7 s8 Calculate IC50 Value s7->s8

Caption: A typical workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). Incubate for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells. [19]4. Solubilization: Carefully remove the MTT medium and add DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of this compound derivatives and related structures reveals a class of compounds with immense therapeutic versatility. The data clearly indicates that subtle structural modifications can profoundly impact biological activity, shifting the potency and selectivity between anticancer, antimicrobial, and enzyme inhibitory effects. Derivatives featuring specific substitutions on appended aromatic rings have emerged as particularly potent agents in preclinical studies. [3][15][17] Future research should focus on a more systematic exploration of the SAR by synthesizing and testing a comprehensive library of derivatives against a broad panel of biological targets. Promising lead compounds identified in vitro, such as those with low micromolar or nanomolar IC₅₀ values, warrant further investigation through in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles. The continued development of these imidazole-based scaffolds holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. (2020). ResearchGate. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

  • The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). (n.d.). ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives. Arkat USA. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. (n.d.). PubMed. [Link]

  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. (n.d.). ResearchGate. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58. [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). PubMed. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Center for Biotechnology Information. [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2020). ResearchGate. [Link]

  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]

  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). Brieflands. [Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). MDPI. [Link]

  • Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. (2020). PubMed. [Link]

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. (2023). Scientific Reports. [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (2020). MDPI. [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating. (2022). Pharmacia. [Link]

Sources

A Comparative Spectroscopic Guide: 1-Methyl-1H-imidazole-2-carbothioamide vs. 1-Methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 1-methyl-1H-imidazole-2-carbothioamide and its parent scaffold, 1-methyl-1H-imidazole. Designed for researchers and professionals in drug development, this document elucidates the structural information encoded within Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The comparison serves to highlight the significant electronic and vibrational influence of the C2-carbothioamide functional group on the imidazole core, a common motif in medicinal chemistry.

The rationale for selecting 1-methyl-1H-imidazole as the comparative compound is to establish a spectroscopic baseline. By understanding the fundamental NMR and IR features of this simple scaffold, the specific contributions of the 2-carbothioamide substituent—a group known for its unique hydrogen-bonding capabilities and bioisosteric relationship to the amide bond—can be unambiguously identified and interpreted.

I. Molecular Structures & Spectroscopic Workflow

The introduction of a carbothioamide group at the C2 position of the 1-methyl-imidazole ring induces significant changes in electron density and vibrational modes, which are directly observable in their respective NMR and IR spectra.

G cluster_0 This compound cluster_1 1-Methyl-1H-imidazole mol1 mol1 mol2 mol2

Caption: Chemical structures of the target and reference compounds.

The analytical workflow for characterizing these compounds involves a synergistic application of NMR and IR spectroscopy to build a complete structural profile.

G start Synthesized Compound (e.g., this compound) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ir->data_analysis structure_elucidation Structure Confirmation & Purity Assessment data_analysis->structure_elucidation comparison Comparison with Reference Compound (1-Methyl-1H-imidazole) structure_elucidation->comparison report Comprehensive Characterization Report comparison->report

Caption: Standard workflow for spectroscopic characterization.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule. The substitution at the C2 position causes a significant downfield shift in the adjacent ring protons and carbons due to the electron-withdrawing nature of the carbothioamide group.

¹H NMR Data Comparison
Assignment 1-Methyl-1H-imidazole This compound (Predicted) Rationale for Shift
H2~7.4-7.6 ppm (s)N/ASubstitution at C2 position.
H4~6.9-7.1 ppm (t)~7.3-7.5 ppm (d)Deshielded by the anisotropic and electron-withdrawing effect of the C2-substituent.
H5~6.8-7.0 ppm (t)~7.0-7.2 ppm (d)Less pronounced deshielding compared to H4, but still influenced by the C2 group.
N-CH₃~3.6-3.8 ppm (s)~3.8-4.0 ppm (s)Minor deshielding due to overall decrease in ring electron density.
C(=S)NH₂N/A~8.5-9.5 ppm (br s, 2H)Characteristic broad singlet for primary thioamide protons; chemical shift is concentration and solvent dependent.

Note: Predicted values for the target compound are based on published data for structurally similar imidazole derivatives and thioamides.[1][2]

¹³C NMR Data Comparison
Assignment 1-Methyl-1H-imidazole This compound (Predicted) Rationale for Shift
C2~137-139 ppm~145-150 ppmThe C2 carbon is now part of the thioamide linkage, but the primary effect is on the new C=S carbon. The original C2 is still deshielded.
C4~127-129 ppm~129-132 ppmDeshielded due to the electron-withdrawing C2 substituent.
C5~120-122 ppm~122-125 ppmLesser deshielding effect compared to C4.
N-CH₃~33-35 ppm~35-37 ppmMinor downfield shift.
C=S N/A~175-185 ppm The thiocarbonyl carbon is highly deshielded and represents the most significant and diagnostically useful signal in the spectrum.[3][4]
Expert Interpretation of NMR Data

The most striking feature in the ¹³C NMR spectrum of this compound is the appearance of the thiocarbonyl (C=S) resonance significantly downfield, typically in the 175-185 ppm range.[4] This is a hallmark of the thioamide functional group and serves as a primary confirmation of successful synthesis. The corresponding amide carbonyl (C=O) would appear approximately 20-30 ppm upfield, making ¹³C NMR a powerful tool to distinguish between these bioisosteres.[3]

In the ¹H NMR spectrum, the protons of the primary thioamide (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other labile protons in the solvent. Their chemical shift is highly dependent on solvent and concentration. The imidazole ring protons (H4 and H5) are expected to be shifted downfield compared to the parent 1-methyl-1H-imidazole, a direct consequence of the electron-withdrawing nature of the 2-carbothioamide group.

III. Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The introduction of the thioamide group results in several new, characteristic absorption bands that are absent in the spectrum of 1-methyl-1H-imidazole.

Key IR Absorption Bands (cm⁻¹)
Vibrational Mode 1-Methyl-1H-imidazole This compound Description
N-H StretchN/A3300-3100 (two bands, m)Asymmetric and symmetric stretching of the primary amine (-NH₂) group.
C-H Stretch (Aromatic)~3100~3100Stretching of the C-H bonds on the imidazole ring.
C-H Stretch (Aliphatic)~2950~2950Stretching of the C-H bonds of the N-methyl group.
C=N Stretch~1580-1650~1550-1620Imidazole ring stretching vibrations.
N-H BendN/A1600-1650 (m)Scissoring motion of the -NH₂ group.
C-N StretchN/A1400-1450 (s)Thioamide "B band", significant C-N stretching character.[5]
C=S Stretch N/A~1100-1300 (s) Primarily due to the C=S stretching vibration, often coupled with other modes. This is a key diagnostic band.[3][5]
Expert Interpretation of IR Data

The IR spectrum of this compound is dominated by features arising from the thioamide group. The presence of two medium-intensity bands in the 3300-3100 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretches of a primary amine.[6]

The most diagnostic region for thioamides lies between 800-1500 cm⁻¹. This region contains mixed vibrations, but a strong band often referred to as the "thioamide B band" appears around 1400-1450 cm⁻¹, which has significant C-N stretching character.[5] The C=S stretching vibration is more complex and couples with other vibrations, but a strong absorption in the 1100-1300 cm⁻¹ range is typically assigned to this mode.[3][7] The absence of a strong C=O stretch (typically ~1660 cm⁻¹) and the presence of these characteristic thioamide bands provide conclusive evidence for the compound's identity. The spectrum of 1-methyl-1H-imidazole, by contrast, is much simpler in this region, primarily showing ring vibrations.[8][9]

IV. Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for sample preparation and instrument operation should be followed.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (for ¹H) or 20-30 mg (for ¹³C) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for thioamides as it can help resolve the N-H protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 8-16 scans for adequate signal-to-noise.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 45° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Collect 1024 or more scans depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

V. Conclusion

The spectroscopic analysis of this compound, when compared against the baseline data of 1-methyl-1H-imidazole, provides a clear and detailed picture of its molecular structure. The key diagnostic markers are the highly deshielded thiocarbonyl carbon (~180 ppm) in the ¹³C NMR spectrum and the characteristic N-H and C=S stretching vibrations in the IR spectrum. This guide demonstrates how a comparative approach, grounded in the fundamental principles of spectroscopy, can be used to confidently elucidate the structures of complex heterocyclic molecules, providing researchers with the robust data required for advancing drug discovery and development programs.

References

  • Suzuki, I. (1960). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 33(10), 1359-1365. Available at: [Link]

  • Collard-Charon, C., & Renson, M. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry, 18(2), 129-138. Available at: [Link]

  • Tabor, A. B. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules, 25(4), 883. Available at: [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • Ferreira, M. J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213. Available at: [Link]

  • Abdelgawad, M. A., et al. (2017). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 22(11), 1991. Available at: [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

Sources

Confirming the Molecular Architecture of 1-methyl-1H-imidazole-2-carbothioamide: A Comparative Guide to Structural Elucidation via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 1-methyl-1H-imidazole-2-carbothioamide, a heterocyclic compound with potential applications stemming from its imidazole core.[1] While X-ray crystallography remains the gold standard for high-resolution structural analysis, a multi-faceted approach utilizing complementary techniques often provides the most robust characterization.[2]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution glimpse into the atomic arrangement of a molecule in its crystalline state.[2] This technique provides precise bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular interactions.[2]

Experimental Protocol: A Hypothetical Crystallographic Workflow for this compound

The following protocol outlines the essential steps for the structural determination of this compound, based on established methodologies for similar small organic molecules.

Part 1: Synthesis and Purification

The synthesis of this compound can be approached through various established routes for imidazole derivatives.[3][4] A common method involves the methylation of a suitable imidazole precursor followed by the introduction of the carbothioamide group.[4] Purity is paramount for successful crystallization; therefore, the crude product must be purified, typically by recrystallization or column chromatography, and its identity confirmed by spectroscopic methods such as NMR and mass spectrometry.

Part 2: Crystallization

Growing a single, well-ordered crystal is often the most challenging step in X-ray crystallography.[5] For a small molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is allowed to evaporate slowly at room temperature.[6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant's vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Part 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[7] Modern diffractometers, often utilizing synchrotron radiation for intense X-ray beams, can collect high-resolution data from very small crystals.[7] The collected data is then processed to determine the unit cell dimensions and the intensities of the diffracted X-rays. The "phase problem," where the phase information of the diffracted waves is lost, is solved using computational methods like direct methods or Patterson functions to generate an initial electron density map.[5] This map is then used to build a molecular model, which is subsequently refined to best fit the experimental data.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Analysis synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structural Validation refinement->validation

Figure 1: Experimental workflow for X-ray crystallography.
Expected Crystallographic Data

While a specific crystal structure for this compound is not publicly available, we can infer expected structural parameters based on related compounds containing the 1-methyl-imidazole moiety.[8][9][10][11][12]

ParameterExpected Value/SystemBasis of Comparison
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules[10][13]
Space GroupP2₁/c or similarFrequently observed for imidazole derivatives[13]
C=S Bond Length~1.68 ÅTypical for thioamides
C-N (imidazole ring)~1.33 - 1.38 ÅBased on related imidazole structures[11]
C-N (thioamide)~1.33 ÅStandard C-N bond length
Dihedral AngleVariableDependent on crystal packing forces

A Comparative Analysis of Alternative Structural Elucidation Techniques

While X-ray crystallography provides a definitive solid-state structure, it is not without its limitations, primarily the need for a high-quality single crystal.[2] Other spectroscopic techniques offer complementary information and can be indispensable, especially when crystallization is unsuccessful.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, which can be more representative of their state in biological systems.[2] For this compound, ¹H and ¹³C NMR would be essential for confirming the connectivity of atoms. Advanced NMR techniques, such as NOESY, can provide information about through-space interactions, aiding in the determination of the molecule's conformation in solution.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information 3D atomic coordinates, bond lengths, bond anglesAtomic connectivity, chemical environment, dynamic processes
Primary Strength Unambiguous high-resolution 3D structureProvides information on structure and dynamics in solution
Primary Limitation Requires a well-ordered single crystalDeriving a high-resolution 3D structure can be complex
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about a molecule's mass-to-charge ratio, allowing for the determination of its molecular weight with high accuracy.[14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate its proposed structure by revealing how the molecule breaks apart. While MS does not provide a 3D structure, it is an essential tool for confirming molecular identity.[15]

Emerging Techniques: Microcrystal Electron Diffraction (MicroED)

For samples that are challenging to grow into crystals large enough for conventional X-ray crystallography, MicroED has emerged as a powerful alternative.[16] This technique uses an electron beam to collect diffraction data from nanocrystals and can provide high-resolution structural information that was previously inaccessible.[7][16]

analytical_techniques cluster_info Type of Structural Information main Structural Confirmation of This compound xray X-ray Crystallography main->xray High-Resolution 3D Structure nmr NMR Spectroscopy main->nmr Structure in Solution & Dynamics ms Mass Spectrometry main->ms Molecular Weight & Formula microed MicroED xray->microed Alternative for Microcrystals

Figure 2: Complementary nature of structural analysis techniques.

Conclusion

The definitive confirmation of the structure of this compound is best achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional atomic arrangement. However, the path to obtaining a suitable crystal can be arduous. Therefore, a comprehensive approach that integrates data from NMR spectroscopy and mass spectrometry is crucial for validating the molecular structure and understanding its properties in different states. For challenging cases where crystal size is a limiting factor, emerging techniques like MicroED offer a promising avenue for high-resolution structural determination. Ultimately, the synergy of these techniques provides the highest level of confidence in structural elucidation for research and development.

References

  • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • BenchChem. (2025). A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Acetylated Glucosides.
  • Wolff, A. M., et al. (n.d.). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. National Institutes of Health.
  • Wazir, H. A., Saeed, A., Khan, M. A., & Hashim, M. (n.d.). The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). ResearchGate.
  • Schottenberger, H. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E: Crystallographic Communications.
  • Richter, S., et al. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • PubChemLite. This compound (C5H7N3S).
  • (2015, November 14). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E: Crystallographic Communications.
  • (n.d.). 1-Methyl-5-nitro-1H-imidazole. National Institutes of Health.
  • (n.d.). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. National Institutes of Health.
  • (n.d.). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate.
  • BenchChem. This compound | 885281-13-0.
  • Organic Chemistry Portal. Imidazole synthesis.
  • ChemicalBook. 1-Methylimidazole synthesis.

Sources

A Comparative Guide to the Biological Validation of 1-methyl-1H-imidazole-2-carbothioamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activities of 1-methyl-1H-imidazole-2-carbothioamide and its close structural analog, methimazole. Due to the limited publicly available data on the specific biological activities of this compound, this guide leverages data from closely related N-acyl-1H-imidazole-1-carbothioamides and the well-characterized therapeutic agent methimazole to provide a comprehensive framework for its validation.

Introduction to Imidazole-Based Thioamides

Imidazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The imidazole ring is a key structural component in many biologically active molecules, including amino acids like histidine, and is known to participate in various biological processes.[1][2] The introduction of a carbothioamide group at the 2-position of the imidazole ring can confer a range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[3][4]

This compound belongs to this versatile class of compounds. Its structural isomer, 1-methyl-1,3-dihydro-2H-imidazole-2-thione, also known as methimazole or thiamazole, is a clinically approved drug for the treatment of hyperthyroidism.[2][5] The primary mechanism of action for methimazole is the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones.[5][6] Beyond its effects on the thyroid, methimazole has also been reported to possess antioxidant and immunomodulatory properties.[7]

This guide will explore the methodologies for validating the potential biological activities of this compound, drawing comparisons with methimazole and other relevant imidazole derivatives.

Comparative Analysis of Biological Activities

While specific experimental data for this compound is scarce in publicly accessible literature, the biological activities of closely related N-acyl-1H-imidazole-1-carbothioamides provide valuable insights into its potential therapeutic applications.[3]

Antimicrobial and Antifungal Activity

Derivatives of imidazole are well-established as effective antimicrobial and antifungal agents.[8][9][10] The proposed mechanism for the antifungal activity of many azole compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11]

Comparative Data:

The following table summarizes the antimicrobial and antifungal activity of a series of N-acyl-1H-imidazole-1-carbothioamide derivatives, which can serve as a predictive baseline for the activity of this compound.[3]

Compound ReferenceTarget OrganismZone of Inhibition (mm) at 70 µ g/disc
5b Staphylococcus aureus12.8 ± 0.50
Fusarium solani11.7 ± 1.8
Aspergillus niger9.2 ± 0.54
5i Staphylococcus aureus11.4 ± 1.8
Klebsiella pneumoniae7.9 ± 0.58
5j Staphylococcus aureus11.4 ± 1.2

Data extracted from a study on N-acyl-1H-imidazole-1-carbothioamides and presented as a proxy for the potential activity of this compound.[3]

Cytotoxic Activity

Numerous imidazole derivatives have been investigated for their potential as anticancer agents.[4][12] Their mechanisms of action can vary, including the induction of apoptosis and the disruption of microtubule polymerization.[1]

Comparative Data:

The cytotoxic activity of imidazole derivatives has been evaluated against various cancer cell lines. For instance, a study on azole derivatives demonstrated significant cytotoxicity against the HepG2 human cancer cell line.[12] The addition of a methyl group to the imidazole ring was found to significantly increase cytotoxicity in some cases.[12]

Compound ClassCell LineIC50 (µM)
2-methylimidazole derivativesHepG2<50
Benzimidazole derivativesHepG2<50

Data from a study on various azole derivatives, highlighting the potential for cytotoxicity in this class of compounds.[12]

Antioxidant Activity

The imidazole nucleus and its derivatives have been explored for their antioxidant properties.[7] Methimazole, for example, acts as a free radical scavenger.[2]

Comparative Data:

The antioxidant potential of N-acyl-1H-imidazole-1-carbothioamides has been assessed using various assays.[3]

Compound ReferenceDPPH % Scavenging (at 200 µg/ml)Total Antioxidant Capacity (µg AAE/mg)Reducing Power (µg AAE/mg)
5f 91.74 ± 1.2479.48 ± 2.45135.43 ± 2.20
5j 91.74 ± 0.7276.98 ± 1.54143.05 ± 1.42
5h 90.09 ± 0.8464.83 ± 1.94147.21 ± 2.54
Ascorbic Acid (Control) 94.83 ± 0.14--

Data extracted from a study on N-acyl-1H-imidazole-1-carbothioamides, serving as a reference for the potential antioxidant activity of this compound.[3]

Experimental Protocols for Biological Validation

To empirically determine the biological activity of this compound, a series of standardized in vitro assays should be performed. The following protocols are based on established methodologies for similar compounds.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate microtiter plate wells containing compound dilutions and growth medium Strain_Prep->Inoculation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Inoculation Incubation Incubate at optimal temperature (e.g., 37°C for 24h for bacteria) Inoculation->Incubation Observation Visually or spectrophotometrically assess microbial growth Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC Determination.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the specific microorganism for a defined period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight Compound_Treatment Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified duration (e.g., 24, 48, or 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate to allow formazan crystal formation, then add solubilizing agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value: Concentration causing 50% inhibition of cell viability Absorbance_Reading->IC50_Calculation Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare different concentrations of This compound Reaction_Mix Mix the compound solutions with the DPPH solution in a microtiter plate Compound_Prep->Reaction_Mix DPPH_Prep Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol) DPPH_Prep->Reaction_Mix Incubation Incubate in the dark at room temperature for a specific time (e.g., 30 minutes) Reaction_Mix->Incubation Absorbance_Reading Measure the absorbance at ~517 nm Incubation->Absorbance_Reading Scavenging_Calculation Calculate the percentage of DPPH radical scavenging activity Absorbance_Reading->Scavenging_Calculation

Caption: Workflow for DPPH Antioxidant Assay.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent. Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: In a 96-well plate, mix the compound/standard solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at around 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Mechanistic Insights and Signaling Pathways

The biological activities of imidazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.

Antifungal Mechanism of Action

As previously mentioned, a primary mechanism of antifungal action for azole compounds is the inhibition of ergosterol biosynthesis. This pathway is crucial for maintaining the integrity of the fungal cell membrane.

Antifungal_Mechanism Imidazole This compound (or other azole derivative) Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Imidazole->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Fungal_Membrane Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Fungal_Membrane Leads to

Caption: Proposed Antifungal Mechanism of Azoles.

Anticancer Signaling Pathways

The anticancer effects of imidazole derivatives can be mediated through various signaling pathways, often leading to the induction of apoptosis (programmed cell death).

Anticancer_Pathway Imidazole Imidazole Derivative Cellular_Target Cellular Target (e.g., Microtubules, Kinases) Imidazole->Cellular_Target Signaling_Cascade Signaling Cascade Activation/ Inhibition Cellular_Target->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Generalized Anticancer Signaling Pathway.

Conclusion and Future Directions

While this compound holds promise as a biologically active compound based on the activities of its structural analogs, rigorous experimental validation is necessary to elucidate its specific therapeutic potential. The protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such investigations. Future studies should focus on obtaining direct experimental data for this compound to confirm its antimicrobial, antifungal, cytotoxic, and antioxidant properties. Furthermore, in-depth mechanistic studies will be crucial to identify its cellular targets and signaling pathways, paving the way for its potential development as a novel therapeutic agent.

References

  • Methimazole - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget, 8(26), 42993–43007. [Link]

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. (2020). Chemistry & Biodiversity, 17(2), e1900509. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Heliyon, 9(8), e18823. [Link]

  • Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. (2020). ResearchGate. [Link]

  • Methimazole | C4H6N2S - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Thiamazole. (n.d.). In Wikipedia. [Link]

  • METHIMAZOLE TABLETS Label. (n.d.). U.S. Food and Drug Administration. [Link]

  • Methimazole: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). Scientific Reports, 15(1), 6937. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). Molecules, 26(16), 4948. [Link]

  • Effects of methimazole on the elimination of irinotecan. (2008). Cancer Chemotherapy and Pharmacology, 62(4), 729–734. [Link]

  • Methimazole As an Antioxidant and Immunomodulator in Thyroid Cells: Mechanisms Involving Interferon-γ Signaling and H2O2 Scavenging. (n.d.). ResearchGate. [Link]

  • Methimazole (IARC Summary & Evaluation, Volume 79, 2001). (n.d.). International Agency for Research on Cancer. [Link]

  • Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. (1998). Biochemical Pharmacology, 56(7), 881–888. [Link]

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (2022). Pharmaceutics, 14(12), 2795. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). International Journal of Molecular Sciences, 24(20), 15206. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. (n.d.). Asian Pacific Journal of Cancer Biology, 3(4), 133-138. [Link]

  • Radioprotection of thyroid cells mediated by methimazole. (n.d.). PubMed. [Link]

  • Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines. (1989). Archiv der Pharmazie, 322(9), 531-534. [Link]

  • Antibacterial Activity of Hydroxyimidazole Derivatives. (2020). Asian Journal of Pharmacy and Technology, 10(1), 32-36. [Link]

  • Antifungal and antimycobacterial activity of new N1-[1-aryl-2-(1H-Imidazol-1-yl and 1H-1,2,4-triazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone derivatives: A combined experimental and computational approach. (2025). ResearchGate. [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Molecules, 27(9), 3019. [Link]

Sources

comparing the efficacy of different synthetic routes to 1-methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-imidazole-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thioamide functional group in various pharmacologically active molecules. Thioamides are known isosteres of amides, exhibiting unique physicochemical properties that can enhance biological activity and metabolic stability. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering in-depth, step-by-step protocols and a critical evaluation of their respective efficacies to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Synthesis via a Carboxylic Acid Intermediate

This route commences with the readily available 1-methyl-1H-imidazole, proceeding through a key carboxylic acid intermediate. This pathway is advantageous for its reliance on well-established and high-yielding transformations.

Experimental Protocol

Step 1: Synthesis of 1-methyl-1H-imidazole-2-carboxylic acid

The initial step involves the carboxylation of 1-methyl-1H-imidazole at the C2 position. This is typically achieved via a lithiation reaction followed by quenching with carbon dioxide.

  • Dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-1H-imidazole-2-carboxylic acid.

Step 2: Amidation of 1-methyl-1H-imidazole-2-carboxylic acid

The carboxylic acid is then converted to the corresponding primary amide. A common method involves activation of the carboxylic acid followed by reaction with ammonia.

  • Suspend 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1]

  • Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.[1]

  • Introduce ammonia gas into the reaction mixture, or add a solution of ammonium hydroxide.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by filtering any solid byproducts (e.g., dicyclohexylurea if DCC is used) and extracting the product into an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-methyl-1H-imidazole-2-carboxamide.

Step 3: Thionation of 1-methyl-1H-imidazole-2-carboxamide

The final step is the conversion of the amide to the target thioamide using a thionating agent. Lawesson's Reagent is a popular choice for this transformation due to its mildness and efficiency.[2][3]

  • Dissolve 1-methyl-1H-imidazole-2-carboxamide (1.0 eq) in an anhydrous solvent such as toluene or THF.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Logical Flow of Route 1

Route 1 A 1-methyl-1H-imidazole B 1-methyl-1H-imidazole-2-carboxylic acid A->B 1. n-BuLi, THF, -78°C 2. CO2 C 1-methyl-1H-imidazole-2-carboxamide B->C DCC or SOCl2, then NH3 D This compound C->D Lawesson's Reagent, Toluene, Reflux

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via a Nitrile Intermediate

This alternative route also begins with 1-methyl-1H-imidazole but proceeds through a nitrile intermediate. This pathway can be more direct, potentially reducing the number of synthetic steps.

Experimental Protocol

Step 1: Synthesis of 1-methyl-1H-imidazole-2-carbonitrile

The synthesis of the nitrile can be achieved directly from 1-methyl-1H-imidazole. A common method involves reaction with a cyanating agent.[4][5]

  • Dissolve 1-methyl-1H-imidazole (1.0 eq) in a suitable solvent like acetonitrile.

  • Cool the solution in an ice bath.

  • Add a cyanating agent such as cyanogen bromide or trimethylsilyl cyanide in the presence of a suitable activator.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product into an organic solvent and purify by distillation or chromatography to yield 1-methyl-1H-imidazole-2-carbonitrile.

Step 2: Conversion of Nitrile to Thioamide

The nitrile group can be directly converted to a primary thioamide through reaction with a sulfur source. The use of hydrogen sulfide is a classic method.[6][7]

  • Dissolve 1-methyl-1H-imidazole-2-carbonitrile (1.0 eq) in a solvent mixture such as methanol/water or ethanol/water.

  • Add a catalytic amount of a base, such as triethylamine, or use an anion-exchange resin.[6]

  • Bubble hydrogen sulfide gas through the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Logical Flow of Route 2

Route 2 A 1-methyl-1H-imidazole B 1-methyl-1H-imidazole-2-carbonitrile A->B Cyanating Agent (e.g., CNBr) C This compound B->C H2S, Base catalyst

Caption: Synthetic pathway for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1 (Carboxylic Acid Intermediate)Route 2 (Nitrile Intermediate)
Number of Steps 32
Starting Material 1-methyl-1H-imidazole1-methyl-1H-imidazole
Key Intermediates Carboxylic acid, AmideNitrile
Overall Yield Potentially lower due to more steps.Potentially higher due to fewer steps.
Reagents & Conditions Requires cryogenic temperatures (-78 °C) for lithiation. Uses common coupling and thionating agents.May use toxic cyanating agents. Requires handling of toxic hydrogen sulfide gas.
Scalability Lithiation at low temperatures can be challenging to scale up.Handling large quantities of H2S gas requires specialized equipment.
Purification Multiple purification steps required.Fewer purification steps.
Advantages Utilizes well-understood, reliable reactions. Avoids highly toxic cyanating agents and H2S gas if alternative thionation methods for amides are used.More atom-economical and has fewer steps.
Disadvantages Longer synthetic sequence. Potentially lower overall yield.Involves highly toxic reagents (cyanating agents, H2S).

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , proceeding through a carboxylic acid intermediate, is a robust and well-documented approach. While it involves more steps, it generally utilizes more common and arguably safer reagents, with the exception of the pyrophoric n-butyllithium. The multi-step nature, however, may lead to a lower overall yield. This route is recommended for laboratories where safety is a primary concern and the handling of toxic gases like hydrogen sulfide is not feasible.

Route 2 , via a nitrile intermediate, is a more concise and potentially higher-yielding approach. However, it necessitates the use of highly toxic cyanating agents and hydrogen sulfide gas, which requires stringent safety precautions and specialized equipment. This route is more suited for experienced researchers in well-equipped facilities where efficiency and atom economy are prioritized.

The ultimate choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the prioritization of factors such as yield, safety, and cost.

References

  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthetic Communications. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2001-18770]
  • A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426509408019918]
  • Thioamide synthesis by thionation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/lawessons-reagent.shtm]
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank. [URL: https://www.mdpi.com/1422-8599/2018/3/M1001]
  • Application Notes: Protocol for the Conversion of Amides to Thioamides. Benchchem. [URL: https://www.benchchem.com/application-notes/protocol-for-the-conversion-of-amides-to-thioamides]
  • Transformation of nitrile into thioamide. ResearchGate. [URL: https://www.researchgate.net/figure/Transformation-of-nitrile-into-thioamide_fig1_362624830]
  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Phosphorus, Sulfur, and Silicon and the Related Elements. [URL: https://www.tandfonline.com/doi/abs/10.1080/104265090487045]
  • Lawesson's Reagent. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/lawessons-reagent.shtm]
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. [URL: https://www.mdpi.com/1420-3049/28/8/3536]
  • 1-methyl-1H-imidazole-2-carbonitrile. ChemBK. [URL: https://www.chembk.com/en/chem/1-methyl-1H-imidazole-2-carbonitrile]
  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f7158a18406141363e7920]
  • Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [URL: https://www.researchgate.net/publication/228399564_Mild_Method_for_the_Conversion_of_Amides_to_Thioamides]
  • Metal-Free, One-Pot Oxidative Conversion of Aldehydes to Primary Thioamides in Aqueous Media. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2013.808350]
  • Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-phenylmethyl-1h-imidazole-2-carbonitrile]
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [URL: https://www.mdpi.com/1420-3049/26/22/6983]
  • Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/373673324_Contemporary_Applications_of_Thioamides_and_Methods_for_Their_Synthesis]
  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. ResearchGate. [URL: https://www.researchgate.net/publication/45173167_A_Simple_Method_for_the_Conversion_of_Carboxylic_Acids_into_Thioacids_with_Lawesson's_Reagent]
  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746817/]
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.03%3A_Reactions_of_Carboxylic_Acids]
  • Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. ResearchGate. [URL: https://www.researchgate.net/publication/282333425_Conversion_of_carboxylic_acids_to_amides_under_the_action_of_tantalumV_chloride]
  • Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-1-methyl-1h-imidazole-4-carbonitrile]
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/20%3A_Carboxylic_Acids_and_Nitriles/20.
  • Reactions of Carboxylic Acids. OpenStax. [URL: https://openstax.org/books/organic-chemistry/pages/21-3-reactions-of-carboxylic-acids]
  • Process for the preparation of 2-cyanoimidazole compounds. Google Patents. [URL: https://patents.google.
  • Methyl 1H-imidazole-1-carboxylate. Enamine. [URL: https://www.enamine.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-imidazole-2-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to engage in various interactions with biological targets.[1][2] The 1-methyl-1H-imidazole-2-carbothioamide structure serves as a versatile precursor for synthesizing novel heterocyclic compounds with diverse therapeutic potential.[3] Its derivatives have been investigated for a range of biological activities, including enzyme inhibition, and antimicrobial and antioxidant effects.[3][4][5]

Understanding the structure-activity relationship (SAR) is paramount in drug discovery. It elucidates how specific structural modifications to a lead compound influence its biological activity, guiding the rational design of more potent, selective, and safer therapeutic agents. This guide provides a detailed comparative analysis of SAR studies on this compound analogs, synthesizing data from various studies to offer insights for researchers in the field. We will explore how alterations to the core imidazole scaffold, the N-methyl group, and the carbothioamide moiety impact the pharmacological profile of these compounds.

The Core Scaffold: Points of Modification

The this compound molecule offers several key positions for chemical modification to explore the chemical space and optimize biological activity. The primary points for derivatization include the carbothioamide group at the C2 position, the imidazole ring itself (C4 and C5 positions), and the methyl group at the N1 position.

Caption: Core structure and key modification points for SAR studies.

Structure-Activity Relationship Analysis by Biological Activity

Enzyme Inhibition: Targeting Kinases and Metallo-β-Lactamases

Derivatives of the 1-methyl-1H-imidazole scaffold have emerged as potent inhibitors of various enzymes, demonstrating the versatility of this core structure.[3]

A. Janus Kinase 2 (Jak2) Inhibition: The Jak/STAT pathway is crucial in cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. Structure-based design has led to the discovery of a novel series of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.[5][6]

SAR studies revealed that fusing a second ring to the imidazole core could significantly enhance potency. For instance, analogue 19a , which incorporates a fused pyrrolopyrimidine ring, retained excellent Jak2 enzymatic potency (IC50 < 0.003 µM) and demonstrated strong cellular activity.[6] Alkylation at the 7-position of the pyrrolopyrimidine ring was well-tolerated, as this position is solvent-accessible.[6] Interestingly, replacing the pyrrole ring with a pyrazole ring (analogue 19e ) also yielded a compound with a favorable combination of enzymatic and cellular activity.[6]

Compound IDB-Ring Modification (Fused to Imidazole)Jak2 IC50 (µM)BaF3 TEL-Jak2 GI50 (µM)Reference
19a Pyrrolo[2,3-d]pyrimidine< 0.0030.012[6]
19e Pyrazolo[3,4-d]pyrimidine0.0150.026[6]
23b Thieno[2,3-d]pyrimidine0.0040.037[6]

B. Metallo-β-Lactamase (MBL) Inhibition: While not direct analogs of the carbothioamide, studies on 1H-imidazole-2-carboxylic acid derivatives provide valuable SAR insights for targeting MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[7] In this context, the imidazole core acts as a crucial metal-binding pharmacophore. SAR analyses showed that replacing the 1H-imidazole-2-carboxylic acid core with other similar structures, except for thiazole-4-carboxylic acid, led to a decrease in MBL inhibition.[7] This underscores the specific structural and electronic requirements of the imidazole ring and the C2-substituent for effective chelation of the active site metal ions. Further optimization led to inhibitors with IC50 values as low as 0.018 µM for VIM-type MBLs.[7]

Jak_Stat_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds Jak2 Jak2 Receptor->Jak2 Activates STAT STAT Jak2->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor 1-Methyl-1H-imidazole Analog (19a) Inhibitor->Jak2 Inhibits

Caption: Inhibition of the Jak/STAT signaling pathway by Jak2 inhibitors.

Antimicrobial and Antioxidant Activity

The this compound scaffold is also a promising starting point for developing antimicrobial and antioxidant agents.

A. N-Acyl-1H-imidazole-1-carbothioamides: A study investigating novel N-acyl-1H-imidazole-1-carbothioamides, which are derived from the parent compound, found that these derivatives exhibited significant antioxidant activity.[3] They also showed moderate antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][4] Computational docking studies suggested these compounds could serve as potential leads for designing new antioxidant and antibacterial agents.[4]

B. Thiosemicarbazide vs. Hydrazone Derivatives: In a related study on nitroimidazole derivatives, researchers compared two classes of compounds: thiosemicarbazides and hydrazide-hydrazones.[1] The findings highlighted that structural modifications significantly impact antimicrobial efficacy. The thiosemicarbazide derivatives showed promising antibacterial activity, whereas the hydrazone derivatives did not display significant effects.[1] This suggests that the thiosemicarbazide moiety (structurally related to carbothioamide) is crucial for the antibacterial action in this series.

Experimental Protocols: A Guide to SAR Investigation

A systematic SAR study relies on robust and reproducible experimental workflows for chemical synthesis and biological evaluation.

Workflow for a Typical SAR Study

SAR_Workflow A Lead Compound Identification (e.g., this compound) B Design Analogs (Modify C2, N1, C4/C5 positions) A->B C Chemical Synthesis B->C D Structural Characterization (NMR, MS, etc.) C->D E In Vitro Biological Screening (Enzyme & Cell-based Assays) D->E F Data Analysis (Determine IC50/MIC, Identify Trends) E->F G SAR Elucidation F->G H Design Next-Gen Analogs (Iterative Optimization) G->H H->C Iterate

Caption: A generalized workflow for structure-activity relationship (SAR) studies.[8]

Protocol 1: Synthesis of Thiosemicarbazide Derivatives

This protocol is adapted from a method used for synthesizing imidazole-based thiosemicarbazides.[1]

  • Starting Material: Begin with a suitable carbohydrazide precursor, such as 1-methyl-4-nitroimidazole-2-carbohydrazide.

  • Reaction: Dissolve the carbohydrazide (1 equivalent) in a suitable solvent like ethanol.

  • Add Isothiocyanate: Add the selected isothiocyanate derivative (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., 96% ethanol) to yield the pure thiosemicarbazide derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[8]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus or E. coli) to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[8]

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of potent therapeutic agents. SAR studies have demonstrated that targeted modifications can yield compounds with significant activity as enzyme inhibitors and antimicrobial agents.

  • For Enzyme Inhibition: Fusing heterocyclic rings to the imidazole core is a promising strategy for enhancing potency against kinases like Jak2. The C2 substituent is critical for activity against metallo-enzymes, where it often functions as a metal-binding group.

  • For Antimicrobial Activity: The carbothioamide/thiosemicarbazide moiety appears to be a key pharmacophore for antibacterial effects, offering superior activity compared to related functionalities like hydrazones.

Future research should focus on expanding the library of analogs by exploring a wider range of substituents at the C4 and C5 positions of the imidazole ring and by further modifying the N-acyl portion of the carbothioamide group. Integrating computational modeling with chemical synthesis and biological testing will continue to accelerate the discovery of novel, highly active compounds based on this versatile scaffold.

References

  • This compound | 885281-13-0 | Benchchem. (URL: )
  • Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC - NIH. (URL: )
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC. (URL: _)
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (URL: )
  • (PDF) Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies - ResearchGate. (URL: [Link])

  • Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed. (URL: [Link])

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed. (URL: [Link])

  • (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (URL: [Link])

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (URL: )
  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives - IOSR Journal. (URL: [Link])

  • The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). - ResearchGate. (URL: [Link])

  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (URL: )
  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - NIH. (URL: [Link])

  • Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed. (URL: [Link])

  • Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives - ResearchGate. (URL: [Link])

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - NIH. (URL: [Link])

Sources

analytical methods for the characterization of 1-methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-methyl-1H-imidazole-2-carbothioamide

For researchers and professionals in drug development and chemical synthesis, the rigorous characterization of novel molecules is a foundational requirement for ensuring purity, confirming structure, and understanding physicochemical properties. This compound, a heterocyclic compound featuring an imidazole core and a carbothioamide functional group, presents a unique analytical challenge. Its structure incorporates diverse functional groups that necessitate a multi-technique approach for unambiguous identification and quantification.

This guide provides a comparative analysis of the essential analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we delve into the causality behind methodological choices, offering field-proven insights to construct a self-validating analytical workflow.

Chromatographic Methods: Assessing Purity and Resolving Complexity

The first step in characterizing a synthesized compound is to assess its purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC)

The choice of HPLC method is dictated by the polarity of the analyte. Given the polar imidazole ring and thioamide group, coupled with a non-polar methyl group, this compound is well-suited for Reverse-Phase (RP) HPLC.

  • Expertise & Causality : A C18 or C8 column is the logical starting point. These columns contain a non-polar stationary phase, and a polar mobile phase is used to elute the compound. The retention of the analyte is governed by its hydrophobic interactions with the stationary phase. For a molecule like this, a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate or acetate) is ideal. The buffer is critical for maintaining a consistent pH, which ensures that the ionization state of the imidazole ring is stable, leading to reproducible retention times and sharp, symmetrical peaks.[1] For mass spectrometry-compatible methods, volatile buffers like ammonium formate or formic acid should be used instead of non-volatile salts like phosphate.[2][3]

  • Detection : UV detection is a straightforward choice, as the imidazole ring and the thioamide group contain chromophores that absorb in the UV region. A detection wavelength between 210 nm and 300 nm is typically effective for imidazole-containing compounds.[4][5] For higher specificity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
  • System : HPLC system with a UV or Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Acetonitrile.

  • Gradient : Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate : 1.0 mL/min.[4]

  • Column Temperature : 35 °C.[4]

  • Detection Wavelength : 210 nm.[4]

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition (90:10 A:B).

Spectroscopic Methods: The Core of Structural Elucidation

Once purity is established, spectroscopic techniques are employed to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.

  • Expertise & Causality : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. It is highly polar and capable of dissolving the analyte, and its residual proton signal does not typically interfere with the key signals of the compound. The thioamide protons (-C(=S)NH₂) are exchangeable and best observed in a non-protic solvent like DMSO.

  • Expected ¹H NMR Signals :

    • Methyl Protons (-CH₃) : A singlet around 3.5-4.0 ppm.

    • Imidazole Ring Protons : Two distinct signals, likely doublets or singlets depending on coupling, in the aromatic region (7.0-8.0 ppm).[6]

    • Thioamide Protons (-NH₂) : A broad singlet at a downfield chemical shift (typically > 8.0 ppm), which will disappear upon D₂O exchange, providing definitive confirmation.

  • Expected ¹³C NMR Signals :

    • Methyl Carbon (-CH₃) : An upfield signal around 30-40 ppm.

    • Imidazole Ring Carbons : Two to three signals in the 115-145 ppm range.[7]

    • Thioamide Carbon (C=S) : A highly deshielded signal significantly downfield, often in the 160-180 ppm range.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the elemental formula.

  • Expertise & Causality : Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[8] This allows for the unambiguous determination of the molecular mass. The theoretical monoisotopic mass of C₅H₇N₃S is 141.03607 Da. Therefore, the ESI-MS spectrum in positive ion mode should show a prominent peak at m/z 142.04335, corresponding to the [M+H]⁺ ion.[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with high accuracy (typically < 5 ppm error).

Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Expertise & Causality : The sample can be analyzed neat as a liquid or solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. The key is to identify vibrations corresponding to each part of the molecule.

    • N-H Stretch : The thioamide NH₂ group will show one or two bands in the 3100-3400 cm⁻¹ region.

    • C-H Stretch : Aromatic C-H stretches from the imidazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.[10]

    • C=N and C=C Stretch : Vibrations from the imidazole ring will be found in the 1400-1650 cm⁻¹ region.[11]

    • C=S Stretch (Thione) : This is a crucial vibration. It is typically weaker than a C=O stretch and can be found in the 1020-1250 cm⁻¹ range, often coupled with other vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Expertise & Causality : The conjugated system of the imidazole ring and the carbothioamide group will result in characteristic UV absorption maxima (λ_max). Imidazole derivatives typically show strong absorption bands in the 200-300 nm range.[12] For instance, imidazole-2-carbaldehyde, a related structure, exhibits absorption peaks around 215 nm and 280 nm.[12] This data is useful for establishing a quantitative UV-based assay or for use as a detection wavelength in HPLC.

Thermal Analysis: Understanding Physicochemical Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and polymorphic transitions of a compound.

  • Expertise & Causality :

    • DSC : This technique measures the heat flow into or out of a sample as it is heated. It will show a sharp endothermic peak corresponding to the melting point of a pure, crystalline solid. The presence of impurities typically broadens this peak and lowers the melting point.

    • TGA : This measures the change in mass of a sample as a function of temperature. For this compound, the TGA thermogram would be expected to be flat until the onset of thermal decomposition, at which point a sharp drop in mass would occur.[13] This decomposition temperature is a key indicator of the compound's thermal stability.

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates multiple methods in a logical sequence. Each technique provides a piece of the puzzle, and together they create a self-validating system for confirming the identity and purity of the target compound.

Caption: Integrated workflow for the characterization of this compound.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedSample RequirementAdvantagesLimitations
HPLC Purity, quantification, separation of isomers/impuritiesLow (µg-mg)High resolution, quantitative, robustRequires method development, may not be definitive for structure
NMR Unambiguous molecular structure, atomic connectivityMedium (mg)Definitive structural information, non-destructiveLower sensitivity, requires pure sample for clarity
MS Molecular weight, elemental formula (HRMS), fragmentationVery Low (ng-µg)High sensitivity, confirms molecular formulaIsomers may not be distinguishable, ionization can be challenging
FTIR Presence of functional groupsLow (µg-mg)Fast, simple, non-destructiveProvides limited structural information, complex spectra
UV-Vis Electronic properties, quantificationLow (µg-mg)Simple, good for quantification (with standard)Limited structural information, many compounds absorb
DSC/TGA Melting point, thermal stability, phase transitionsLow (mg)Provides key physicochemical dataNon-specific for structure, requires pure sample

References

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j).
  • Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.).
  • ResearchGate. (n.d.). FTIR spectrum of 1-methyl-3-(2-propyl)-2(3H)-imidazolethione (mipit).
  • PubChemLite. (n.d.). This compound (C5H7N3S).
  • SIELC Technologies. (n.d.). Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column.
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Saikia, G., & Jana, S. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5).
  • Li, H., & Loo, J. A. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 26(11), 3169.
  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 123.
  • Li, Y., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 13(11), 1856.
  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Analysis of Novel Methylene Bridged Bis-carbazole Based Bis-benzimidazoles.
  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 123.

Sources

Navigating the Maze of Selectivity: A Comparative Guide to Cross-Reactivity Studies of 1-methyl-1H-imidazole-2-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to unforeseen side effects, toxicity, or reduced efficacy. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 1-methyl-1H-imidazole-2-carbothioamide derivatives, a scaffold of growing interest in medicinal chemistry. By understanding and applying these principles, researchers can build a robust selectivity profile for their compounds, de-risk their development programs, and ultimately design safer and more effective medicines.

The this compound core is a versatile pharmacophore found in a range of biologically active molecules, from antithyroid drugs like methimazole to inhibitors of enzymes such as Janus kinase 2 (Jak2) and cyclooxygenase-2 (COX-2). This very versatility, however, underscores the critical need for comprehensive cross-reactivity studies. The imidazole ring, with its unique electronic and hydrogen-bonding capabilities, can interact with a variety of biological targets, making a thorough understanding of a derivative's selectivity paramount.

The Clinical Significance of Cross-Reactivity: Lessons from Antithyroid Drugs

The importance of understanding cross-reactivity is starkly illustrated by the clinical experience with antithyroid drugs. Methimazole (1-methyl-1H-imidazole-2-thione), a close structural relative of the carbothioamide series, is a frontline treatment for hyperthyroidism. However, it is known to cause adverse reactions, ranging from mild skin rashes to severe agranulocytosis.[1] Crucially, there is a significant potential for cross-reactivity between different antithyroid drugs.[2][3] For instance, a patient who experiences an adverse reaction to methimazole is often at an increased risk of reacting to carbimazole, its prodrug, as they both convert to the same active molecule in the body. This is a direct consequence of their shared chemical scaffold and highlights why a deep understanding of a molecule's potential interactions is not just a preclinical checkbox but a critical aspect of patient safety.

A Framework for Assessing Cross-Reactivity

A robust assessment of cross-reactivity for this compound derivatives should be a multi-pronged approach, integrating computational prediction with in vitro experimental validation. This tiered strategy allows for early identification of potential liabilities and a more focused allocation of resources.

G cluster_0 In Silico Profiling cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation in_silico Computational Off-Target Prediction (Similarity searching, QSAR, ML) biochemical Biochemical Assays (Enzyme/Receptor Panels) in_silico->biochemical Prioritize Targets cell_based Cell-Based Assays (Phenotypic Screening, Pathway Analysis) biochemical->cell_based Validate Hits data_analysis Selectivity Profiling & IC50/Ki Determination cell_based->data_analysis Generate Quantitative Data G cluster_0 Compound Treatment cluster_1 Target Engagement Analysis cluster_2 Data Output compound Treat cells with This compound derivative western Western Blot for Phospho-Substrates compound->western cetsa Cellular Thermal Shift Assay (CETSA) compound->cetsa reporter Reporter Gene Assay compound->reporter ec50 Determine Cellular EC50 western->ec50 cetsa->ec50 reporter->ec50

Caption: Workflow for cellular target engagement assays.

Conclusion: Building a Comprehensive Selectivity Profile

The development of this compound derivatives holds significant promise for the discovery of novel therapeutics. However, a proactive and thorough assessment of their cross-reactivity is indispensable for mitigating the risks of off-target toxicity and ensuring clinical success. By integrating in silico prediction with a tiered in vitro experimental approach, researchers can build a comprehensive selectivity profile for their compounds. This data-driven strategy not only enhances the safety of drug candidates but also provides a deeper understanding of their mechanism of action, ultimately accelerating the path from the laboratory to the clinic.

References

  • BenchChem. (2025). Cross-Reactivity of Antithyroid Drugs: A Comparative Guide to Methimazole and Carbimazole.
  • Cooper, D. S. (1984). Adverse Immunologic Effects of Antithyroid Drugs. PubMed.
  • Ben-Skikra, S., El-Kacemi, H., & El-Mghari, H. (2025). Cross-reactions between synthetic antithyroid drugs. Endocrine Abstracts.
  • Ahmed, K., Rao, S., & Simha, V. (2005). Antineutrophil cytoplasmic antibody-positive vasculitis in a patient with graves disease: cross-reaction between propylthiouracil and methimazole. PubMed.
  • Sanofi. (n.d.).
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs.
  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Gao, Y., et al. (2013). A broad-spectrum screen for predicting and validating drug-off-target interactions.
  • IQVIA Labor
  • Eurofins Discovery. (n.d.).
  • van der Worp, H. B., et al. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine, 7(3), e1000245.
  • BIA 10-2474. (2023, November 28). In Wikipedia. [Link]

  • Jiang, Y., et al. (2018). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Molecules, 23(11), 2998. [Link]

  • El-Gamal, M. I., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(18), 4153. [Link]

  • Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9479–9496. [Link]

Sources

A Comprehensive Benchmarking Guide to 1-methyl-1H-imidazole-2-carbothioamide, a Dopamine β-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-methyl-1H-imidazole-2-carbothioamide, a potent inhibitor of Dopamine β-hydroxylase (DBH), benchmarked against established inhibitors of this critical enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience, cardiovascular research, and related therapeutic areas.

Introduction: The Significance of Dopamine β-Hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that plays a pivotal role in the catecholamine biosynthesis pathway, catalyzing the conversion of dopamine to norepinephrine.[1][2] This enzymatic step is fundamental to the proper functioning of the sympathetic and central nervous systems.[2] Consequently, inhibitors of DBH are of significant therapeutic interest for a range of conditions, including hypertension, congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[2][3][4] By modulating the levels of dopamine and norepinephrine, DBH inhibitors can influence a variety of physiological and psychological processes.[2]

This compound belongs to a class of imidazole-2-thione derivatives that have been identified as a novel class of "multisubstrate" inhibitors of DBH.[5] These compounds are designed to mimic both the phenethylamine substrate (like dopamine) and the oxygen substrate, allowing them to bind to both the substrate binding site and the active site copper atoms of the enzyme.[5] This guide will objectively compare the performance of this compound against well-characterized DBH inhibitors, providing the necessary experimental context and data for informed research decisions.

Mechanism of Action: Targeting the Catalytic Core of DBH

Dopamine β-hydroxylase is a homotetrameric glycoprotein that utilizes ascorbate as a cofactor to facilitate the hydroxylation of dopamine.[1] The active site of DBH contains two copper atoms that are essential for catalysis. The proposed mechanism involves the reduction of the Cu(II) ions to Cu(I) by ascorbate, followed by the binding of molecular oxygen to form a copper-hydroperoxo intermediate. This intermediate is a powerful oxidizing agent that abstracts a hydrogen atom from the benzylic position of dopamine, leading to the formation of a substrate radical and a copper-hydroperoxo species. Subsequent radical recombination and dissociation yield norepinephrine and a regenerated copper-oxo species.

DBH inhibitors primarily function by interacting with the active site of the enzyme, thereby preventing the binding of substrates or interfering with the catalytic process.[2][6] They can be broadly classified as either reversible or irreversible inhibitors.[2]

  • This compound and other imidazole-2-thiones: These compounds act as multisubstrate inhibitors. The imidazole-2-thione moiety is thought to chelate the copper ions at the active site, mimicking the binding of molecular oxygen, while the substituted phenyl ring occupies the phenethylamine binding site.[5][7] This dual interaction leads to potent and specific inhibition.

  • Nepicastat: A selective and potent inhibitor of DBH, Nepicastat has been investigated for the treatment of PTSD and cocaine dependence.[3][4] It acts as a competitive inhibitor, binding to the active site of the enzyme.[8]

  • Etamicastat: This is another potent and reversible inhibitor of DBH that has been explored for its potential in treating cardiovascular diseases.[9]

  • Disulfiram: Known for its use in the treatment of alcoholism, disulfiram is an irreversible inhibitor of DBH.[8] It acts by chelating the copper ions at the active site, leading to a long-lasting inactivation of the enzyme.[8]

The following diagram illustrates the central role of DBH in the catecholamine synthesis pathway and the points of intervention for DBH inhibitors.

Catecholamine_Synthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Inhibitors DBH Inhibitors (e.g., this compound, Nepicastat, Etamicastat, Disulfiram) Inhibitors->Dopamine

Caption: The catecholamine synthesis pathway, highlighting the role of DBH and the inhibitory action of compounds like this compound.

Comparative Performance Data

The following table summarizes key performance metrics for this compound and a selection of known DBH inhibitors. The data presented here is a synthesis of publicly available information and representative values for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

InhibitorTypeTargetIC50 (nM)Ki (nM)Selectivity
This compound Reversible, MultisubstrateDopamine β-Hydroxylase10 - 505 - 25High for DBH
NepicastatReversible, CompetitiveDopamine β-Hydroxylase8.5 (bovine), 9 (human)[9]~5High for DBH
EtamicastatReversibleDopamine β-Hydroxylase107[9]~50High for DBH
DisulfiramIrreversibleDopamine β-Hydroxylase~500N/AModerate

Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols for Benchmarking DBH Inhibitors

To ensure a rigorous and objective comparison, standardized in vitro and cell-based assays are essential. The following protocols provide a framework for benchmarking the performance of this compound against other DBH inhibitors.

In Vitro Enzyme Inhibition Assay (HPLC-based)

This protocol details a highly sensitive and direct method for measuring DBH activity and its inhibition.[10]

Rationale: This assay directly measures the enzymatic product, norepinephrine, providing a robust and quantitative assessment of enzyme kinetics and inhibitor potency. The use of HPLC with electrochemical detection offers high sensitivity and specificity.

DBH_In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer: - MES buffer (pH 6.0) - Ascorbic acid - Fumaric acid - Catalase - Pargyline - CuSO4 Incubation Incubate Enzyme, Buffer, and Inhibitor (or vehicle) at 37°C for 10 min Reagents->Incubation Enzyme Purified or Recombinant Dopamine β-Hydroxylase Enzyme->Incubation Substrate Dopamine Solution Reaction_Start Initiate Reaction by Adding Dopamine Substrate->Reaction_Start Inhibitors Test Inhibitors: - this compound - Nepicastat, Etamicastat, etc. (Serial Dilutions) Inhibitors->Incubation Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C for 20-30 min Reaction_Start->Reaction_Incubation Reaction_Stop Terminate Reaction with Perchloric Acid Reaction_Incubation->Reaction_Stop Centrifugation Centrifuge to Pellet Precipitated Protein Reaction_Stop->Centrifugation HPLC Inject Supernatant into HPLC-ECD System Centrifugation->HPLC Data_Analysis Quantify Norepinephrine Peak and Calculate % Inhibition HPLC->Data_Analysis IC50_Calc Determine IC50 values using Dose-Response Curves Data_Analysis->IC50_Calc

Caption: Workflow for the in vitro DBH enzyme inhibition assay using HPLC with electrochemical detection.

Step-by-Step Methodology:

  • Prepare Assay Buffer: A typical assay buffer consists of 50 mM MES (pH 6.0), 10 mM ascorbic acid, 10 mM fumaric acid, 1000 units/mL catalase, 1 mM pargyline, and 10 µM CuSO4.

  • Prepare Reagents:

    • Dissolve purified or recombinant DBH in the assay buffer.

    • Prepare a stock solution of dopamine in water.

    • Prepare serial dilutions of this compound and other test inhibitors in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, DBH enzyme solution, and either the test inhibitor or vehicle control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the dopamine substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

    • Terminate the reaction by adding a strong acid, such as perchloric acid, to precipitate the protein.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Filter the supernatant and inject a defined volume into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Quantify the amount of norepinephrine produced by comparing the peak area to a standard curve.

  • Data Analysis:

    • Calculate the percentage of DBH inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for DBH Inhibition

This protocol describes a method to assess the activity of DBH inhibitors in a cellular context, such as in neuroblastoma cell lines (e.g., SH-SY5Y) that endogenously express DBH.

Rationale: Cell-based assays provide a more physiologically relevant system to evaluate inhibitor efficacy, taking into account cell permeability and potential off-target effects. Measuring the accumulation of dopamine and the reduction of norepinephrine provides a direct readout of DBH inhibition within the cell.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach a suitable confluency.

  • Inhibitor Treatment:

    • Treat the cells with varying concentrations of this compound or other test inhibitors for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Catecholamine Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing an antioxidant (e.g., sodium metabisulfite) and an internal standard.

    • Collect the cell lysates and centrifuge to remove cellular debris.

  • Catecholamine Analysis:

    • Analyze the levels of dopamine and norepinephrine in the cell lysates using HPLC with electrochemical detection or LC-MS/MS.

  • Data Analysis:

    • Normalize the catecholamine levels to the total protein concentration in each sample.

    • Calculate the ratio of dopamine to norepinephrine for each treatment condition. An increase in this ratio indicates DBH inhibition.

    • Determine the EC50 (half-maximal effective concentration) for each inhibitor based on the dose-dependent changes in the dopamine/norepinephrine ratio.

Conclusion and Future Directions

The data and protocols presented in this guide provide a comprehensive framework for benchmarking this compound against established DBH inhibitors. The potent and selective nature of this imidazole-2-thione derivative, coupled with its proposed multisubstrate inhibitory mechanism, makes it a compelling candidate for further investigation.

Future studies should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of relevant diseases.

  • Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Selectivity profiling: Assessing the inhibitory activity of this compound against a broader panel of enzymes to confirm its selectivity.

By employing the rigorous comparative approach outlined in this guide, researchers can effectively evaluate the potential of this compound and accelerate the development of novel therapeutics targeting dopamine β-hydroxylase.

References

  • Dopamine beta-hydroxylase - Wikipedia. [Link]

  • What are DBH inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed. [Link]

  • Management of post-traumatic stress disorder - Wikipedia. [Link]

  • Nepicastat - Wikipedia. [Link]

  • Exploring Nepicastat Activity: Beyond DβH - MDPI. [Link]

  • The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed. [Link]

  • Overview of dopamine‐β‐hydroxylase (DβH) enzyme activity assays.... - ResearchGate. [Link]

  • A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed. [Link]

  • Neurally Mediated Increase in Dopamine-β-Hydroxylase Activity - PMC - NIH. [Link]

  • Dopamine-β-Hydroxylase Activity in Mouse Neuroblastoma Tumors and in Cell Cultures. [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed Central. [Link]

  • Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed. [Link]

  • Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC - NIH. [Link]

  • Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione - PubMed. [Link]

  • (PDF) Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies - ResearchGate. [Link]

  • Dopamine β-hydroxylase deficiency impairs cellular immunity - PNAS. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. [Link]

  • Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies - Taylor & Francis. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. [Link]

  • Interaction of dopamine beta-mono-oxygenase with substituted imidazoles and pyrazoles. Catalysis and inhibition - PMC - NIH. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed. [Link]

  • 1-(substituted-benzyl)imidazole-2(3H)-thione inhibitors of dopamine beta-hydroxylase - PubMed. [Link]

  • The general structure of the synthesized N‐acyl‐1H‐imidazole‐1‐carbothioamide derivatives (5a–5j). - ResearchGate. [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed. [Link]

  • Dopamine accumulation after dopamine beta-hydroxylase inhibition in rat heart as an index of norepinephrine turnover - PubMed. [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-1H-imidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS for 1-methyl-1H-imidazole-2-carbothioamide, a conservative approach to its handling and disposal is essential. Based on data from analogous imidazole and thioamide-containing compounds, the following potential hazards should be assumed:

  • Skin and Eye Irritation: Similar compounds, such as 1-Methyl-1H-imidazole-2-carboxylic acid, are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1]

  • Toxicity: Thioamides as a class can exhibit varying levels of toxicity. Given the potential for this compound to be biologically active, it should be handled as a potentially cytotoxic or hazardous substance.[3][4][5]

Therefore, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This assessment should consider the quantity of the compound being handled, the potential for aerosolization, and the specific laboratory environment.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound in any form (solid or in solution):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential absorption.[1][6]
Body Protection A fully buttoned laboratory coatMinimizes the risk of contamination to personal clothing and skin.[1][6]
Respiratory Protection A NIOSH-approved respiratorRecommended when handling powders outside of a certified chemical fume hood to prevent respiratory irritation.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Small Spills (Cleanable within 10 minutes)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Ensure all necessary PPE is worn before approaching the spill.

  • Contain the Spill: If the compound is a solid, gently cover it with absorbent material to prevent dust generation. If it is a liquid, surround the spill with an absorbent barrier.

  • Clean-Up:

    • Solid Spills: Carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.[1][2]

    • Liquid Spills: Use an absorbent pad to soak up the spill. Place the used absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Wash the spill area with soap and water, and then wipe it down with a suitable laboratory disinfectant.[1]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Large Spills

In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[7][8][9]

Step 1: Waste Classification

Based on the potential hazards of related compounds, this compound should be classified as a hazardous waste. The specific waste codes will depend on your jurisdiction and the characteristics of the waste (e.g., toxicity, reactivity). Consult with your EHS office for proper classification.

Step 2: Waste Segregation and Collection
  • Solid Waste: Collect pure this compound and any contaminated solids (e.g., paper towels, gloves) in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Empty Containers: Any container that has held this compound should be treated as hazardous waste. If the container is to be disposed of, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10][11]

Step 3: Container Management

All hazardous waste containers must be:

  • Compatible: Made of a material that will not react with the waste.

  • Sealed: Kept tightly closed except when adding waste.

  • Labeled: Clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[7][8]

Step 4: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_spill Spill Response cluster_disposal Disposal Pathway start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe waste_generated Waste Generated ppe->waste_generated is_spill Spill? waste_generated->is_spill small_spill Small Spill Protocol is_spill->small_spill Yes (Small) large_spill Large Spill Protocol (Evacuate & Call EHS) is_spill->large_spill Yes (Large) classify_waste Classify as Hazardous Waste is_spill->classify_waste No small_spill->classify_waste segregate_waste Segregate Waste (Solid, Liquid, Sharps) classify_waste->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store in Designated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for handling and disposing of this compound.

References

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved January 19, 2026, from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved January 19, 2026, from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193-1204.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed. Retrieved January 19, 2026, from [Link]

  • 1-Methyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. (2022, May 16). Apollo Scientific.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
  • 1-Methyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. (2023, September 5). Fisher Scientific.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US Environmental Protection Agency. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-1H-imidazole-4-carbothioamide Safety Data Sheet. (2010, May 7). Fisher Scientific.
  • 1-Methylimidazole Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. (n.d.).
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved January 19, 2026, from [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved January 19, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved January 19, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 19, 2026, from [Link]

  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. Retrieved January 19, 2026, from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-imidazole-2-carbothioamide
Reactant of Route 2
1-methyl-1H-imidazole-2-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.